molecular formula C20H34O8 B7909631 Citroflex A-4

Citroflex A-4

Número de catálogo: B7909631
Peso molecular: 402.5 g/mol
Clave InChI: PESZCXUNMKAYME-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Citroflex A-4, chemically known as Acetyl Tributyl Citrate (ATBC), is a high-purity, non-phthalate plasticizer derived from citric acid . It is a colorless, clear oily liquid with a slight odor, a specific gravity of 1.045 - 1.055 @ 25/25°C, and a viscosity of 33 cps @ 25°C . Its primary research value lies in its excellent safety profile and biodegradability, making it a key subject of study for developing safer and more sustainable polymer materials . The main mechanism of action of this compound is the reduction of intermolecular forces between polymer chains. By integrating into the polymer matrix, it increases free volume and chain mobility, thereby lowering the glass transition temperature (Tg) and enhancing flexibility while reducing brittleness . This action significantly improves the processing and performance of various polymers. Its research applications are extensive and include: • Bioplastics & Biodegradable Polymers: As a plasticizer for Polylactic Acid (PLA), cellulose acetate, and polyhydroxyalkanoates (PHA/PHB) to improve flexibility and elongation at break . • Vinyl & Acrylic Polymers: Used in PVC, polyacrylates, and polymethacrylates for applications requiring low toxicity, such as material studies for toys, food-contact films, and medical devices . • Adhesives, Coatings, and Inks: Functions as a plasticizer and coalescing agent in formulations for adhesives, sealants, and plastisol inks, providing enhanced flexibility and adhesion to substrates like metal . Key features for researchers include its low volatility, low toxicity, status as a non-VOC and non-HAP, and its 34% bio-based content . Studies have shown that citrate ester-based plasticizers like this compound can exhibit more stable viscoelastic properties and reduced migration compared to some phthalate alternatives, which is crucial for the durability of polymeric materials . This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Propiedades

IUPAC Name

tributyl 2-hydroxy-4-oxopentane-1,2,3-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O8/c1-5-8-11-26-16(22)14-20(25,19(24)28-13-10-7-3)17(15(4)21)18(23)27-12-9-6-2/h17,25H,5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESZCXUNMKAYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(C(C(=O)C)C(=O)OCCCC)(C(=O)OCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Citroflex A-4 for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Citroflex A-4 (Acetyl Tributyl Citrate (B86180) or ATBC), a widely used plasticizer in laboratory and pharmaceutical applications. This document outlines its key characteristics, relevant experimental protocols, and biological interactions to support its effective and safe use in research and development.

Core Chemical and Physical Properties

This compound is a non-toxic, biodegradable plasticizer known for its compatibility with a wide range of polymers.[1][2] It is a colorless, odorless, oily liquid.[2][3] Its key properties are summarized in the tables below.

Table 1: General Chemical Properties
PropertyValueReference
Chemical Name Acetyl Tributyl Citrate (ATBC)[3][4]
Synonyms This compound, Tributyl O-acetylcitrate[4]
CAS Number 77-90-7[4]
Molecular Formula C₂₀H₃₄O₈[4]
Molecular Weight 402.48 g/mol [4]
Appearance Clear, oily liquid[5]
Odor Odorless[2]
Table 2: Physical and Chemical Specifications
PropertyValueTest Method/Reference
Ester Content (%) ≥ 99.0[6]
Acid Number (mg KOH/g) ≤ 0.2[6]
Specific Gravity (25/25 °C) 1.045 - 1.055[6][7]
Refractive Index (25 °C) 1.4410 - 1.4425
Viscosity (25 °C, cP) ~33 - 36[7]
Boiling Point (°C) 327
Melting Point (°C) -59 (Pour Point)[7]
Flash Point (°C) 204 (Open Cup)[3]
Water Content (%) ≤ 0.25[6]
Solubility in Water Insoluble[2][3]
Solubility in Organic Solvents Soluble in most organic solvents[3]
Biodegradability Readily biodegradable[1][2]

Experimental Protocols for Laboratory Applications

This section details methodologies for common laboratory procedures involving this compound.

Preparation of Polymer Films using Solvent Casting

The solvent casting technique is a common laboratory method for preparing thin polymer films with uniform thickness. This compound is incorporated as a plasticizer to improve the flexibility and durability of the films.

Methodology:

  • Polymer Solution Preparation: Dissolve the desired polymer (e.g., PVC, cellulose (B213188) acetate, PLA) in a suitable volatile solvent (e.g., acetone, dichloromethane, tetrahydrofuran) to form a homogenous solution.[8][9] The concentration will depend on the polymer and desired film thickness.

  • Plasticizer Incorporation: Add the calculated amount of this compound to the polymer solution. The concentration of this compound can be varied to study its effect on the film's properties.

  • Mixing: Stir the solution thoroughly using a magnetic stirrer until the this compound is completely dissolved and the solution is uniform.

  • Casting: Pour the solution onto a flat, inert surface (e.g., a glass plate or a Teflon-coated dish).[10]

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment, such as a fume hood with adjustable airflow. Slow evaporation is crucial to prevent the formation of defects in the film.[10]

  • Drying: Once the majority of the solvent has evaporated, transfer the film to a vacuum oven for complete drying at a temperature below the polymer's glass transition temperature to remove any residual solvent.

  • Film Characterization: The resulting film can be characterized for its mechanical properties (tensile strength, elongation), thermal properties (DSC, TGA), and surface morphology (SEM).

G A Polymer Dissolution B This compound Addition A->B Add Plasticizer C Homogeneous Mixing B->C Ensure Uniformity D Solvent Casting C->D Pour onto Surface E Controlled Solvent Evaporation D->E Form Film F Vacuum Drying E->F Remove Residual Solvent G Film Characterization F->G Analyze Properties

Fig. 1: Experimental workflow for polymer film preparation.
Quality Control and Purity Analysis

Ensuring the purity and quality of this compound is critical for reproducible experimental results. Gas Chromatography (GC) is a standard method for this purpose.

Methodology (based on ASTM D3465 principles): [11]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column) is required.

  • Standard Preparation: Prepare a series of standard solutions of high-purity this compound in a suitable solvent (e.g., hexane (B92381) or acetone) at known concentrations.

  • Sample Preparation: Dilute the this compound sample to be tested in the same solvent to a concentration within the range of the prepared standards.

  • GC Analysis:

    • Inject a fixed volume of the standard and sample solutions into the GC.

    • Use an appropriate temperature program for the oven to ensure good separation of this compound from any impurities.

    • The injector and detector temperatures should be set to ensure efficient vaporization and detection.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to the standard.

    • Calculate the area of the this compound peak in both the standard and sample chromatograms.

    • Determine the purity of the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Leaching and Migration Studies

Understanding the extent to which this compound migrates from a polymer matrix is crucial, especially in applications like medical devices and food contact materials.

Methodology (based on ISO 177 principles): [12][13]

  • Sample Preparation: Prepare polymer samples containing a known concentration of this compound.

  • Contact Medium: Choose a contact medium that simulates the intended application (e.g., simulated body fluid for medical devices, food simulants like ethanol/water mixtures for food packaging).

  • Extraction:

    • Immerse the polymer sample in the contact medium in a sealed container.

    • Incubate the container at a specific temperature and for a defined period to simulate the conditions of use.

  • Analysis of the Extract:

    • After incubation, remove the polymer sample.

    • Analyze the contact medium for the presence and concentration of leached this compound. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for this analysis.

  • Quantification: Quantify the amount of migrated this compound by comparing the analytical results to a calibration curve prepared with known concentrations of this compound in the same contact medium.

Biological Interactions and Signaling Pathways

While primarily used as an excipient, this compound is not entirely inert and can interact with biological systems. In vitro and in vivo studies have shown that it can activate the Steroid and Xenobiotic Receptor (SXR), a key regulator of drug metabolism.[12][14]

Signaling Pathway: SXR Activation by this compound

Activation of SXR by this compound in intestinal cells leads to the increased expression of the Cytochrome P450 3A4 (CYP3A4) enzyme.[12][14] This can have implications for the metabolism of co-administered drugs that are substrates of CYP3A4.

G cluster_cell Intestinal Cell ATBC This compound (ATBC) SXR SXR (Steroid and Xenobiotic Receptor) ATBC->SXR Binds and Activates SXR_RXR SXR-RXR Heterodimer SXR->SXR_RXR Dimerizes with RXR RXR RXR->SXR_RXR PBREM PBREM/XREM (DNA Response Element) SXR_RXR->PBREM Binds to CYP3A4_mRNA CYP3A4 mRNA PBREM->CYP3A4_mRNA Promotes Transcription CYP3A4_Protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_Protein Translation Drug_Metabolism Increased Drug Metabolism CYP3A4_Protein->Drug_Metabolism Catalyzes

Fig. 2: SXR-mediated induction of CYP3A4 by this compound.
In Vitro Metabolism Studies

The metabolism of this compound can be investigated in vitro using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Methodology: [15][16][17]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Phosphate buffer (to maintain pH)

    • Liver microsomes (human or animal)

    • This compound solution (at a known concentration)

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add a solution of NADPH (a necessary cofactor for many metabolic reactions) to initiate the metabolic process.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding a quenching solvent, such as cold acetonitrile. This also serves to precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the disappearance of the parent compound (this compound) and the appearance of metabolites using LC-MS/MS.

  • Data Analysis: Determine the rate of metabolism and identify the metabolites formed.

Biocompatibility and Safety Considerations

This compound is generally considered to have low toxicity.[2][7] However, for applications in medical devices, a thorough biocompatibility assessment according to ISO 10993 standards is essential.[3][18][19] This involves a series of tests to evaluate potential biological risks, such as cytotoxicity, sensitization, and irritation.

Logical Relationship for Biocompatibility Assessment:

G Device Medical Device with This compound Risk_Analysis Risk Analysis (ISO 14971) Device->Risk_Analysis Material_Char Material Characterization (ISO 10993-18) Risk_Analysis->Material_Char Identifies need for Leachable Extractables & Leachables (ISO 10993-17) Material_Char->Leachable Informs Tox_Eval Toxicological Evaluation Leachable->Tox_Eval Data for Bio_Tests Biological Tests (ISO 10993 Parts) Tox_Eval->Bio_Tests Guides selection of Biocompatible Biocompatibility Assessment Complete Tox_Eval->Biocompatible Contributes to Bio_Tests->Biocompatible Provides evidence for

References

A Technical Guide to the Physical and Chemical Characteristics of Acetyl Tributyl Citrate (ATBC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Acetyl tributyl citrate (B86180) (ATBC), an ester of citric acid, is a widely utilized plasticizer recognized for its low toxicity and favorable safety profile.[1] It serves as a primary excipient in pharmaceutical formulations, particularly in the coating of solid oral dosage forms like tablets and capsules, and as a plasticizer in medical devices and food packaging.[2][3][4] ATBC is considered a safe and effective alternative to phthalate-based plasticizers, such as DEHP and DINP.[5][6][7] This technical guide provides an in-depth overview of the core physical and chemical characteristics of ATBC, along with relevant experimental protocols for its analysis, tailored for researchers, scientists, and professionals in drug development.

Identification and General Properties

ATBC is a colorless, odorless, and transparent oily liquid under standard conditions.[2][8][9] It is synthesized through the esterification of citric acid with butanol, followed by acetylation with acetic anhydride.[2]

PropertyValueReferences
Chemical Name Tributyl 2-acetoxypropane-1,2,3-tricarboxylate[7][8][10]
CAS Number 77-90-7[7][8][11]
Molecular Formula C₂₀H₃₄O₈[7][8][11]
Molecular Weight 402.48 g/mol [7][8][10]
EINECS Number 201-067-0[6][8][12]
Common Synonyms ATBC, Tributyl O-acetylcitrate, Citroflex A[6][8][12]

Physical Characteristics

The physical properties of ATBC make it a versatile plasticizer, compatible with a wide range of polymers including polyvinyl chloride (PVC), cellulose (B213188) resins, and synthetic rubber.[5][13][14]

PropertyValueReferences
Appearance Colorless, odorless, oily liquid[8][9][15]
Boiling Point 343 °C at 101.3 kPa (760 mmHg) 172-174 °C at 0.133 kPa (1 mmHg)[7][8]
Melting / Freezing Point -80 °C[7][8][10]
Density / Specific Gravity 1.045–1.055 g/cm³ at 25 °C[8][10][11]
Refractive Index 1.4410–1.4425 (25 °C/D)[8]
Flash Point 204 °C (Open Cup) 113 °C (Closed Cup)[8][10][11]
Viscosity ~33 mPa·s at 25 °C[16]
Vapor Pressure 4.55 x 10⁻⁶ mmHg[10]
Water Solubility Insoluble (< 5 mg/L)[7][9][11][15]
Solubility in Organic Solvents Soluble in most organic solvents, including alcohols, ketones, esters, and hydrocarbons.[5][6][8]
Octanol-Water Partition Coefficient (Log Kow) 4.92[6][10][11]

Chemical Characteristics

3.1. Stability and Compatibility ATBC is chemically stable under normal conditions of use and storage.[5] It should be stored in a cool, dry place away from direct heat and ignition sources.[5][16] It is incompatible with strong oxidizing agents, strong acids, and strong bases, which can cause its degradation.[5][16] ATBC demonstrates excellent compatibility with a variety of polymers, including PVC, acrylics, and cellulose derivatives, enhancing their flexibility and durability.[2][5][17]

3.2. Hydrolysis and Degradation ATBC is susceptible to hydrolysis, particularly under basic conditions. The estimated base-catalyzed second-order hydrolysis rate constant is 5.8 x 10⁻² L/mole-sec.[6][10][15] This corresponds to an estimated half-life of 3.8 years at a neutral pH of 7 and 140 days at a pH of 8.[6][10][15] In the atmosphere, vapor-phase ATBC is expected to degrade by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 27 hours.[6][15] The compound is also considered readily biodegradable.[15][18]

3.3. Metabolism When administered orally, ATBC is rapidly metabolized and almost completely excreted (approx. 99%) within 48 hours, primarily in the urine and feces.[1][19] The metabolism occurs through hydrolysis of the ester bonds.[1] This indicates a low potential for bioaccumulation.[11]

cluster_metabolites Primary Metabolites ATBC Acetyl Tributyl Citrate (ATBC) Hydrolysis Esterase-mediated Hydrolysis ATBC->Hydrolysis Metabolites Metabolites Hydrolysis->Metabolites Excretion Excretion (Urine, Feces, CO2) Metabolites->Excretion M1 Acetyl Citrate M2 Monobutyl Citrate M3 Acetyl Monobutyl Citrate M4 Dibutyl Citrate M5 Acetyl Dibutyl Citrate

Caption: Simplified metabolic pathway of Acetyl Tributyl Citrate (ATBC).[1][4][19]

Experimental Protocols

Accurate quantification of ATBC is crucial for quality control, migration studies, and pharmacokinetic analysis.

4.1. Quantification in Polymer Matrices (Migration Testing) This protocol outlines a common method for determining the amount of ATBC that leaches from a polymer into a simulant fluid.[20]

  • Objective: To quantify the migration of ATBC from a polymer matrix.

  • Apparatus: Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC).[20]

  • Methodology:

    • Sample Preparation: Prepare polymer film samples with a known weight and surface area.

    • Immersion: Immerse the polymer sample in a sealed container with a specific volume of a relevant food or pharmaceutical simulant fluid (e.g., n-hexane, ethanol, or purified water).[20][21]

    • Incubation: Store the container at a controlled temperature (e.g., 40 °C) for a specified duration (e.g., 10 days) to simulate use conditions.[20]

    • Extraction: After incubation, remove the polymer sample. The simulant fluid now contains the migrated ATBC.

    • Analysis: Inject an aliquot of the simulant fluid into the GC-MS or HPLC system for separation and quantification.[21]

    • Quantification: Create a calibration curve using standards of known ATBC concentrations to determine the concentration in the sample. Migration is typically reported as mass per unit area (e.g., µg/cm²).[20]

start Polymer Sample (Known Surface Area) step1 Immerse in Simulant Fluid start->step1 step2 Incubate (Controlled Temp & Time) step1->step2 step3 Collect Simulant Fluid Aliquot step2->step3 step4 Analyze via GC-MS or HPLC step3->step4 end Quantify Migration (µg/cm²) step4->end

Caption: General experimental workflow for ATBC migration analysis from polymers.[20][21]

4.2. Pharmacokinetic Analysis in Biological Samples This protocol is based on methods developed for the determination of ATBC in plasma, essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3][22]

  • Objective: To quantify ATBC concentrations in plasma samples over time.

  • Apparatus: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][3]

  • Methodology:

    • Sample Collection: Collect blood samples in heparinized tubes at predetermined time points following ATBC administration. Centrifuge to separate plasma.

    • Stabilization: Due to the presence of esterases in plasma that can hydrolyze ATBC, immediately treat plasma samples with an esterase inhibitor, such as phenylmethylsulfonyl fluoride (B91410) (PMSF), to ensure sample stability.[1]

    • Sample Preparation (Protein Precipitation): Add a protein precipitation agent (e.g., acetonitrile) containing an internal standard (IS), such as acetyl triethyl citrate (ATEC), to a small volume of plasma (e.g., 90 µL).[1][3]

    • Extraction: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

    • Analysis: Carefully transfer the supernatant to an LC vial and inject it into the LC-MS/MS system.

    • Quantification: Use a validated calibration curve prepared by spiking blank plasma with known concentrations of ATBC. The lower limit of quantification (LLOQ) is typically around 10 ng/mL.[1][3]

start Collect Blood Sample (Heparin Tube) step1 Centrifuge to Obtain Plasma start->step1 step2 Add Esterase Inhibitor (e.g., PMSF) step1->step2 step3 Protein Precipitation (Acetonitrile + IS) step2->step3 step4 Centrifuge & Collect Supernatant step3->step4 step5 Analyze via LC-MS/MS step4->step5 end Determine Plasma Concentration (ng/mL) step5->end

Caption: Workflow for the pharmacokinetic analysis of ATBC in plasma samples.[1][3]

Safety and Toxicology Summary

ATBC is characterized by its low toxicity.[18] Extensive studies have demonstrated its safety for use in applications with direct human contact.

Toxicological EndpointResultReferences
Acute Oral Toxicity (LD₅₀, Rat) > 31,500 mg/kg[11][16]
Skin Irritation (Rabbit) Non-irritating[11][16]
Skin Sensitization (Guinea Pig) Not a sensitizer[19]
Genotoxicity Not genotoxic in bacterial or mammalian test systems[19]
Carcinogenicity Not classified as a carcinogen[16]

Acetyl tributyl citrate is a well-characterized compound with a robust profile of physical, chemical, and toxicological data supporting its use as a safe and effective plasticizer and pharmaceutical excipient. Its low volatility, excellent compatibility with polymers, and minimal toxicity make it a preferred choice in the development of drug delivery systems, medical devices, and other sensitive applications. The established analytical protocols for its quantification ensure reliable quality control and facilitate further research into its applications and performance.

References

An In-depth Technical Guide to the Safety of Citroflex A-4 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety profile of Citroflex A-4 (Acetyl Tributyl Citrate, ATBC), a widely used plasticizer in pharmaceutical, medical device, and food contact applications. Its favorable toxicological profile and biodegradability make it a common replacement for phthalate-based plasticizers. This document summarizes key safety data, outlines relevant experimental protocols for its evaluation, and visualizes its known interactions with cellular signaling pathways to support its safe use in research and development.

Chemical and Physical Properties

This compound is a colorless, odorless, oily liquid. Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Name Acetyl Tributyl Citrate (ATBC)
CAS Number 77-90-7
Molecular Formula C₂₀H₃₄O₈
Molecular Weight 402.5 g/mol
Boiling Point 327 °C
Melting Point -59 °C (Pour Point)
Specific Gravity 1.045 – 1.055 @ 25/25°C
Solubility in Water <0.1% @ 25°C
Vapor Pressure Low

Toxicological Data

This compound is characterized by its low toxicity profile. The following tables summarize the key quantitative toxicological data.

Acute Toxicity
TestSpeciesRouteValueReference
LD₅₀RatOral>31,500 mg/kg[1]
LD₅₀CatOral>52,500 mg/kg[2]
Irritation and Sensitization
TestSpeciesResultReference
Skin IrritationRabbitNo irritation[1]
Eye IrritationRabbitMild irritation[1]
Skin SensitizationHumanNon-sensitizing[3]
Chronic Toxicity and Other Endpoints
EndpointResultReference
Mutagenicity Based on available data, the classification criteria are not met.[1]
Carcinogenicity Not listed as a carcinogen by IARC, NTP, US OSHA or the European Directive (67/548/EEC).[1]
Reproductive Toxicity Based on available data, the classification criteria are not met.[1]
Aquatic Toxicity (LC₅₀) Lepomis macrochirus (Bluegill)38 - 60 mg/l (96 h)

Signaling Pathways and Molecular Interactions

Recent research has begun to elucidate the molecular interactions of this compound (ATBC) within biological systems. While generally considered safe, it is not biologically inert and has been shown to interact with specific cellular pathways.

Activation of Steroid and Xenobiotic Receptor (SXR)

ATBC has been identified as an activator of the Steroid and Xenobiotic Receptor (SXR), a key regulator of drug-metabolizing enzymes. This interaction can lead to the induction of Cytochrome P450 3A4 (CYP3A4), primarily in the intestine.[4][5] This is a critical consideration in drug development, as the induction of CYP3A4 can alter the metabolism and bioavailability of co-administered therapeutic agents.

SXR_Activation ATBC This compound (ATBC) SXR Steroid and Xenobiotic Receptor (SXR) ATBC->SXR Activates CYP3A4 Cytochrome P450 3A4 (CYP3A4) Induction SXR->CYP3A4 Induces transcription Metabolism Altered Drug Metabolism CYP3A4->Metabolism Increases Drug Co-administered Drug Drug->Metabolism Metabolized by CYP3A4

Activation of SXR by this compound and its downstream effects.
Potential Involvement in Other Signaling Pathways

Network toxicology studies have suggested potential interactions of ATBC with other critical cellular pathways, including those involved in apoptosis, cancer progression, and lipid metabolism.[6][7] Key protein targets identified include STAT3, EGFR, MAPK1, MMP9, and MMP2.[7] These findings are preliminary and require further experimental validation, but they highlight areas for consideration in the safety assessment of novel formulations containing high concentrations of ATBC.

Potential_Pathways cluster_ATBC cluster_Pathways Potential Cellular Effects ATBC This compound (ATBC) Apoptosis Apoptosis Signaling ATBC->Apoptosis May influence Cancer Cancer-Related Pathways (STAT3, EGFR, MAPK1, MMPs) ATBC->Cancer May interact with Lipid Lipid Metabolism ATBC->Lipid May affect

Potential interactions of this compound with various cellular pathways.

Experimental Protocols for Safety and Biocompatibility Assessment

For researchers incorporating this compound into novel drug delivery systems or medical devices, a thorough safety and biocompatibility evaluation is crucial. The following section outlines key experimental methodologies.

In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

This assay evaluates the potential of a substance to cause cell death or inhibit cell growth.

Methodology:

  • Cell Culture: L929 mouse fibroblast cells (or other suitable cell lines) are cultured in appropriate media until they reach a semi-confluent monolayer.

  • Extract Preparation: The test article (e.g., a polymer film plasticized with this compound) is incubated in cell culture medium at 37°C for 24-72 hours to create an extract. A series of dilutions of the extract are prepared.

  • Cell Treatment: The culture medium on the cells is replaced with the prepared extracts (and positive and negative controls).

  • Incubation: The cells are incubated for a defined period (e.g., 24-48 hours).

  • Assessment of Cytotoxicity:

    • Qualitative: The cells are observed under a microscope for changes in morphology, such as cell lysis, rounding, or detachment.

    • Quantitative: Cell viability is assessed using assays such as MTT, XTT, or Neutral Red Uptake, which measure metabolic activity.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture L929 cells to semi-confluence Treatment Treat cells with extract (and controls) Cell_Culture->Treatment Extract_Prep Prepare extract of This compound containing material Extract_Prep->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Qualitative Qualitative Assessment (Microscopy) Incubation->Qualitative Quantitative Quantitative Assessment (e.g., MTT Assay) Incubation->Quantitative

Workflow for an in vitro cytotoxicity assay.
Leaching Study

This protocol is designed to quantify the amount of this compound that migrates from a material into a surrounding fluid.

Methodology:

  • Sample Preparation: A known quantity and surface area of the material containing this compound is prepared.

  • Immersion: The sample is immersed in a simulant fluid (e.g., phosphate-buffered saline, ethanol/water mixtures, or a relevant biological fluid) in a sealed container.

  • Incubation: The container is incubated at a specified temperature (e.g., 37°C) for various time points.

  • Sample Collection: Aliquots of the simulant fluid are collected at each time point.

  • Extraction: this compound is extracted from the simulant fluid using a suitable organic solvent (e.g., n-hexane or ethyl acetate).

  • Quantification: The concentration of this compound in the extracts is determined using an analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Hemolysis Assay (Direct Contact Method)

This assay assesses the potential of a material to damage red blood cells.

Methodology:

  • Blood Collection and Preparation: Fresh whole blood is collected with an anticoagulant. Red blood cells (RBCs) are isolated by centrifugation and washed with phosphate-buffered saline (PBS). A diluted suspension of RBCs is prepared.

  • Sample Incubation: The this compound containing material (or a solution of this compound) is incubated with the RBC suspension at 37°C for a defined period. Positive (e.g., Triton X-100) and negative (PBS) controls are included.

  • Centrifugation: After incubation, the samples are centrifuged to pellet intact RBCs and cell debris.

  • Analysis: The supernatant is transferred to a microplate, and the absorbance is measured at a wavelength specific for hemoglobin (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

Handling and Disposal in a Research Laboratory

Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Ensure adequate ventilation in the work area.

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

Disposal:

  • Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not discharge into drains or the environment.

Conclusion

This compound (ATBC) possesses a well-documented safety profile with low acute toxicity, making it a suitable alternative to traditional phthalate (B1215562) plasticizers in many research and development applications. However, researchers should be aware of its potential to interact with cellular signaling pathways, particularly the activation of SXR and the subsequent induction of CYP3A4, which could impact the metabolism of other compounds. The experimental protocols outlined in this guide provide a framework for the necessary safety and biocompatibility assessments when incorporating this compound into novel materials and formulations for pharmaceutical and medical applications. Adherence to proper handling and disposal procedures is essential to ensure a safe laboratory environment.

References

The Core Mechanism of Acetyl Tributyl Citrate (ATBC) as a Polymer Plasticizer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Tributyl Citrate (ATBC) has emerged as a prominent, non-toxic, and biodegradable plasticizer, particularly favored in sensitive applications such as medical devices, pharmaceutical coatings, and food packaging. This technical guide delves into the fundamental mechanism of action by which ATBC imparts flexibility to polymers, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Mechanism of Action: A Molecular Perspective

The primary function of a plasticizer is to increase the flexibility, workability, and distensibility of a polymer. ATBC achieves this by positioning its molecules between the long polymer chains, thereby reducing the intermolecular forces that hold these chains together. This process, known as the "lubricity theory," suggests that the plasticizer molecules act as a lubricant, allowing the polymer chains to slide past one another more easily.

At a molecular level, the ester groups within the ATBC molecule form dipole-dipole interactions with polar groups on the polymer chains, such as the C-Cl bonds in Polyvinyl Chloride (PVC). These interactions disrupt the strong polymer-polymer attractions, leading to an increase in free volume between the chains. This increased spacing lowers the glass transition temperature (Tg) of the polymer, the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state.

Molecular dynamics simulations have further elucidated this mechanism, revealing that the acetyl group in ATBC can enhance its interaction with polymer chains through hydrogen bonding and van der Waals forces, leading to a more homogeneous distribution of the plasticizer within the polymer matrix. This improved compatibility contributes to its high plasticizing efficiency.

dot

Caption: Molecular mechanism of ATBC plasticization.

Quantitative Data on ATBC Performance

The effectiveness of ATBC as a plasticizer is quantified by its impact on the thermal and mechanical properties of the host polymer. The following tables summarize key data for two commonly plasticized polymers: Polylactic Acid (PLA) and Polyvinyl Chloride (PVC).

Table 1: Effect of ATBC Concentration on the Glass Transition Temperature (Tg) of PLA

ATBC Concentration (wt%)Glass Transition Temperature (Tg) (°C)Reference
060.42
1041.3
1536.67
1728.6
2027.02
3012.21

Table 2: Effect of ATBC Concentration on the Mechanical Properties of PVC

ATBC Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)Reference
0~50-60<10
30~20-25~250-300
40~15-20~300-350
50~10-15~350-400
60~8-12~400-450

(Note: phr = parts per hundred parts of resin)

Experimental Protocols

To characterize the effects of ATBC on polymers, several analytical techniques are employed. Below are detailed methodologies for key experiments.

Dynamic Mechanical Analysis (DMA)

Objective: To determine the viscoelastic properties of the plasticized polymer, including the glass transition temperature (Tg), storage modulus (E'), and loss modulus (E"). This protocol is based on the principles outlined in ISO 6721.

Methodology:

  • Sample Preparation: Prepare rectangular specimens of the plasticized polymer with typical dimensions of 10-20 mm in length, 5-10 mm in width, and 1-2 mm in thickness.

  • Instrument Setup:

    • Mode: Tensile or three-point bending mode.

    • Frequency: A fixed frequency, typically 1 Hz, is applied.

    • Strain/Stress: Apply a small, constant sinusoidal strain or stress amplitude within the linear viscoelastic region of the material (e.g., 0.1% strain).

  • Thermal Program:

    • Temperature Range: Scan from a temperature well below the expected Tg to a temperature above it (e.g., from -100 °C to 100 °C for plasticized PVC or -20 °C to 80 °C for plasticized PLA).

    • Heating Rate: A constant heating rate, typically 2-3 °C/min, is used.

  • Data Analysis: The glass transition temperature (Tg) is typically identified as the peak of the tan δ (loss tangent) curve or the inflection point of the storage modulus (E') curve.

dot

DMA_Workflow start Start prep Prepare Rectangular Sample start->prep mount Mount Sample in DMA prep->mount setup Set Parameters: - Mode (Tensile/Bending) - Frequency (e.g., 1 Hz) - Strain (e.g., 0.1%) mount->setup run Run Temperature Sweep (e.g., -100°C to 100°C at 3°C/min) setup->run collect Collect Data: - Storage Modulus (E') - Loss Modulus (E'') - Tan Delta run->collect analyze Analyze Data: - Identify Tg from tan δ peak collect->analyze end End analyze->end TGA_Workflow start Start prep Weigh 5-10 mg of Sample start->prep place Place Sample in TGA Pan prep->place setup Set Parameters: - Inert Atmosphere (N2) - Flow Rate (e.g., 20 mL/min) place->setup run Run Temperature Program (e.g., ambient to 600°C at 10°C/min) setup->run collect Record Weight Loss vs. Temperature run->collect analyze Analyze Thermogram: - Onset of Degradation - DTG Peaks collect->analyze end End analyze->end FTIR_Workflow start Start prep Prepare Sample: - Thin Film or - ATR start->prep place Place Sample in FTIR Spectrometer prep->place setup Set Parameters: - Range (4000-400 cm⁻¹) - Resolution (4 cm⁻¹) - Scans (e.g., 32) place->setup run Acquire Spectrum setup->run analyze Analyze Spectral Shifts (e.g., Carbonyl Peak) run->analyze end End analyze->end

Biodegradation Pathway of Acetyl Tributyl Citrate in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl tributyl citrate (B86180) (ATBC) is a widely used, biodegradable plasticizer considered a safer alternative to phthalates in various applications, including pharmaceutical coatings and food packaging.[1][2] Its environmental fate, particularly its biodegradation in soil, is of significant interest. This technical guide provides a comprehensive overview of the current understanding of the biodegradation pathway of ATBC in soil. While direct and detailed studies on the complete soil biodegradation pathway are limited, this guide synthesizes information from existing literature on the biodegradation of similar compounds, enzymatic hydrolysis, and analytical methodologies to present a plausible degradation cascade. The proposed pathway commences with the enzymatic hydrolysis of the ester linkages, a common mechanism for the microbial breakdown of ester-containing compounds. This initial step is likely mediated by non-specific carboxylesterases present in a wide range of soil microorganisms. The subsequent degradation of the resulting intermediates, including tributyl citrate, dibutyl citrate, and ultimately citric acid and butanol, is discussed. This guide also outlines relevant experimental protocols for studying ATBC biodegradation in soil and presents key data in a structured format to facilitate further research in this area.

Introduction

Acetyl tributyl citrate (ATBC), a citric acid ester, is utilized as a plasticizer in a variety of polymer materials.[3] Its biocompatibility and apparent low toxicity have led to its approval for use in sensitive applications such as medical devices, pharmaceutical tablet coatings, and food-contact materials.[1][2] The widespread use of ATBC necessitates a thorough understanding of its environmental persistence and degradation mechanisms. Soil represents a primary environmental compartment for the disposal and potential accumulation of ATBC-containing materials. General assessments indicate that ATBC undergoes rapid biomineralization in soil, suggesting it is not environmentally persistent.[4] However, a detailed understanding of the metabolic pathways, the microorganisms involved, and the kinetics of its degradation in the complex soil matrix is crucial for a complete environmental risk assessment.

This guide aims to provide an in-depth technical overview of the biodegradation pathway of ATBC in soil, targeting researchers and professionals in environmental science and drug development.

Proposed Biodegradation Pathway of Acetyl Tributyl Citrate in Soil

The biodegradation of ATBC in soil is hypothesized to occur in a stepwise manner, initiated by the hydrolysis of its ester bonds, followed by the degradation of the resulting core molecule and alcohol side chains.

Initial Hydrolysis by Soil Microorganisms

The primary and most critical step in the breakdown of ATBC is the enzymatic hydrolysis of its ester linkages. Soil is a rich reservoir of microorganisms possessing a wide array of hydrolytic enzymes, including carboxylesterases, which are capable of cleaving ester bonds.[5] The degradation of ATBC is likely initiated by these non-specific enzymes, leading to the sequential removal of the acetyl and butyl groups.

Based on the structure of ATBC and general principles of ester hydrolysis, the following initial breakdown products are anticipated:

  • Tributyl citrate (TBC): Resulting from the cleavage of the acetyl group.

  • Acetyl dibutyl citrate (ADBC): Formed by the removal of one butyl group.

  • Dibutyl citrate (DBC): Arising from the loss of two butyl groups or one butyl group from TBC.

  • Acetyl monobutyl citrate (AMBC): Formed by the removal of two butyl groups.

  • Monobutyl citrate (MBC): Resulting from the loss of all three butyl groups from TBC or two butyl groups from DBC.

  • Citric acid: The central molecule remaining after the hydrolysis of all ester linkages.

  • n-Butanol: Released from the hydrolysis of the butyl ester bonds.

  • Acetic acid: Released from the hydrolysis of the acetyl group.

Human metabolism studies of ATBC have identified acetyl dibutyl citrate (ADBC), tributyl citrate (TBC), and dibutyl citrate (DBC) as metabolites, which supports the proposed initial hydrolytic steps.[6]

Subsequent Degradation of Intermediates

Following the initial hydrolysis, the resulting intermediates are expected to be further metabolized by soil microorganisms:

  • Citric Acid: As a central metabolite in the Krebs (citric acid) cycle, citric acid is readily metabolized by a vast range of soil microorganisms under both aerobic and anaerobic conditions.[7][8] It serves as a carbon and energy source, ultimately being mineralized to carbon dioxide and water.

  • n-Butanol: This primary alcohol can be utilized as a carbon source by many soil bacteria and fungi. The typical degradation pathway involves oxidation to butanal, followed by further oxidation to butyric acid, which then enters central metabolic pathways via beta-oxidation.

  • Acetic Acid: A simple carboxylic acid, acetic acid is readily consumed by a wide variety of soil microbes and funneled into the Krebs cycle via acetyl-CoA.

The complete biodegradation of ATBC to carbon dioxide, water, and microbial biomass is therefore highly plausible, contributing to its low environmental persistence.

Potential Microorganisms Involved

While specific microorganisms responsible for ATBC degradation in soil have not been definitively identified in the literature, several genera of soil bacteria are known for their ability to degrade a wide range of organic compounds, including esters. These include:

  • Pseudomonas spp.: Known for their metabolic versatility and ability to degrade various xenobiotic compounds.

  • Bacillus spp.: Spore-forming bacteria that produce a variety of extracellular enzymes capable of breaking down complex organic molecules.

  • Rhodococcus spp.: Actinomycetes with the ability to degrade hydrophobic compounds.

  • Fungi: Various soil fungi also produce extracellular esterases and can play a significant role in the degradation of plasticizers.

Quantitative Data on ATBC Biodegradation

Quantitative data on the biodegradation of ATBC specifically in soil is scarce in publicly available scientific literature. However, some general information on its biodegradability and persistence exists.

ParameterValue/ObservationSource
Biodegradation in Soil Rapid biomineralization observed in two soil degradation studies.[4]
Ready Biodegradability 82% of Theoretical BOD reached in 4 weeks in the Japanese MITI test.[4]
Vapor-phase Half-life in Air Estimated to be 27 hours due to reaction with hydroxyl radicals.[4][9]
Blood Half-life (Rats) Approximately 3.4 hours.[9]

Note: The lack of specific soil half-life data highlights a significant knowledge gap and an area for future research. The half-life of a chemical in soil is the time it takes for 50% of the initial amount to degrade.[10]

Experimental Protocols for Studying ATBC Biodegradation in Soil

Standardized methods are available for assessing the biodegradation of chemical substances in soil. These protocols can be adapted to specifically study the degradation of ATBC.

Soil Microcosm Studies

A common approach involves setting up soil microcosms under controlled laboratory conditions.[11]

Methodology:

  • Soil Collection and Characterization: Collect soil from a relevant location (e.g., agricultural field, landfill). Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

  • Spiking with ATBC: A solution of ATBC in a suitable solvent is applied to the soil to achieve the desired initial concentration. The solvent is allowed to evaporate.

  • Incubation: The treated soil is incubated in controlled-environment chambers at a specific temperature and moisture content. Aerobic conditions are typically maintained.

  • Sampling: Soil samples are collected at regular intervals over a period of weeks or months.

  • Extraction and Analysis: ATBC and its potential metabolites are extracted from the soil samples using an appropriate solvent. The extracts are then analyzed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The disappearance of the parent ATBC compound and the appearance and disappearance of metabolites are monitored over time to determine the degradation rate and half-life.

Respirometry Tests

These tests measure the mineralization of the test substance by quantifying the amount of carbon dioxide (CO₂) evolved.[12]

Methodology (based on ISO 17556):

  • Test Setup: A known amount of ATBC is mixed with a defined quantity of soil. The mixture is placed in a sealed vessel.

  • Incubation: The vessels are incubated under controlled temperature and aeration.

  • CO₂ Measurement: The CO₂ produced from the microbial respiration is trapped in an alkaline solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration or with a CO₂ analyzer.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the cumulative amount of CO₂ evolved from the test sample to the theoretical amount of CO₂ that could be produced from the complete mineralization of the added ATBC. Control vessels with soil but without ATBC are run in parallel to account for basal soil respiration.

Analytical Methods

The accurate quantification of ATBC and its degradation products is essential for biodegradation studies.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile organic compounds. Derivatization may be necessary for less volatile metabolites.

  • High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of non-volatile and thermally labile compounds. HPLC can be coupled with various detectors, including UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS/MS) for enhanced sensitivity and specificity.

Visualizations

Proposed Biodegradation Pathway of ATBC

ATBC_Biodegradation cluster_hydrolysis Initial Hydrolysis ATBC Acetyl Tributyl Citrate (ATBC) TBC Tributyl Citrate (TBC) ATBC->TBC - Acetyl group ADBC Acetyl Dibutyl Citrate (ADBC) ATBC->ADBC - Butyl group AceticAcid Acetic Acid ATBC->AceticAcid DBC Dibutyl Citrate (DBC) TBC->DBC - Butyl group Butanol n-Butanol TBC->Butanol ADBC->DBC - Acetyl group CitricAcid Citric Acid ADBC->CitricAcid + n-Butanol ADBC->Butanol DBC->CitricAcid + n-Butanol DBC->Butanol Metabolism Central Metabolism (Krebs Cycle, Beta-oxidation) CitricAcid->Metabolism Butanol->Metabolism AceticAcid->Metabolism Mineralization CO2 + H2O + Biomass Metabolism->Mineralization

Caption: Proposed hydrolytic degradation pathway of Acetyl Tributyl Citrate in soil.

Experimental Workflow for a Soil Microcosm Study

Soil_Microcosm_Workflow start Start: Soil Collection & Characterization spike Spiking of Soil with ATBC start->spike incubate Incubation under Controlled Conditions spike->incubate sample Periodic Sampling incubate->sample extract Solvent Extraction of ATBC & Metabolites sample->extract analyze GC-MS or HPLC Analysis extract->analyze data Data Analysis: Degradation Rate & Half-life analyze->data end End: Pathway Elucidation data->end

Caption: General experimental workflow for a soil microcosm biodegradation study.

Conclusion and Future Research Directions

The available evidence strongly suggests that acetyl tributyl citrate is readily biodegradable in soil environments. The proposed degradation pathway, initiated by enzymatic hydrolysis of the ester bonds, is consistent with the known metabolic capabilities of soil microorganisms and data from human metabolism studies. However, there is a notable lack of detailed studies specifically investigating the biodegradation of ATBC in soil.

Future research should focus on:

  • Isolation and characterization of microorganisms capable of degrading ATBC from soil environments.

  • Identification and quantification of the metabolic intermediates formed during ATBC degradation in soil to confirm the proposed pathway.

  • Determination of the degradation kinetics , including the half-life of ATBC, in various soil types and under different environmental conditions (e.g., temperature, moisture, pH).

  • Elucidation of the specific enzymes and the genetic basis for their production in ATBC-degrading microorganisms.

A more comprehensive understanding of the soil biodegradation pathway of ATBC will further solidify its environmental safety profile and provide valuable data for regulatory agencies and industries utilizing this important plasticizer.

References

The Solubility Profile of Citroflex A-4 in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Citroflex A-4, also known as Acetyl Tributyl Citrate (B86180) (ATBC), in a range of common laboratory solvents. This compound is a widely utilized plasticizer, particularly in the pharmaceutical and medical device industries, owing to its favorable toxicological profile and plasticizing efficiency. A thorough understanding of its solubility is critical for formulation development, manufacturing processes, and analytical procedures.

Quantitative Solubility Data

The solubility of this compound is a key parameter for its application in various formulations. The following table summarizes the available quantitative and qualitative solubility data in common laboratory solvents.

SolventChemical ClassSolubility (at approx. 25°C)Data Type
WaterProtic< 0.1 g/100 mL[1][2][3]Quantitative
~5 mg/L[4]Quantitative
Ethanol (96%)Protic, AlcoholMiscible[3][5]Qualitative
MethanolProtic, AlcoholSolubleQualitative
AcetoneAprotic, KetoneSoluble[6][7]Qualitative
Ethyl AcetateAprotic, EsterSolubleQualitative
Methylene ChlorideAprotic, HalogenatedMiscible[3][5]Qualitative
TolueneAprotic, AromaticSolubleQualitative
HexaneAprotic, AliphaticSoluble[6][8]Qualitative
OilsNonpolarMiscible[3][4][9]Qualitative

Note: "Miscible" indicates that the two substances are soluble in each other in all proportions. "Soluble" indicates that a significant amount of this compound will dissolve in the solvent, though the exact limit has not been quantitatively defined in the available literature.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in a given solvent. This protocol is based on standard laboratory practices for assessing the solubility of a liquid in a liquid.

Objective: To determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (analytical grade)

  • Solvent of interest (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Calibrated glassware (volumetric flasks, pipettes)

  • Glass vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Evaporating dish or pre-weighed beaker

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a glass vial. An excess is ensured when a separate phase of undissolved this compound is visible.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic vigorous shaking.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed at the controlled temperature for at least 4 hours to allow for phase separation.

    • Carefully draw a known volume of the supernatant (the upper solvent layer) using a calibrated pipette, ensuring no part of the undissolved this compound phase is disturbed.

    • Filter the collected supernatant through a 0.45 µm syringe filter to remove any micro-droplets of undissolved this compound.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish or beaker.

    • Dispense the filtered, saturated solution into the pre-weighed container.

    • Place the container in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a gentle stream of nitrogen can be used to facilitate evaporation, followed by drying in a desiccator to a constant weight.

    • Once the solvent has completely evaporated, reweigh the container with the this compound residue.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the container minus its initial tare weight.

    • Solubility is calculated by dividing the mass of the dissolved this compound by the volume of the solvent used and is typically expressed in g/100 mL or mg/L.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of a substance like this compound.

G cluster_prep Preparation cluster_analysis Analysis start Select Solvent and Temperature prep_vial Add excess this compound to a known volume of solvent start->prep_vial equilibration Equilibrate at constant temperature with agitation for 24h prep_vial->equilibration phase_sep Allow phases to separate equilibration->phase_sep sampling Extract aliquot of the supernatant phase_sep->sampling filtration Filter through 0.45 µm syringe filter sampling->filtration evaporation Evaporate solvent from the aliquot filtration->evaporation weighing_initial Weigh pre-dried evaporating dish weighing_initial->evaporation weighing_final Weigh dish with residue to a constant weight evaporation->weighing_final calculation Calculate solubility (mass of residue / volume of aliquot) weighing_final->calculation

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides foundational knowledge on the solubility of this compound. For critical applications, it is recommended to experimentally verify the solubility data under the specific conditions of your formulation and process.

References

An In-depth Technical Guide to Citroflex A-4: Molecular Weight and Impact on Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Citroflex A-4 (Acetyl Tributyl Citrate), a widely used, bio-based plasticizer. With a focus on its molecular characteristics and profound impact on polymer properties, this document serves as a vital resource for professionals in research, development, and formulation.

Executive Summary

This compound, a citrate (B86180) ester, is a highly effective and non-toxic plasticizer compatible with a broad range of polymers. Its incorporation into a polymer matrix significantly alters the material's mechanical and thermal properties, enhancing flexibility, reducing brittleness, and lowering processing temperatures. This guide delves into the technical specifications of this compound, its mechanism of action, and its quantifiable effects on key polymers such as Polylactic Acid (PLA), Polyvinyl Chloride (PVC), and Cellulose (B213188) Acetate (B1210297). Detailed experimental protocols for evaluating plasticizer performance are also provided, alongside visual representations of key processes and mechanisms.

This compound: Core Molecular and Physical Properties

This compound, chemically known as Acetyl Tributyl Citrate (ATBC), is characterized by the following key properties:

PropertyValueReference
Molecular Formula C₂₀H₃₄O₈[1][2]
Molecular Weight 402.5 g/mol [1][3]
Appearance Clear, oily liquid[1]
Odor Essentially odorless[1]
Boiling Point 327 °C[1]
Melting Point -59 °C (Pour Point)[1]
Specific Gravity (@ 25/25°C) 1.045 – 1.055[1]
Solubility in Water (@ 25°C) <0.1 g/100 ml[1]

Mechanism of Action as a Plasticizer

The primary function of this compound as a plasticizer is to increase the flexibility and workability of a polymer. This is achieved by inserting its molecules between the long polymer chains. This process disrupts the intermolecular forces (van der Waals forces and hydrogen bonds) that hold the polymer chains together in a rigid structure. The presence of this compound molecules increases the "free volume" between the polymer chains, allowing them to slide past one another more easily. This increased molecular mobility leads to a reduction in the material's glass transition temperature (Tg), making the polymer softer and more pliable at lower temperatures.[4] The polar ester groups in this compound can form interactions with polar groups on the polymer chains, which contributes to its good compatibility with a variety of resins.

Plasticizer Mechanism of Action Mechanism of Plasticization with this compound cluster_0 Rigid Polymer Matrix cluster_1 Addition of this compound cluster_2 Plasticized Polymer Matrix PolymerChains_Rigid Closely Packed Polymer Chains (High Intermolecular Forces) Citroflex This compound Molecules PolymerChains_Rigid->Citroflex Incorporation into matrix PolymerChains_Flexible Separated Polymer Chains (Reduced Intermolecular Forces, Increased Free Volume) Citroflex->PolymerChains_Flexible Disruption of forces

Figure 1: Mechanism of plasticization by this compound.

Impact on Polymer Properties: Quantitative Data

The addition of this compound significantly alters the mechanical and thermal properties of polymers. The following tables summarize these effects on Polylactic Acid (PLA), Polyvinyl Chloride (PVC), and Cellulose Acetate.

Polylactic Acid (PLA)

This compound is a popular choice for plasticizing PLA, a biodegradable polyester, to overcome its inherent brittleness.

PropertyNeat PLAPLA with 28 wt% this compound
Glass Transition Temperature (Tg) 52 °C11 °C
Elongation at Break 11%271%
Young's Modulus -121.3 MPa

Data sourced from a study on a bio-based plasticizer for PLA.[5]

Polyvinyl Chloride (PVC)

This compound serves as a non-toxic alternative to traditional phthalate (B1215562) plasticizers in PVC formulations.

PropertyPVC with Tributyl Citrate (TBC)PVC with Acetyl Tributyl Citrate (ATBC/Citroflex A-4)
Tensile Strength Lower18.7% higher than TBC/PVC
Elongation at Break Lower2.2% higher than TBC/PVC

Data from a study comparing acetylated and non-acetylated citrate plasticizers in PVC.[6]

Cellulose Acetate

This compound is effective in plasticizing cellulose acetate, a bio-based polymer used in films and fibers.

PropertyCellulose Acetate Propionate (CAP) with Tributyl CitrateCAP with Acetyl Tributyl Citrate (ATBC/Citroflex A-4)
Young's Modulus 1162 MPa1329 MPa
Elongation at Break -Increased compared to unplasticized CAP

Data from a study on plasticizers for cellulose acetate propionate.[7]

Experimental Protocols

To evaluate the impact of this compound on polymer properties, standardized testing methodologies are crucial. The following sections detail the protocols for key analyses.

Tensile Properties Testing

Standard: ASTM D638 for plastics in general or ASTM D882 for thin plastic sheeting.[1][2][3][8][9][10][11][12][13][14]

Objective: To determine the tensile strength, elongation at break, and Young's modulus of a polymer sample.

Methodology:

  • Specimen Preparation: Prepare dumbbell-shaped specimens (for ASTM D638) or rectangular strips (for ASTM D882) of the polymer with and without varying concentrations of this compound. Ensure specimens are free of nicks and defects.

  • Conditioning: Condition the specimens at a standard laboratory temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.[2]

  • Testing Machine: Utilize a universal testing machine (UTM) equipped with appropriate grips and an extensometer to measure strain.

  • Procedure:

    • Mount the specimen securely in the grips of the UTM.

    • Apply a tensile load at a constant rate of crosshead movement until the specimen fractures.

    • Record the load and extension data throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.

    • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

Differential Scanning Calorimetry (DSC)

Standard: ASTM D7426 or ISO 11357-2.[15]

Objective: To determine the glass transition temperature (Tg) of the polymer.

Methodology:

  • Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of the polymer formulation into a DSC pan.

  • Instrumentation: Use a differential scanning calorimeter, which measures the difference in heat flow between the sample and a reference pan.

  • Procedure:

    • Place the sample and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) through the expected glass transition region.[16]

    • The instrument records the heat flow as a function of temperature.

  • Analysis:

    • The glass transition is observed as a step-like change in the heat flow curve.[16][17]

    • The Tg is typically determined as the midpoint of this transition.[18]

Experimental_Workflow Workflow for Evaluating Plasticizer Performance cluster_prep Formulation and Preparation cluster_testing Material Characterization cluster_analysis Data Analysis and Interpretation A Polymer and This compound Blending (Melt Extrusion/Solvent Casting) B Specimen Preparation (e.g., Injection Molding, Film Casting) A->B C Tensile Testing (ASTM D638/D882) B->C D Differential Scanning Calorimetry (DSC) B->D E Other Analyses (e.g., DMA, TGA, Migration Studies) B->E F Determine Tensile Strength, Elongation, Young's Modulus C->F G Determine Glass Transition Temperature (Tg) D->G H Evaluate Thermal Stability and Plasticizer Migration E->H I Compare Properties of Plasticized vs. Unplasticized Polymer F->I G->I H->I

Figure 2: Experimental workflow for plasticizer evaluation.

Conclusion

This compound is a versatile and effective plasticizer that plays a crucial role in modifying the properties of a wide range of polymers. Its ability to enhance flexibility, reduce the glass transition temperature, and improve processability makes it an invaluable additive in numerous applications, from biodegradable plastics to medical devices. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and developers to understand and utilize this compound in their formulation work. As the demand for safe, reliable, and environmentally friendly materials continues to grow, the importance of well-characterized plasticizers like this compound will undoubtedly increase.

References

An In-depth Technical Guide to the Thermal Stability of Acetyl Tributyl Citrate for High-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl tributyl citrate (B86180) (ATBC) is a widely utilized plasticizer, valued for its low toxicity, biodegradability, and excellent compatibility with a range of polymers.[1][2] Its application spans numerous industries, including pharmaceuticals, medical devices, food packaging, and consumer goods. In the pharmaceutical sector, ATBC is a key excipient in the formulation of solid oral dosage forms, particularly in coatings for tablets and capsules, where it imparts flexibility and durability.[3][4] As manufacturing processes and product applications increasingly involve elevated temperatures, a thorough understanding of the thermal stability of ATBC is paramount to ensure product integrity, safety, and performance.

This technical guide provides a comprehensive overview of the thermal stability of acetyl tributyl citrate, presenting quantitative data from thermal analysis, detailed experimental protocols, and a proposed thermal degradation pathway. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of ATBC in high-temperature applications.

Thermal Properties of Acetyl Tributyl Citrate

ATBC is a colorless, odorless, oily liquid with a high boiling point and low volatility, contributing to its suitability for applications requiring thermal processing.[5][6] Its physical and thermal properties are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₂₀H₃₄O₈[2]
Molecular Weight402.48 g/mol [2]
Boiling Point172-174 °C at 1 mmHg[2]
Flash Point204 °C[6]
Melting Point-80 °C[2]

Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials by measuring the change in mass of a sample as a function of temperature. The following table summarizes the key thermal decomposition parameters for pure acetyl tributyl citrate, derived from TGA and derivative thermogravimetric (DTG) analysis.

ParameterTemperature (°C)DescriptionReference(s)
Onset of Decomposition (Tonset)~200The temperature at which significant thermal degradation begins.[7][8]
Temperature at 5% Mass Loss (T5%)~220The temperature at which 5% of the initial mass has been lost.[7][8]
Temperature of Maximum Decomposition Rate (Tmax)~250The temperature at which the rate of mass loss is highest, as indicated by the peak of the DTG curve.[7][8]

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol outlines a typical method for determining the thermal stability of acetyl tributyl citrate using a thermogravimetric analyzer.

Objective: To determine the onset of decomposition, temperature at specific mass loss percentages, and the temperature of maximum decomposition rate of ATBC.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Analytical balance

  • Sample pans (e.g., aluminum or platinum)

  • Nitrogen gas supply (high purity)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of pure acetyl tributyl citrate into a clean, tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Plot the TGA curve (mass % vs. temperature).

    • Calculate the first derivative of the TGA curve to obtain the DTG curve (rate of mass loss vs. temperature).

    • Determine Tonset, T5%, and Tmax from the TGA and DTG curves.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Processing weigh Weigh 5-10 mg ATBC pan Place in TGA pan weigh->pan load Load sample into TGA pan->load purge Purge with Nitrogen load->purge heat Heat from 30°C to 600°C at 10°C/min purge->heat record Record mass loss heat->record plot Plot TGA & DTG curves record->plot determine Determine T_onset, T_5%, T_max plot->determine

Figure 1. Experimental workflow for Thermogravimetric Analysis (TGA) of ATBC.

Differential Scanning Calorimetry (DSC)

This protocol describes a standard procedure for analyzing the thermal transitions of acetyl tributyl citrate using a differential scanning calorimeter.

Objective: To determine the glass transition temperature (Tg) and observe any endothermic or exothermic events of ATBC.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Analytical balance

  • Hermetically sealed aluminum pans and lids

  • Crimper for sealing pans

  • Nitrogen gas supply (high purity)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of pure acetyl tributyl citrate into a hermetically sealed aluminum pan.

    • Seal the pan using a crimper to prevent volatilization.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with nitrogen gas at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at -100 °C.

    • Heat the sample from -100 °C to 250 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Plot the DSC thermogram (heat flow vs. temperature).

    • Determine the glass transition temperature (Tg) from the step change in the baseline.

    • Identify and analyze any endothermic or exothermic peaks.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Processing weigh Weigh 5-10 mg ATBC pan Place in hermetically sealed pan weigh->pan load Load sample and reference pans into DSC pan->load purge Purge with Nitrogen load->purge heat Heat from -100°C to 250°C at 10°C/min purge->heat record Record heat flow heat->record plot Plot DSC thermogram record->plot determine Determine Tg and analyze peaks plot->determine

Figure 2. Experimental workflow for Differential Scanning Calorimetry (DSC) of ATBC.

Thermal Degradation Pathway

The thermal degradation of acetyl tributyl citrate is a complex process that is believed to proceed through the elimination of acetic acid and subsequent decomposition of the citrate ester backbone. While the precise mechanism for ATBC has not been extensively detailed in the literature, a plausible pathway can be proposed based on the known thermal decomposition of similar citrate esters and related carboxylic acid esters. The degradation is likely initiated by a concerted, non-radical elimination reaction.

Upon heating, ATBC can undergo a pyrolytic elimination reaction, where the acetyl group and a hydrogen atom from an adjacent carbon are eliminated as acetic acid. This results in the formation of an unsaturated intermediate, tributyl aconitate. At higher temperatures, the ester groups of the aconitate intermediate can undergo further decomposition, potentially leading to the formation of butene, carbon dioxide, and other smaller volatile organic compounds.

It should be noted that when heated to decomposition, ATBC is reported to emit acrid smoke and irritating fumes, suggesting the formation of a complex mixture of degradation products.[6] Further research, such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), would be beneficial to definitively identify the volatile products and fully elucidate the thermal degradation mechanism of ATBC.

Degradation_Pathway ATBC Acetyl Tributyl Citrate (ATBC) Heat1 Heat (~200-250°C) ATBC->Heat1 Intermediate Tributyl Aconitate (Unsaturated Intermediate) Heat1->Intermediate AceticAcid Acetic Acid Heat1->AceticAcid Heat2 Higher Heat (>250°C) Intermediate->Heat2 Products Volatile Products (Butene, CO₂, etc.) Heat2->Products

Figure 3. Proposed thermal degradation pathway of Acetyl Tributyl Citrate.

High-Temperature Applications and Considerations

The excellent thermal stability of acetyl tributyl citrate makes it a suitable plasticizer for a variety of high-temperature applications. In the pharmaceutical industry, it is employed in the coating of tablets and capsules, which often undergo drying processes at elevated temperatures.[3][4] Its low volatility ensures minimal loss of the plasticizer during these processes, maintaining the integrity and desired mechanical properties of the coating.

When formulating with ATBC for high-temperature applications, several factors should be considered:

  • Processing Temperature and Duration: While ATBC is stable up to approximately 200 °C, prolonged exposure to temperatures near its decomposition point can lead to degradation.[7][8] It is crucial to optimize processing times and temperatures to minimize thermal stress on the material.

  • Interaction with Other Excipients: The thermal stability of ATBC can be influenced by its interaction with other components in a formulation. It is advisable to conduct thermal analysis on the complete formulation to assess its overall thermal stability.

  • Atmosphere: The presence of oxygen can accelerate the thermal degradation of organic materials. Processing in an inert atmosphere, such as nitrogen, can enhance the thermal stability of ATBC.

Conclusion

Acetyl tributyl citrate exhibits excellent thermal stability, making it a reliable and effective plasticizer for a wide range of high-temperature applications in the pharmaceutical and other industries. Its decomposition begins at approximately 200 °C, with the maximum rate of degradation occurring around 250 °C. By understanding the thermal properties and potential degradation pathways of ATBC, researchers and formulation scientists can optimize processing conditions and develop robust products that meet the required performance and safety standards. Further investigation into the specific volatile degradation products of ATBC would provide a more complete understanding of its thermal decomposition behavior.

References

Navigating the Use of Citroflex A-4 in Medical and Food-Contact Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory status, safety profile, and experimental evaluation of Citroflex A-4 (Acetyl Tributyl Citrate or ATBC), a widely utilized plasticizer in medical devices and food-contact materials. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of products where consumer and patient safety are paramount.

Regulatory Landscape for this compound (ATBC)

This compound has secured approval from major regulatory bodies for its use in sensitive applications, positioning it as a viable alternative to traditional phthalate (B1215562) plasticizers.

United States Food and Drug Administration (FDA)

In the United States, Acetyl Tributyl Citrate (ATBC) is an FDA-approved substance for use as a pharmaceutical excipient. It is commonly found in the coatings of solid oral dosage forms like tablets and capsules.

For food-contact applications, ATBC is listed in the Code of Federal Regulations (CFR), specifically under Title 21. Its approved uses include:

  • Adhesives: As a component of adhesives used in food packaging.

  • Resinous and Polymeric Coatings: In the production of food-contact surfaces.

  • Paper and Paperboard: For use in paper and paperboard that comes into contact with fatty foods.

  • Surface Lubricants: As a lubricant in the manufacturing of metallic articles that will contact food.

European Union

In the European Union, the regulatory framework for ATBC is multifaceted, involving REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and specific regulations for food contact materials.

The European Food Safety Authority (EFSA) has established a Tolerable Daily Intake (TDI) for ATBC, providing a benchmark for safe long-term exposure. The Scientific Committee on Consumer Safety (SCCS) and its predecessors have also evaluated the safety of ATBC, particularly in applications like children's toys, establishing a No-Observed-Adverse-Effect Level (NOAEL) based on extensive toxicological data.

Toxicological and Biocompatibility Profile

The safety of this compound is supported by a substantial body of scientific evidence from toxicological and biocompatibility studies.

Summary of Toxicological Data

A range of studies has been conducted to determine the toxicological profile of ATBC. The following table summarizes key quantitative data from this research.

Toxicological Endpoint Value Species Reference
Acute Oral Toxicity (LD50)> 25 g/kgRat, Mouse[1]
No-Observed-Adverse-Effect Level (NOAEL)100 mg/kg bw/dayRat[1]
Tolerable Daily Intake (TDI)1.0 mg/kg bodyweightHuman[1]
Biocompatibility Assessment

For medical device applications, a thorough biocompatibility assessment is crucial. The International Organization for Standardization (ISO) 10993 series of standards provides a framework for this evaluation. The following diagram illustrates a typical workflow for assessing the biocompatibility of a medical device containing a plasticizer like this compound.

Biocompatibility_Workflow cluster_planning Phase 1: Planning & Characterization cluster_testing Phase 2: In Vitro & In Vivo Testing cluster_evaluation Phase 3: Evaluation & Reporting start Device with this compound material_char Material Characterization (ISO 10993-18) start->material_char risk_assessment Biological Evaluation Plan (BEP) & Risk Assessment (ISO 14971) material_char->risk_assessment cytotoxicity Cytotoxicity (ISO 10993-5) risk_assessment->cytotoxicity sensitization Sensitization (ISO 10993-10) cytotoxicity->sensitization irritation Irritation (ISO 10993-10) sensitization->irritation systemic_toxicity Acute Systemic Toxicity (ISO 10993-11) irritation->systemic_toxicity data_analysis Data Analysis & Interpretation systemic_toxicity->data_analysis ber Biological Evaluation Report (BER) data_analysis->ber end Device Biocompatibility Confirmed ber->end

Biocompatibility Assessment Workflow for a Medical Device

Migration Studies

The migration of plasticizers from food-contact materials and medical devices is a critical safety consideration.

Summary of Migration Data

Studies have quantified the migration of ATBC from various materials into food simulants and actual foodstuffs. The level of migration is influenced by factors such as temperature, contact time, and the fat content of the food.

Material Food Simulant/Foodstuff Test Conditions Migration Level Reference
PVC FilmIsooctane (Fatty Food Simulant)48 hours at 30°C and 4°CNot detected
PVDC/PVC FilmCod Fillets240 hours at 4°C11.1 to 12.8 mg/kg[2]
PVDC/PVC FilmHerring Fillets240 hours at 4°C32.4 to 33.4 mg/kg[2]
PVDC/PVC FilmSoup (Microwave Cooking)Minimal Contact0.4 mg/kg
PVDC/PVC FilmBiscuits (Microwave Cooking)Intimate Contact as Liner79.8 mg/kg[3]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound.

Migration Testing

Objective: To quantify the amount of ATBC that migrates from a polymer into a food simulant.

Methodology (Based on Gas Chromatography/Mass Spectrometry - GC/MS): [4]

  • Sample Preparation: A sample of the PVC material containing ATBC is cut into specified dimensions.

  • Extraction: The sample is immersed in a food simulant (e.g., n-hexane for fatty foods) in a sealed container.

  • Incubation: The container is placed in an ultrasonic bath for a defined period to facilitate extraction.

  • Analysis: An aliquot of the food simulant is injected into a GC/MS system.

  • Quantification: The concentration of ATBC in the simulant is determined by comparing its peak area to a standard curve prepared with known concentrations of ATBC. The results are typically expressed in mg/kg or mg/dm².

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential of a material to cause cell death. This is a fundamental biocompatibility screening test as per ISO 10993-5.[5][6][7]

Methodology:

  • Extraction: The test material is incubated in a cell culture medium at 37°C for a specified duration (e.g., 24 hours) to create an extract. Both polar (e.g., cell culture medium with serum) and non-polar (e.g., medium with DMSO) solvents can be used to ensure a comprehensive extraction profile.

  • Cell Culture: A suitable cell line, such as L929 mouse fibroblasts, is cultured in 96-well plates until a sub-confluent monolayer is formed.

  • Exposure: The culture medium is replaced with the material extract, and the cells are incubated for a defined period (e.g., 24 to 72 hours). Positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls are run in parallel.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: A solubilizing agent (e.g., isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the negative control. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.

In Vivo Biocompatibility: Skin Sensitization (Guinea Pig Maximization Test - GPMT)

Objective: To determine the potential of a substance to cause a delayed hypersensitivity reaction (allergic contact dermatitis), following the principles of ISO 10993-10.[8][9]

Methodology:

  • Induction Phase:

    • Intradermal Induction: A group of guinea pigs is injected with the test material extract, an adjuvant (to enhance the immune response), and a mixture of the two.

    • Topical Induction: One week later, the same area is treated with a topical application of the test material extract under an occlusive patch for 48 hours.

  • Challenge Phase:

    • Two weeks after the induction phase, a challenge patch containing the test material extract is applied to a naive site on the same animals for 24 hours.

  • Evaluation: The challenge sites are observed for signs of erythema (redness) and edema (swelling) at 24 and 48 hours after patch removal. The severity of the reactions is scored.

  • Interpretation: A substance is considered a sensitizer (B1316253) if the incidence and severity of skin reactions in the test group are significantly greater than in a control group that did not receive the induction exposure.

In Vivo Biocompatibility: Acute Systemic Toxicity

Objective: To assess the potential for a single, short-term exposure to a medical device or its extracts to cause systemic toxic effects, as outlined in ISO 10993-11.[10][11][12]

Methodology:

  • Test Article Preparation: Extracts of the medical device are prepared using both polar (e.g., saline) and non-polar (e.g., vegetable oil) solvents under conditions that simulate clinical use.

  • Animal Model: A suitable animal model, typically mice or rats, is used.

  • Administration: The extract is administered to the animals via a clinically relevant route, such as intravenous or intraperitoneal injection. A control group receives the extraction vehicle only.

  • Observation: The animals are observed for signs of toxicity, such as changes in behavior, weight loss, and mortality, over a period of 24 to 72 hours.

  • Necropsy: At the end of the observation period, a gross necropsy is performed to identify any abnormalities in major organs.

  • Interpretation: The test material is considered to have no systemic toxicity if there are no significant differences in the responses between the test and control groups.

Metabolic Pathway of this compound (ATBC)

Understanding the metabolic fate of ATBC is crucial for assessing its long-term safety. In vivo studies have shown that ATBC is rapidly metabolized and excreted.[1] The primary metabolic pathway involves the hydrolysis of the ester bonds.

Metabolic_Pathway ATBC Acetyl Tributyl Citrate (ATBC) hydrolysis Hydrolysis (Esterases) ATBC->hydrolysis acetyl_citrate Acetyl Citrate hydrolysis->acetyl_citrate monobutyl_citrate Monobutyl Citrate hydrolysis->monobutyl_citrate dibutyl_citrate Dibutyl Citrate hydrolysis->dibutyl_citrate acetyl_monobutyl_citrate Acetyl Monobutyl Citrate hydrolysis->acetyl_monobutyl_citrate acetyl_dibutyl_citrate Acetyl Dibutyl Citrate hydrolysis->acetyl_dibutyl_citrate excretion Excretion (Urine and Feces) acetyl_citrate->excretion monobutyl_citrate->excretion dibutyl_citrate->excretion acetyl_monobutyl_citrate->excretion acetyl_dibutyl_citrate->excretion

Metabolic Pathway of Acetyl Tributyl Citrate (ATBC)

This metabolic breakdown results in smaller, more polar molecules that are readily eliminated from the body, primarily through urine and feces. This rapid metabolism and excretion contribute to the low potential for bioaccumulation of ATBC.

Conclusion

This compound (Acetyl Tributyl Citrate) presents a favorable regulatory and safety profile for its use in demanding applications such as medical devices and food-contact materials. Its approval by major regulatory bodies, coupled with a comprehensive body of toxicological and biocompatibility data, supports its use as a safe alternative to traditional phthalate plasticizers. Researchers and developers are encouraged to follow the established experimental protocols, such as those outlined in the ISO 10993 standards, to ensure the safety and efficacy of their final products.

References

An In-depth Technical Guide to the Environmental Impact of Acetyl Tributyl Citrate Compared to Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive comparison of the environmental profiles of acetyl tributyl citrate (B86180) (ATBC), a common alternative plasticizer, and traditional phthalates such as di(2-ethylhexyl) phthalate (B1215562) (DEHP) and dibutyl phthalate (DBP). Phthalates have faced increasing scrutiny and regulation due to their classification as endocrine-disrupting chemicals (EDCs) and their adverse effects on environmental and human health.[1][2][3][4] This has driven the adoption of alternatives like ATBC in various applications, including medical devices, food packaging, and consumer products.[5][6] This document synthesizes key data on aquatic toxicity, biodegradability, bioaccumulation, and endocrine disruption potential, presenting quantitative data in comparative tables and detailing the standardized experimental protocols used for their assessment.

Comparative Environmental Impact Data

The following tables summarize quantitative data from peer-reviewed studies and regulatory assessments, allowing for a direct comparison between ATBC and representative phthalates.

Acute Aquatic Toxicity

Acute toxicity is a critical measure of a substance's potential to cause immediate harm to aquatic ecosystems. Standard tests expose organisms like fish, daphnids (water fleas), and algae to the chemical for a short duration (typically 48-96 hours) to determine the concentration that is lethal (LC50) or causes a specific effect (EC50) in 50% of the test population.

Compound Species Endpoint (Duration) Value (mg/L) Reference
Acetyl Tributyl Citrate (ATBC) Lepomis macrochirus (Bluegill Sunfish)LC50 (96 h)38 - 60[7][8]
Daphnia magna (Water Flea)EC50 (48 h)5.10 - 7.8[8][9]
Desmodesmus subspicatus (Green Algae)EC50 (72 h, Growth)11.5[7]
Dibutyl Phthalate (DBP) Hyalella azteca (Amphipod)LC50 (10 d)0.63[10]
Daphnia magna (Water Flea)LC50 (48 h)2.55[11]
Oreochromis niloticus (Nile Tilapia)LC50 (96 h)11.8[12]
Di(2-ethylhexyl) Phthalate (DEHP) Daphnia magna (Water Flea)EC50Strong sensitivity noted[13]
Aquatic Organisms (General)Acute Toxicity Range0.18 - 1,106.2[14]
Butylbenzyl Phthalate (BBP) Hyalella azteca (Amphipod)LC50 (10 d)0.46[10]

Interpretation: The data indicates that common phthalates like DBP and BBP exhibit significantly higher acute toxicity to sensitive aquatic invertebrates (lower LC50/EC50 values) compared to ATBC.

Biodegradability

Ready biodegradability is the potential for a substance to undergo rapid and ultimate degradation in an aerobic aquatic environment. The OECD 301F test is a standard method used to assess this, with a substance typically considered "readily biodegradable" if it achieves >60% biodegradation within a 10-day window during the 28-day test period.

Compound Test Guideline Result (% Biodegradation in 28 days) Classification Reference
Acetyl Tributyl Citrate (ATBC) OECD 301D16%Not Readily Biodegradable[7]
OECD 302C82%Inherently Biodegradable[7]
Di(2-ethylhexyl) Phthalate (DEHP) OECD 301F58.7% (partial) / 64%Not Readily Biodegradable[15][16]

Interpretation: While ATBC may not meet the strict criteria for "ready" biodegradability in all tests, it demonstrates a high potential for inherent biodegradation.[7] DEHP shows partial degradation, suggesting it is more persistent in the environment than ATBC.[15]

Bioaccumulation Potential

Bioaccumulation refers to the buildup of a chemical in an organism from all environmental sources. The Bioconcentration Factor (BCF) is a key metric, representing the ratio of the chemical's concentration in an organism to that in the surrounding water. A higher BCF indicates a greater potential to accumulate.

Compound Metric Value / Finding Interpretation Reference
Acetyl Tributyl Citrate (ATBC) Estimated BCF~250Moderate Potential[5]
Phthalates (General) BCF / BAFBAFs can be greater than BCFs; varies by compound.Ecologically relevant bioaccumulation potential exists.[17][18]
Di(2-ethylhexyl) Phthalate (DEHP) BAF vs. BCFBAF and BCF values are comparable.Potential to bioaccumulate.[17]

Interpretation: ATBC has a moderate potential for bioconcentration in aquatic organisms.[5] The bioaccumulation potential of phthalates is complex and varies, but their presence in aquatic food webs is well-documented.[19]

Endocrine Disruption Potential

Endocrine disruptors are chemicals that can interfere with the body's hormone systems.[4] This interference can occur through various mechanisms, including mimicking natural hormones or altering hormone production.[4]

Compound Mechanism / Finding Potential Impact Reference
Acetyl Tributyl Citrate (ATBC) Binds to Sex Hormone-Binding Globulin (SHBG) and Thyroid Hormone Receptor (TRα) in silico / in vitro.May interfere with steroid and thyroid hormone homeostasis. Considered a potential disruptor.[1][20][21]
Phthalates (e.g., DEHP, DBP, BBP) Known endocrine disruptors; interfere with nuclear hormone receptor signaling.Alter development and function of hormone-dependent systems; act as anti-androgens.[2][3][22]

Interpretation: Numerous studies have established that many common phthalates are endocrine disruptors with demonstrated adverse effects on reproductive health.[2][3] While ATBC is considered a safer alternative, some in vitro and computational studies suggest it is not entirely inert and may have the potential to interact with hormone signaling pathways, warranting further investigation.[1][21][23][24]

Key Experimental Protocols

The data presented above is generated using standardized, internationally recognized testing guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

OECD 301F: Manometric Respirometry Test

This method is used to determine the ready biodegradability of a chemical by measuring the oxygen consumed by microorganisms during its degradation.

  • Principle: A known volume of inoculated mineral medium containing the test substance (as the sole source of organic carbon) is stirred in a sealed flask for up to 28 days at a constant temperature.[25] The oxygen consumed by the microbial population is measured by a respirometer, which detects pressure changes inside the flask.[25][26][27] Evolved carbon dioxide is absorbed by a chemical trap (e.g., potassium hydroxide).[25]

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial inoculum.[16][26]

  • Test Conditions: The test is conducted in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days.[16][27]

  • Measurement: Oxygen uptake is measured over time and compared to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD) of the substance.[25]

  • Pass Criteria: A substance is considered readily biodegradable if it reaches >60% of its ThOD within a 10-day window during the 28-day test.[28][29]

OECD301F_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis p1 Prepare Mineral Medium p2 Add Test Substance (e.g., 100 mg/L) p1->p2 p3 Inoculate with Activated Sludge p2->p3 i1 Place in Respirometer Flask with CO2 Absorbent p3->i1 Setup i2 Incubate for 28 Days (Constant Temp, Stirring) i1->i2 i3 Continuously Measure O2 Consumption (Pressure Drop) i2->i3 a1 Correct for Blank Inoculum Respiration i3->a1 Data Collection a2 Calculate % Biodegradation vs. ThOD a1->a2 a3 Assess vs. 60% Pass Level (10-day window) a2->a3 end Readily Biodegradable OR Not Readily Biodegradable a3->end Final Result

Workflow for OECD 301F Manometric Respirometry Test.
OECD 202: Daphnia sp. Acute Immobilisation Test

This guideline describes an acute toxicity test to determine the concentration of a substance that immobilizes 50% of the tested daphnids (EC50).

  • Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.[30][31] Immobilisation (the inability to swim) is observed at 24 and 48 hours and compared to controls.[32]

  • Test Organism: Daphnia magna or other suitable daphnid species, less than 24 hours old at the start of the test.[30][32][33]

  • Test Conditions: The test is typically static (no renewal of the test solution) and runs for 48 hours under controlled temperature and light conditions.[32][33] At least 5 test concentrations are used, with a minimum of 20 animals per concentration.[30][34]

  • Endpoint: The primary endpoint is the EC50 at 48 hours, calculated using statistical methods. This represents the concentration at which 50% of the daphnids are immobilized.[32][34]

OECD202_Workflow start Culture & Select Daphnids (<24h old) prep Prepare Test Solutions (≥5 Concentrations + Control) start->prep expose Expose Daphnids (≥20 per concentration) for 48 hours prep->expose obs1 Record Immobilisation at 24 hours expose->obs1 Mid-point Check obs2 Record Immobilisation at 48 hours obs1->obs2 Continue Exposure analyze Statistical Analysis (e.g., Probit) obs2->analyze Final Data end Determine 48h EC50 Value analyze->end

Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.

Endocrine Disruption Signaling Pathway

Phthalates are known to disrupt endocrine function primarily by interfering with nuclear hormone receptors.[2] The diagram below illustrates a generalized mechanism by which a phthalate molecule could disrupt hormonal homeostasis, contrasted with the less understood, but potential, interaction of ATBC.

Endocrine_Disruption Conceptual Pathway of Endocrine Disruption cluster_extracellular cluster_cell Cell Interior phthalate Phthalate (e.g., DEHP) receptor Hormone Receptor (e.g., SHBG, Nuclear Receptor) phthalate->receptor Strong Binding (Agonist/Antagonist) atbc ATBC atbc->receptor Potential Weak Binding (in silico evidence) dna DNA / Gene Transcription receptor->dna Translocates to Nucleus, Binds to DNA response Altered Protein Synthesis & Cellular Response dna->response Modulates Transcription disruption Endocrine Disruption (Adverse Outcome) response->disruption Leads to...

Conceptual pathway of hormone receptor interaction.

Conclusion

The available scientific data indicates a more favorable environmental profile for acetyl tributyl citrate (ATBC) when compared to widely used phthalates like DBP and DEHP. Key differentiators include:

  • Lower Acute Aquatic Toxicity: ATBC is demonstrably less toxic to key aquatic organisms than many common phthalates.

  • Higher Biodegradability: While not always meeting the strict definition of "readily biodegradable," ATBC shows a greater capacity for ultimate degradation in the environment compared to the more persistent phthalates.

  • Reduced Endocrine Disruption Concern: Phthalates are well-established endocrine disruptors.[2][3][4] ATBC is considered a safer alternative, although emerging research suggests a potential for interaction with hormonal pathways that merits continued investigation.[1][21][24]

For researchers and drug development professionals selecting materials for sensitive applications, ATBC presents a scientifically supported, lower-impact alternative to traditional phthalate plasticizers. However, as with any chemical, a complete life-cycle assessment and continued monitoring of its environmental fate and potential biological interactions are prudent.

References

Methodological & Application

Application Notes and Protocols for Incorporating Citroflex A-4 into Polylactic Acid (PLA) Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the incorporation of Citroflex A-4 (Acetyl Tributyl Citrate (B86180), ATBC), a bio-based plasticizer, into polylactic acid (PLA) films. The information is intended to guide researchers in the preparation and characterization of plasticized PLA films for various applications, including drug delivery systems.

Introduction

Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic derived from renewable resources, making it a promising material for biomedical applications and sustainable packaging. However, its inherent brittleness limits its use in applications requiring flexibility. Plasticizers are added to polymers to increase their flexibility, ductility, and processability. This compound is a non-toxic, biodegradable citrate ester that has been shown to be an effective plasticizer for PLA, significantly improving its mechanical properties.[1][2] This document outlines two primary methods for incorporating this compound into PLA films: solvent casting and melt blending.

Quantitative Data Summary

The incorporation of this compound significantly alters the mechanical and thermal properties of PLA films. The following tables summarize the effects of varying concentrations of this compound on these properties, based on data from multiple studies.

Mechanical Properties of PLA/Citroflex A-4 Films

The addition of this compound generally leads to a decrease in tensile strength and Young's modulus, while significantly increasing the elongation at break, indicating a transition from a rigid to a more flexible and ductile material.[2][3]

This compound (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
050 - 603 - 71.2 - 3.5
1030 - 4010 - 500.8 - 1.5
1525 - 3550 - 1500.5 - 1.0
2020 - 30150 - 3000.2 - 0.6
3015 - 25>300< 0.2

Note: The values presented are approximate ranges compiled from various sources and can vary depending on the specific grade of PLA, processing conditions, and testing methodology.

Thermal Properties of PLA/Citroflex A-4 Films

This compound effectively reduces the glass transition temperature (Tg) of PLA, which is a key indicator of plasticization.[1][4] This reduction in Tg allows for greater polymer chain mobility at lower temperatures. The melting temperature (Tm) and cold crystallization temperature (Tcc) are also typically lowered.[4]

This compound (wt%)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Cold Crystallization Temp. (Tcc) (°C)
055 - 65150 - 175100 - 120
1035 - 45145 - 17090 - 110
1525 - 35140 - 16580 - 100
2015 - 25135 - 16070 - 90
305 - 15130 - 15560 - 80

Note: The values presented are approximate ranges compiled from various sources and can vary depending on the specific grade of PLA and the analytical conditions (e.g., heating rate in DSC).

Experimental Protocols

The following are detailed protocols for the preparation of plasticized PLA films.

Protocol 1: Solvent Casting

This method is well-suited for laboratory-scale preparation of thin, uniform films.

Materials:

  • Polylactic acid (PLA) pellets or powder (e.g., NatureWorks Ingeo™ Biopolymer)

  • This compound (Acetyl Tributyl Citrate)

  • Volatile solvent (e.g., Dichloromethane (DCM) or Chloroform)

  • Glass petri dishes or a flat, level glass plate

  • Magnetic stirrer and stir bar

  • Fume hood

  • Vacuum oven

Procedure:

  • PLA Dissolution:

    • Weigh the desired amount of PLA and place it in a beaker with a magnetic stir bar.

    • Add the solvent to create a 5-10% (w/v) PLA solution.

    • Cover the beaker to prevent rapid solvent evaporation and stir the solution at room temperature until the PLA is completely dissolved. This may take several hours.

  • Addition of this compound:

    • Calculate the required amount of this compound based on the desired weight percentage relative to the PLA.

    • Add the this compound to the PLA solution.

    • Continue stirring for at least 2 hours to ensure a homogeneous mixture.

  • Film Casting:

    • In a fume hood, pour the homogeneous solution into a clean, dry glass petri dish or onto a level glass plate.

  • Solvent Evaporation:

    • Cover the casting surface with a perforated lid or watch glass to allow for slow, controlled evaporation of the solvent at room temperature. This typically takes 24-48 hours.

  • Drying:

    • Once the film is solid, place it in a vacuum oven at 40-50°C for at least 24 hours to remove any residual solvent.

  • Film Removal:

    • Carefully peel the dried film from the glass surface.

Protocol 2: Melt Blending

This method is scalable and representative of industrial film production processes.

Materials:

  • Polylactic acid (PLA) pellets (pre-dried)

  • This compound (liquid)

  • Twin-screw extruder equipped with a film casting or pelletizing die

Procedure:

  • Pre-drying of PLA:

    • Dry the PLA pellets in a vacuum or dehumidifying dryer at 60-80°C for at least 4 hours to reduce the moisture content to below 250 ppm. This is a critical step to prevent hydrolytic degradation of PLA during melt processing.

  • Extruder Setup:

    • Set the temperature profile of the twin-screw extruder. A typical temperature profile for PLA is from 160°C in the feeding zone to 190°C at the die.[5]

  • Blending and Extrusion:

    • Gravimetrically feed the pre-dried PLA pellets into the main hopper of the extruder.

    • Inject the liquid this compound into a downstream barrel of the extruder using a precision liquid pump at the desired ratio.

    • Set the screw speed to a moderate level (e.g., 100-200 rpm) to ensure good mixing without excessive shear heating.

  • Film Formation/Pelletizing:

    • If a film die is used, the molten blend is extruded as a sheet and cast onto a chilled roll stack to solidify into a film.

    • If a strand die is used, the extruded strands are cooled in a water bath and then pelletized. These pellets can be used for subsequent film blowing or casting processes.

Visualization of Workflow and Mechanism

Experimental Workflow for Film Preparation

G cluster_solvent Solvent Casting cluster_melt Melt Blending sc1 Dissolve PLA in Solvent sc2 Add this compound sc1->sc2 sc3 Homogeneous Mixing sc2->sc3 sc4 Cast Solution sc3->sc4 sc5 Solvent Evaporation sc4->sc5 sc6 Vacuum Drying sc5->sc6 sc7 PLA/Citroflex A-4 Film sc6->sc7 mb1 Pre-dry PLA Pellets mb2 Feed PLA to Extruder mb1->mb2 mb4 Melt Compounding mb2->mb4 mb3 Inject this compound mb3->mb4 mb5 Extrude Film/Pellets mb4->mb5 mb6 PLA/Citroflex A-4 Film/Pellets mb5->mb6

Caption: Experimental workflows for preparing PLA/Citroflex A-4 films.

Mechanism of PLA Plasticization by this compound

G cluster_before Neat PLA (Brittle) cluster_after Plasticized PLA (Flexible) b1 Amorphous Regions with Entangled Polymer Chains b2 Strong Intermolecular Forces (van der Waals) b1->b2 b3 Restricted Chain Mobility b2->b3 a1 This compound Molecules Positioned Between PLA Chains b3->a1 Incorporation of This compound a2 Increased Free Volume a1->a2 a3 Reduced Intermolecular Forces a2->a3 a4 Enhanced Chain Mobility a3->a4

Caption: Mechanism of PLA plasticization by this compound.

Applications in Drug Development

Plasticized PLA films are of significant interest in drug delivery due to their biocompatibility, biodegradability, and tunable mechanical properties. The incorporation of this compound can influence drug release profiles.

  • Controlled Release: The increased flexibility and permeability of plasticized PLA can be tailored to control the diffusion rate of an incorporated drug. The plasticizer can create a more amorphous and less dense polymer matrix, facilitating drug release.

  • Transdermal Patches and Films: The enhanced flexibility of PLA/Citroflex A-4 films makes them suitable for use as transdermal patches or buccal films, which require good conformity to the skin or mucosal surfaces.

  • Implantable Devices: For implantable drug delivery systems, the plasticizer can be used to modify the degradation rate of the PLA matrix, thereby influencing the long-term release kinetics of the drug.

When formulating drug-loaded films, it is crucial to consider the potential interactions between the drug, PLA, and this compound, as these can affect film properties and drug stability.

Characterization of Plasticized PLA Films

To evaluate the properties of the prepared films, the following characterization techniques are recommended:

  • Mechanical Testing (e.g., ASTM D882): A universal testing machine can be used to measure tensile strength, elongation at break, and Young's modulus.

  • Thermal Analysis (DSC): Differential Scanning Calorimetry is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the films.

  • Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the plasticized films and to quantify the plasticizer content.

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify interactions between PLA and the plasticizer.

  • Scanning Electron Microscopy (SEM): SEM can be used to visualize the surface morphology and fracture surfaces of the films.

By following these protocols and utilizing the provided data, researchers can effectively incorporate this compound into PLA films and tailor their properties for a wide range of scientific and pharmaceutical applications.

References

Application Notes and Protocols: Acetyl Tributyl Citrate (ATBC) as a Plasticizer for 3D Printing Filaments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl tributyl citrate (B86180) (ATBC) is a non-toxic, biodegradable plasticizer that serves as an effective agent for modifying the properties of thermoplastic filaments used in fused deposition modeling (FDM) 3D printing.[1][2] Its biocompatibility and approval for food contact and pharmaceutical applications make it a compelling choice for research and development in drug delivery, medical devices, and personalized medicine.[3] ATBC enhances the flexibility and processability of common 3D printing materials such as polylactic acid (PLA), and can be explored with other polymers like acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) and polyvinyl alcohol (PVA). These application notes provide detailed protocols for the preparation, characterization, and utilization of ATBC-plasticized filaments for 3D printing, with a focus on pharmaceutical applications.

Key Properties of ATBC-Plasticized Filaments

Incorporating ATBC into 3D printing filaments imparts several desirable properties:

  • Increased Flexibility and Reduced Brittleness: ATBC significantly increases the elongation at break and toughness of polymers like PLA, making the resulting prints less brittle and more durable.[4][5]

  • Lower Glass Transition Temperature (Tg): The addition of ATBC lowers the Tg of the polymer matrix, which can improve the melt flow characteristics during printing and enhance the flexibility of the final product.[1]

  • Improved Processability: The plasticizing effect of ATBC can lead to smoother extrusion and better layer adhesion during the 3D printing process.

  • Biocompatibility and Low Toxicity: ATBC is a non-toxic plasticizer, and studies have shown it exhibits low migration and cytotoxicity, making it suitable for biomedical applications.[3]

Data Summary of ATBC Effects on Filament Properties

The following tables summarize the quantitative effects of ATBC on the mechanical and thermal properties of PLA filaments based on published literature.

Table 1: Effect of ATBC Concentration on Mechanical Properties of PLA

ATBC Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)
051.2[6]2.5[5]2.26[7]
536.410.11.85
1029.8148[5]1.52
1525.1250+1.21
2020.5300+0.98

Note: Data is compiled from multiple sources and represents typical values. Actual results may vary based on specific PLA grade, processing conditions, and testing methodology.

Table 2: Effect of ATBC Concentration on Thermal Properties of PLA

ATBC Concentration (wt%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
060.42[1]~170-180
1045.2~165-175
2033.8~160-170
3012.21[1]~155-165

Note: Data is compiled from multiple sources and represents typical values. Actual results may vary.

Experimental Protocols

Protocol for Preparation of ATBC-Plasticized PLA Filaments via Hot-Melt Extrusion (HME)

This protocol outlines the steps for producing a 1.75 mm diameter filament of PLA plasticized with ATBC.

Materials:

  • Polylactic acid (PLA) pellets (e.g., NatureWorks Ingeo™ Biopolymer 4043D)

  • Acetyl tributyl citrate (ATBC)

  • Twin-screw extruder with a 1.75 mm die

  • Filament winding system with cooling bath/air path and diameter sensor

Procedure:

  • Drying: Dry the PLA pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Premixing: In a sealed container, thoroughly mix the dried PLA pellets with the desired weight percentage of ATBC (e.g., 5%, 10%, 15% w/w).

  • Extrusion Setup:

    • Set the temperature profile of the extruder. A typical profile for PLA with ATBC is:

      • Zone 1 (feed): 160°C

      • Zone 2: 170°C

      • Zone 3: 180°C

      • Die: 175°C

    • Set the screw speed to a moderate level (e.g., 30-50 rpm).

  • Extrusion:

    • Feed the PLA/ATBC mixture into the extruder hopper.

    • Once the molten polymer starts to exit the die, manually guide the extrudate through the cooling system (water bath or air path) and into the puller of the winding system.

    • Adjust the puller speed to achieve a consistent filament diameter of 1.75 mm ± 0.05 mm, monitored by the laser diameter sensor.

  • Spooling: Wind the filament onto a spool, ensuring even tension to prevent tangling.

  • Storage: Store the produced filament in a sealed bag with desiccant to prevent moisture absorption.

Protocol for 3D Printing with ATBC-Plasticized Filaments

This protocol provides a starting point for printing with the prepared ATBC-plasticized filaments.

Equipment:

  • Fused Deposition Modeling (FDM) 3D printer

Procedure:

  • Printer Setup:

    • Load the ATBC-plasticized filament into the printer.

    • Level the print bed.

  • Printing Parameters (starting points for PLA with 15% ATBC):

    • Nozzle Temperature: 190-210°C (lower than standard PLA due to reduced Tg).

    • Bed Temperature: 50-60°C.

    • Print Speed: 30-60 mm/s.

    • Layer Height: 0.1-0.2 mm.

    • Infill: As required for the specific application.

    • Cooling Fan: Enabled (adjust fan speed for optimal layer adhesion and overhang performance).

  • Test Print: Print a calibration cube or a small test model to fine-tune the printing parameters. Observe for signs of under-extrusion, over-extrusion, warping, and layer adhesion.

  • Full Print: Once the parameters are optimized, proceed with printing the desired object.

Protocol for Characterization of ATBC-Plasticized Filaments and Printed Parts

1. Mechanical Testing (ASTM D638):

  • Print dog-bone shaped tensile test specimens according to ASTM D638 dimensions.

  • Use a universal testing machine to measure tensile strength, elongation at break, and Young's modulus.

2. Thermal Analysis (Differential Scanning Calorimetry - DSC):

  • Use a DSC instrument to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the filament.

  • Heat a small sample (5-10 mg) of the filament from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.

3. In Vitro Drug Release Study:

  • Preparation of Drug-Loaded Filaments: For drug delivery applications, the active pharmaceutical ingredient (API) can be incorporated during the hot-melt extrusion process. The API should be pre-mixed with the PLA and ATBC.

  • Printing of Drug-Eluting Devices: Print the drug-loaded filament into the desired dosage form (e.g., tablets, implants).

  • Dissolution Testing (USP Apparatus 2 - Paddle):

    • Place the 3D printed dosage form in a vessel containing a suitable dissolution medium (e.g., phosphate-buffered saline, pH 7.4).

    • Maintain the temperature at 37°C and the paddle speed at 50 rpm.

    • At predetermined time intervals, withdraw samples of the dissolution medium and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

4. Leachables and Extractables Testing:

  • To assess the potential for ATBC to migrate from the printed device, perform a leachables and extractables study.[8][9][10]

  • Extraction: Submerge the 3D printed device in a simulant fluid (e.g., ethanol/water mixture, isopropanol) under exaggerated conditions of time and temperature.[11]

  • Analysis: Analyze the extract for the presence and quantity of ATBC and any other potential leachables using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

Visualizations of Experimental Workflows

experimental_workflow cluster_prep Filament Preparation cluster_char Filament & Print Characterization cluster_app Application drying Drying of Polymer mixing Premixing Polymer + ATBC (+ API) drying->mixing extrusion Hot-Melt Extrusion mixing->extrusion spooling Filament Spooling extrusion->spooling printing 3D Printing of Test Specimens extrusion->printing mech_test Mechanical Testing printing->mech_test therm_test Thermal Analysis (DSC) printing->therm_test drug_release In Vitro Drug Release printing->drug_release leach_test Leachables & Extractables printing->leach_test app_dev Pharmaceutical Application Development drug_release->app_dev leach_test->app_dev

Caption: Experimental workflow for developing and testing ATBC-plasticized 3D printing filaments.

drug_release_workflow cluster_prep Preparation cluster_testing Dissolution Testing cluster_analysis Data Analysis drug_filament Prepare Drug-Loaded ATBC-Plasticized Filament print_device 3D Print Drug Delivery Device drug_filament->print_device dissolution_setup USP Apparatus Setup (e.g., Paddle) print_device->dissolution_setup sampling Sample Collection at Time Intervals dissolution_setup->sampling analysis Drug Concentration Analysis (UV-Vis/HPLC) sampling->analysis release_profile Plot Drug Release Profile analysis->release_profile kinetics Model Release Kinetics release_profile->kinetics

Caption: Workflow for in vitro drug release testing of 3D printed formulations.

Conclusion

The use of acetyl tributyl citrate as a plasticizer offers a viable and advantageous strategy for developing flexible and biocompatible 3D printing filaments for pharmaceutical and medical applications. The protocols and data presented here provide a foundation for researchers to explore the potential of ATBC-plasticized filaments in creating innovative drug delivery systems and personalized medical devices. Careful characterization of the filament and printed object properties is crucial for ensuring the safety, efficacy, and reproducibility of these advanced therapeutic products.

References

Application Notes & Protocols: Citroflex A-4 in Biodegradable Packaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Citroflex A-4 (Acetyl Tributyl Citrate (B86180) or ATBC) as a bio-based, non-toxic plasticizer in the formulation of biodegradable packaging materials. This document details its effects on the physical and biodegradable properties of common biopolymers and provides standardized protocols for material characterization.

Introduction to this compound

This compound, or Acetyl Tributyl Citrate (ATBC), is a citrate ester derived from renewable resources that serves as an effective plasticizer for a variety of polymers.[1][2] Its excellent toxicological profile and biodegradability make it a preferred alternative to traditional phthalate-based plasticizers, especially in sensitive applications such as food packaging, medical devices, and children's toys.[1][3][4][5] this compound is compatible with a range of biodegradable polymers including Polylactic Acid (PLA), Polyhydroxyalkanoates (PHAs) like Poly(3-hydroxybutyrate) (PHB) and Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), and their blends.[2][6]

The addition of this compound to biopolymer formulations is primarily aimed at improving flexibility, processability, and ductility, thereby overcoming the inherent brittleness of many biodegradable plastics.[7][8]

Effects of this compound on Material Properties

The incorporation of this compound into biodegradable polymer matrices significantly alters their thermal and mechanical properties.

Thermal Properties

This compound effectively reduces the glass transition temperature (Tg) and, to a lesser extent, the melting temperature (Tm) of biopolymers like PLA and PHB.[7][9][10] This plasticizing effect enhances the mobility of polymer chains, leading to a wider processing window and potentially lower energy consumption during manufacturing processes like extrusion and film blowing.[1][11]

Table 1: Effect of this compound (ATBC) on the Thermal Properties of PLA and PLA/PHB Blends

Polymer MatrixThis compound (wt%)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Cold Crystallization Temp. (Tcc) (°C)
Neat PLA0~60-61~180~103
PLA10~42--
PLA15-~177-
PLA20~35--
PLA30--~76.7
PLA/PHB (70/30)0---
PLA/PHB (60/25)15(PLA Tg reduced by ~33°C)(Tm lower by ~9°C)(Tcc lower by ~18°C)

Note: The values presented are approximate and can vary based on the specific grade of the polymer, processing conditions, and analytical methods used. Data compiled from multiple sources.[6][7][10][12][13]

Mechanical Properties

A primary benefit of using this compound is the significant improvement in the ductility of biodegradable polymers. The elongation at break is substantially increased, transforming brittle materials into flexible films suitable for packaging applications.[6][7] However, this increase in flexibility is often accompanied by a decrease in tensile strength and tensile modulus.[10]

Table 2: Effect of this compound (ATBC) on the Mechanical Properties of PLA and PLA/PHB Blends

Polymer MatrixThis compound (wt%)Tensile Strength (MPa)Elongation at Break (%)Tensile Modulus (MPa)
Neat PLA0~42.3-60~2-5-
PLA with 10 wt% Tapioca10-15-~357-
PLA/PHB (70/30)0-~5-21-
PLA/PHB (60/25)15(Reduced)~187-328(Reduced)
PLA10(Reduced by 41%)(Increased)(Reduced by 37%)

Note: The values presented are approximate and can vary based on the specific grade of the polymer, processing conditions, and analytical methods used. Data compiled from multiple sources.[6][7][10]

Experimental Protocols

The following are detailed protocols for key experiments to characterize biodegradable packaging materials formulated with this compound.

Material Formulation and Film Preparation

This protocol describes the melt blending of this compound with a biodegradable polymer and subsequent film formation.

Materials and Equipment:

  • Biodegradable polymer resin (e.g., PLA, PHB)

  • This compound (ATBC)

  • Twin-screw extruder or a Brabender-type mixer

  • Hot press

  • Vacuum oven

Protocol:

  • Dry the polymer resin in a vacuum oven at 80°C for at least 12 hours to remove residual moisture.[7]

  • Pre-mix the dried polymer resin with the desired weight percentage of this compound.

  • Melt-blend the mixture using a twin-screw extruder or a Brabender plasti-corder. A typical processing temperature is 190°C with a screw speed of 120 rpm for 3-5 minutes.[7]

  • If using a Brabender, add the this compound after the polymer has melted and mix for an additional 2 minutes.[7]

  • The resulting blend can be extruded into a filament or collected for film pressing.

  • To prepare films, place the compounded material between two plates of a hot press at 190°C and apply a pressure of 10 MPa for 2 minutes.[7]

  • Cool the pressed film to room temperature.

experimental_workflow cluster_prep Material Preparation cluster_form Film Formation P Polymer Resin (e.g., PLA, PHB) D Drying (Vacuum Oven, 80°C, 12h) P->D A4 This compound M Melt Blending (Extruder, 190°C) A4->M D->M HP Hot Pressing (190°C, 10 MPa) M->HP F Final Film HP->F

Caption: Workflow for material formulation and film preparation.

Thermal Characterization: Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the formulated material.

Equipment:

  • Differential Scanning Calorimeter (DSC)

Protocol:

  • Accurately weigh 5-10 mg of the film sample into an aluminum DSC pan.

  • Seal the pan and place it in the DSC cell. An empty sealed pan is used as a reference.

  • Heat the sample from room temperature to 200-220°C at a heating rate of 10°C/min to erase the thermal history.

  • Cool the sample to -50°C at a rate of 10°C/min.

  • Heat the sample again to 220°C at a rate of 10°C/min.

  • The glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm) are determined from the second heating scan.[7]

Mechanical Testing: Tensile Properties

This protocol determines the tensile strength, elongation at break, and tensile modulus of the prepared films.

Equipment:

  • Universal Testing Machine (UTM) with a load cell appropriate for films.

  • Dumbbell-shaped die for cutting samples.

Protocol:

  • Cut the film samples into a dumbbell shape according to ASTM D638 standard.

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in the grips of the UTM.

  • Apply a constant crosshead speed (e.g., 1 mm/min) until the specimen breaks.[14]

  • Record the force and displacement data.

  • Calculate tensile strength, elongation at break, and Young's modulus from the stress-strain curve.

Biodegradability Testing: Controlled Composting

This protocol assesses the aerobic biodegradation of the material under controlled composting conditions by measuring carbon dioxide evolution.

Materials and Equipment:

  • Compost from a well-aerated source.

  • Test vessels (reactors).

  • Air supply system (CO2-free air).

  • CO2 trapping solution (e.g., barium hydroxide (B78521) or sodium hydroxide).

  • Titration equipment or a total organic carbon (TOC) analyzer.

  • Incubator or temperature-controlled room (58°C).

Protocol:

  • Prepare the solid synthetic waste by mixing compost, rabbit food, starch, sugar, urea, corn oil, and sawdust.[1]

  • Place a known amount of the test film, cut into small pieces, into the test vessel with the prepared compost.

  • The vessels are incubated at 58°C, and a continuous stream of CO2-free air is passed through the compost.[1]

  • The effluent gas from each vessel is bubbled through a CO2 trapping solution.

  • Periodically, the amount of CO2 produced is determined by titrating the remaining trapping solution or by using a TOC analyzer.

  • The percentage of biodegradation is calculated as the ratio of the cumulative CO2 produced by the sample to its theoretical CO2 content.

  • The test is typically run for a period of up to 180 days, as specified in standards like ISO 14855-1.[10]

biodegradability_workflow cluster_setup Experimental Setup cluster_measurement Measurement & Analysis S Sample Film + Compost R Bioreactor at 58°C S->R T CO2 Trapping Solution R->T Effluent Gas A CO2-Free Air Supply A->R M Titration / TOC Analysis T->M C Calculate % Biodegradation M->C

Caption: Workflow for biodegradability testing in controlled compost.

Migration Testing

Migration studies are crucial for food packaging applications to ensure that no harmful substances transfer from the packaging to the food.

Materials and Equipment:

  • Food simulants (e.g., 10% ethanol (B145695) for aqueous foods, 50% ethanol for fatty foods, or olive oil).

  • Incubator or oven.

  • Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).

Protocol:

  • Cut the film into pieces of a known surface area.

  • Immerse the film samples in a known volume of the selected food simulant in a sealed container.

  • Store the containers at specific temperatures and for defined periods (e.g., 40°C for 10 days) to simulate storage conditions.

  • After the exposure time, remove the film from the simulant.

  • Analyze the food simulant using an appropriate analytical technique like GC-MS to quantify the concentration of migrated this compound.

  • The migration level is typically expressed in mg of substance per kg of food simulant (ppm) or mg of substance per dm² of packaging surface area.

Logical Relationships and Signaling Pathways

The addition of this compound to a biodegradable polymer initiates a cascade of changes in the material's properties, as illustrated below.

logical_relationship cluster_molecular Molecular Level cluster_properties Material Properties cluster_application Application Impact A4 Addition of This compound IM Increased Intermolecular Distance A4->IM PM Increased Polymer Chain Mobility IM->PM Tg Decreased Tg PM->Tg TS Decreased Tensile Strength & Modulus PM->TS PV Decreased Melt Viscosity PM->PV EB Increased Elongation at Break (Flexibility) Tg->EB FA Expanded Application Range (e.g., Films) EB->FA IP Improved Processability PV->IP

Caption: Impact of this compound on polymer properties.

Conclusion

This compound is a highly effective, bio-based plasticizer for enhancing the flexibility and processability of biodegradable polymers like PLA and PHAs. Its incorporation leads to predictable changes in thermal and mechanical properties, which can be tailored to specific packaging requirements. The protocols outlined in this document provide a standardized framework for the formulation and characterization of these advanced biodegradable materials, ensuring reliable and reproducible results for research, development, and quality control purposes.

References

Application of Acetyl Tributyl Citrate (ATBC) in Developing Flexible PVC for Medical Tubing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Tributyl Citrate (ATBC) has emerged as a leading non-phthalate plasticizer for flexible Polyvinyl Chloride (PVC) formulations, particularly in the medical device industry. Its favorable toxicological profile and biocompatibility make it an excellent alternative to traditional plasticizers like Di(2-ethylhexyl) phthalate (B1215562) (DEHP), which have raised health concerns.[1] This document provides detailed application notes, quantitative data, and experimental protocols for utilizing ATBC in the development of flexible PVC for medical tubing.

Key Advantages of ATBC in Medical Tubing

ATBC offers several distinct advantages for medical-grade PVC applications:

  • Biocompatibility and Low Toxicity: ATBC is recognized for its low toxicity and excellent biocompatibility, making it suitable for direct and prolonged contact with human tissues and bodily fluids.

  • Phthalate-Free: As a phthalate-free plasticizer, ATBC addresses the regulatory and health concerns associated with phthalates, making it a safer choice for sensitive applications like medical tubing.[1]

  • Good Plasticizing Efficiency: ATBC imparts the necessary flexibility and softness to PVC, enabling the production of tubing with the desired mechanical properties for various medical uses.[1]

  • Low Migration Potential: Compared to some traditional plasticizers, ATBC exhibits lower migration rates, reducing the risk of leachables entering infused solutions or bodily fluids.[2][3]

Data Presentation: Performance of ATBC-Plasticized PVC

The following tables summarize the key performance indicators of flexible PVC plasticized with ATBC, providing a basis for formulation development and comparison.

Table 1: Mechanical Properties of ATBC-Plasticized PVC
PropertyTest MethodPVC with 30 phr ATBCPVC with 50 phr ATBCTypical Range for Flexible PVC
Tensile Strength (MPa) ASTM D63844.3[4]20.8[4]10 - 25[5]
Elongation at Break (%) ASTM D638~300% (estimated)~400-500% (estimated)200 - 450%
Hardness (Shore A) ASTM D2240~80-90~70-8060 - 100

Note: The data for 30 and 50 phr ATBC are derived from a study on a bio-plasticizer with similar properties to ATBC and are indicative. Actual values may vary based on the specific PVC resin and other additives used.

Table 2: Leaching of ATBC from PVC Tubing
SimulantTest ConditionsATBC LeachedReference
Water 60°C for 9 hours5.5% of total ATBC content[6]
Aqueous Skim Milk Solution 60°C for 9 hours16.8% of total ATBC content[6]
Lipid Emulsion (Intralipid® 20%) Clinical simulation95.7 µg/kg/day (estimated neonatal exposure)[7]
Ethanol/Water (50/50 v/v) 40°C for 24 hoursLower than DEHP[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in evaluating ATBC-plasticized PVC for medical tubing.

Protocol 1: Cytotoxicity Testing (MTT Assay) based on ISO 10993-5

This protocol outlines the quantitative evaluation of cytotoxicity by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[1][8][9][10]

1. Objective: To determine the in vitro biological reactivity of a mammalian cell line (e.g., L929 mouse fibroblast cells) to an extract of the ATBC-plasticized PVC tubing.

2. Materials:

  • ATBC-plasticized PVC tubing (test sample)
  • Negative control (e.g., high-density polyethylene)
  • Positive control (e.g., organotin-stabilized PVC)
  • L929 mouse fibroblast cell line
  • Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
  • MTT solution (5 mg/mL in PBS)
  • MTT solvent (e.g., isopropanol (B130326) with 0.04 N HCl)
  • 96-well tissue culture plates
  • Sterile extraction vehicles (e.g., saline, cell culture medium)

3. Procedure:

Protocol 2: Hemolysis Testing based on ISO 10993-4

This protocol describes the direct contact method for assessing the hemolytic potential of ATBC-plasticized PVC tubing.[11]

1. Objective: To determine the potential of the ATBC-plasticized PVC tubing to cause hemolysis (lysis of red blood cells).

2. Materials:

  • ATBC-plasticized PVC tubing (test sample)
  • Negative control (e.g., polyethylene)
  • Positive control (e.g., distilled water)
  • Freshly collected, anticoagulated human or rabbit blood
  • Phosphate-buffered saline (PBS)
  • Drabkin's reagent (for hemoglobin measurement)
  • Centrifuge
  • Spectrophotometer

3. Procedure:

Mandatory Visualizations

Signaling Pathway: Potential Impact of ATBC on Lipid Metabolism

Recent studies suggest that ATBC, while considered safe, may not be biologically inert and could potentially act as an "environmental obesogen" by influencing lipid metabolism.[12] The proposed mechanism involves the activation of key nuclear receptors and transcription factors that regulate the expression of genes involved in lipogenesis and fatty acid uptake.

ATBC_Signaling_Pathway ATBC ATBC PPARg PPARγ ATBC->PPARg Activates LXR LXR ATBC->LXR Activates SREBP1c SREBP-1c PPARg->SREBP1c Upregulates LXR->SREBP1c Upregulates Fatty_Acid_Uptake Fatty Acid Uptake LXR->Fatty_Acid_Uptake Promotes Lipogenic_Genes Lipogenic Gene Expression SREBP1c->Lipogenic_Genes Promotes Lipid_Accumulation Increased Intracellular Lipid Accumulation Lipogenic_Genes->Lipid_Accumulation Fatty_Acid_Uptake->Lipid_Accumulation

Caption: Proposed signaling pathway of ATBC's effect on lipid metabolism.

Experimental Workflow: Cytotoxicity (MTT) Assay

The following diagram illustrates the key steps involved in the MTT cytotoxicity assay for evaluating medical device materials.

MTT_Workflow Start Start Extraction Sample Extraction (PVC Tubing in Medium) Start->Extraction Exposure Expose Cells to Sample Extract Extraction->Exposure Cell_Seeding Seed L929 Cells in 96-well Plate Cell_Seeding->Exposure Incubation Incubate for 24h Exposure->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4h (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement Analysis Calculate Cell Viability Measurement->Analysis End End Analysis->End

Caption: Workflow for the MTT cytotoxicity assay of medical device extracts.

Conclusion

ATBC stands as a viable and safer alternative to traditional phthalate plasticizers for the manufacturing of flexible PVC medical tubing. Its favorable biocompatibility, low toxicity, and good plasticizing efficiency make it a material of choice for applications where patient safety is paramount. The provided data and protocols offer a comprehensive resource for researchers and developers to effectively evaluate and implement ATBC in their medical device designs. It is, however, important to consider the emerging research on the potential biological activity of ATBC and to conduct thorough risk assessments for specific applications.

References

Acetyl Tributyl Citrate (ATBC) in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl tributyl citrate (B86180) (ATBC) is a biodegradable and FDA-approved pharmaceutical excipient widely utilized as a plasticizer in the formulation of drug delivery systems.[1][2] Its primary function is to enhance the flexibility and processability of polymers used in coatings for tablets and capsules, as well as in the matrix of microparticles and nanoparticles designed for controlled and targeted drug release.[1][2] This document provides detailed application notes and experimental protocols for the use of ATBC in the development of various drug delivery platforms.

Applications of Acetyl Tributyl Citrate in Drug Delivery

ATBC's biocompatibility and effectiveness as a plasticizer make it a valuable component in several drug delivery applications:

  • Film Coatings for Solid Oral Dosage Forms: ATBC is incorporated into polymeric coatings of tablets and capsules to improve the film's elasticity, preventing cracking and ensuring a uniform barrier.[1][2] This is crucial for controlling the release profile of the active pharmaceutical ingredient (API), whether for immediate, delayed, or extended-release formulations.

  • Microparticle and Nanoparticle Systems: In the fabrication of micro- and nanoparticles, ATBC is used to modify the properties of the polymeric matrix, often composed of materials like ethylcellulose or poly(lactic-co-glycolic acid) (PLGA). By plasticizing the polymer, ATBC can influence the drug encapsulation efficiency, particle morphology, and the rate of drug release from the carrier. The use of such multiparticulate systems offers advantages in achieving modified and targeted drug release and improving pharmacokinetic profiles.[3]

  • Transdermal Patches: The plasticizing properties of ATBC are also beneficial in the formulation of transdermal drug delivery systems, where it helps to maintain the flexibility and adhesion of the patch to the skin.

Quantitative Data on ATBC-Based Formulations

The following tables summarize key quantitative data from studies on drug delivery systems incorporating ATBC or similar plasticizers. This data is essential for formulation development and optimization.

Table 1: Formulation Parameters of ATBC-Plasticized Microparticles and Pellets

DrugPolymerATBC Concentration (% of Polymer)Formulation MethodKey FindingsReference
s-Metoprolol SuccinateEthylcellulose10Extrusion and SpheronizationAchieved extended-release profile.[1]
TheophyllineEthylcelluloseVariedNot SpecifiedDrug diffusivity is significantly affected by the type and amount of plasticizer.[4]
Propranolol HClEudragit RS10-50Not SpecifiedPlasticizer concentration influences drug release rate.[4]

Table 2: Characterization of Drug-Loaded Nanoparticles (Illustrative Data)

Note: Data for nanoparticles specifically using ATBC is limited in publicly available literature. The following data is illustrative of typical characterization parameters for polymeric nanoparticles and can be used as a benchmark for ATBC-based formulations.

DrugPolymerParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Release ProfileReference
PiroxicamEthylcellulose240.26 ± 29.2485.29 ± 1.57Not Reported88% release after 12 hours[5]
AspirinEthylcelluloseNot Reported77.8278.9Not Reported
Metformin HClEthylcellulose> 500up to 97.88Not Reported44.83% release after 12 hours[1]
AmoxicillinEthylcellulose10 - 80065 - 88Not Reported~12 hours[3]

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded Microspheres using Solvent Evaporation Method

This protocol describes a general procedure for preparing drug-loaded microspheres with ethylcellulose, using ATBC as a plasticizer.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Ethylcellulose

  • Acetyl Tributyl Citrate (ATBC)

  • Dichloromethane (B109758) (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA) or other suitable surfactant

  • Purified water

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of ethylcellulose in dichloromethane.

    • Add ATBC to the polymer solution at a concentration of 10-30% (w/w) of the ethylcellulose and stir until fully dissolved.

    • Disperse or dissolve the desired amount of the API in the polymer-plasticizer solution.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of a surfactant (e.g., 0.5-2% w/v PVA) in purified water.

  • Emulsification:

    • Slowly add the organic phase to the aqueous phase while homogenizing at a high speed (e.g., 5000-10000 rpm) for a specified time (e.g., 2-5 minutes) to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger volume of purified water and stir at a constant, moderate speed (e.g., 500 rpm) at room temperature for several hours (e.g., 3-4 hours) to allow the dichloromethane to evaporate.

  • Microsphere Collection and Washing:

    • Collect the solidified microspheres by filtration or centrifugation.

    • Wash the microspheres several times with purified water to remove any residual surfactant and unencapsulated drug.

  • Drying:

    • Dry the microspheres in a desiccator or a lyophilizer.

Characterization:

  • Particle Size and Morphology: Analyze using scanning electron microscopy (SEM) and laser diffraction particle size analysis.

  • Drug Loading and Encapsulation Efficiency: Determine the amount of encapsulated drug using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry) after extracting the drug from a known weight of microspheres.

    • Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in microspheres / Initial mass of drug) x 100

  • In-vitro Drug Release: Perform dissolution studies using a suitable apparatus (e.g., USP Apparatus II) in a relevant release medium.

Protocol 2: Preparation of Drug-Loaded Nanoparticles using Nanoprecipitation Method

This protocol outlines a procedure for fabricating drug-loaded nanoparticles with ethylcellulose and ATBC.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Ethylcellulose

  • Acetyl Tributyl Citrate (ATBC)

  • Acetone or other water-miscible organic solvent

  • Poloxamer 188 or other suitable stabilizer

  • Purified water

Procedure:

  • Organic Phase Preparation:

    • Dissolve ethylcellulose and the API in acetone.

    • Add ATBC to this solution at a concentration of 10-20% (w/w) of the ethylcellulose.

  • Aqueous Phase Preparation:

    • Dissolve a stabilizer (e.g., Poloxamer 188) in purified water.

  • Nanoprecipitation:

    • Inject the organic phase into the aqueous phase under constant magnetic stirring.

    • Nanoparticles will form spontaneously due to the rapid diffusion of the solvent.

  • Solvent Evaporation:

    • Continue stirring the suspension for a few hours to ensure complete evaporation of the organic solvent.

  • Nanoparticle Purification:

    • Purify the nanoparticle suspension by centrifugation or dialysis to remove the unencapsulated drug and excess stabilizer.

  • Drying (Optional):

    • The nanoparticle suspension can be used directly or lyophilized for long-term storage.

Characterization:

  • Follow the same characterization steps as outlined in Protocol 1, using techniques appropriate for the nanoscale (e.g., Dynamic Light Scattering for particle size).

Visualization of Workflows and Pathways

Experimental Workflow for Microsphere Preparation

The following diagram illustrates the key steps in the solvent evaporation method for preparing drug-loaded microspheres.

experimental_workflow cluster_prep Phase Preparation cluster_formulation Microsphere Formulation cluster_purification Purification and Drying cluster_characterization Characterization organic_phase Prepare Organic Phase (Polymer, Drug, ATBC in DCM) emulsification Emulsification (High-Speed Homogenization) organic_phase->emulsification aqueous_phase Prepare Aqueous Phase (Surfactant in Water) aqueous_phase->emulsification solvent_evap Solvent Evaporation (Stirring) emulsification->solvent_evap collection Collection & Washing (Filtration/Centrifugation) solvent_evap->collection drying Drying (Lyophilization/Desiccation) collection->drying analysis Particle Size & Morphology Drug Loading & Encapsulation In-vitro Release drying->analysis signaling_pathway cluster_cell Intestinal Cell cluster_effect Downstream Effect ATBC Acetyl Tributyl Citrate (ATBC) SXR Steroid and Xenobiotic Receptor (SXR/PXR) ATBC->SXR activates SXR_RXR SXR-RXR Heterodimer SXR->SXR_RXR heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->SXR_RXR XREM Xenobiotic Response Element (XREM) in CYP3A4 Gene SXR_RXR->XREM binds to CYP3A4_mRNA CYP3A4 mRNA XREM->CYP3A4_mRNA induces transcription CYP3A4_protein CYP3A4 Protein (Enzyme) CYP3A4_mRNA->CYP3A4_protein translates to Drug_Metabolism Increased Metabolism of CYP3A4 Substrate Drugs CYP3A4_protein->Drug_Metabolism leads to

References

Application Notes and Protocols for Testing the Biocompatibility of Citroflex A-4 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citroflex A-4, chemically known as acetyl tributyl citrate (B86180) (ATBC), is a commonly used bio-based plasticizer considered a safer alternative to phthalates in various applications, including medical devices, food packaging, and toys.[1] Ensuring the biocompatibility of such additives is crucial to prevent adverse cellular responses. These application notes provide a detailed protocol for assessing the in vitro biocompatibility of this compound using established cell culture methodologies. The described assays are designed to evaluate cytotoxicity, cell viability, and potential mechanisms of cellular interaction.

Core Concepts and Methodologies

The biocompatibility of this compound is primarily assessed by evaluating its cytotoxicity on cultured mammalian cells. The International Organization for Standardization (ISO) 10993-5 standard provides a framework for these tests, which typically involve exposing cells to the material directly or to extracts of the material.[2][3] For a liquid plasticizer like this compound, an extract-based method is most appropriate.

Key parameters to be evaluated include:

  • Cell Viability: The number of healthy, metabolically active cells in a population.

  • Cytotoxicity: The degree to which a substance can cause damage to cells.

  • Apoptosis: Programmed cell death, a key indicator of cellular stress.

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates.[4]

Experimental Protocols

I. Preparation of this compound Extracts

This protocol is adapted from the elution test method described in ISO 10993-5.[1][3]

Materials:

  • This compound (ATBC)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile, inert container (e.g., glass or polypropylene)

  • Shaking incubator or orbital shaker

Procedure:

  • Prepare a stock solution of this compound in the complete cell culture medium. The recommended starting concentration for the extract is based on the surface area or weight of the material as per ISO 10993-5 guidelines (e.g., 0.2 g/mL).

  • Incubate the mixture at 37°C for 24 to 72 hours with gentle agitation. This allows for the leaching of potential cytotoxic substances into the medium.

  • Following incubation, centrifuge the extract to pellet any insoluble material.

  • Collect the supernatant (the extract) and sterilize it by passing it through a 0.22 µm syringe filter.

  • Prepare a serial dilution of the extract in fresh, complete cell culture medium to test a range of concentrations.

II. Cell Culture and Exposure

Recommended Cell Lines:

  • Fibroblasts: L929 (mouse fibroblasts, as recommended by ISO 10993) or human dermal fibroblasts (HDF) are suitable choices as they are representative of connective tissues.[1]

  • Other cell lines relevant to the specific application of this compound can also be used.

Protocol:

  • Culture the selected cell line in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize the cells and perform a cell count to determine cell viability and density.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5]

  • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • After 24 hours, remove the medium and replace it with 100 µL of the prepared this compound extracts at various concentrations. Include a negative control (fresh medium) and a positive control (a known cytotoxic substance).

  • Incubate the plates for 24, 48, and 72 hours.

III. Assessment of Cell Viability and Cytotoxicity

A. MTT Assay (Colorimetric)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Procedure:

  • After the desired incubation period with the this compound extracts, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[1]

B. Lactate Dehydrogenase (LDH) Assay (Colorimetric)

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.

Procedure:

  • After incubation with this compound extracts, collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity relative to a positive control that induces maximal LDH release.

IV. Apoptosis and Oxidative Stress Assessment

A. TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Procedure:

  • Culture cells on glass coverslips in a 24-well plate and expose them to this compound extracts.

  • After incubation, fix and permeabilize the cells.

  • Perform the TUNEL staining using a commercially available kit, following the manufacturer's protocol.

  • Counterstain the cell nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence within the nucleus.

B. Reactive Oxygen Species (ROS) Measurement

This assay measures the levels of intracellular ROS.

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Expose the cells to this compound extracts for the desired time.

  • Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA) according to the manufacturer's instructions.

  • Measure the fluorescence intensity using a microplate reader. An increase in fluorescence indicates higher levels of ROS.

Data Presentation

Table 1: Cell Viability (MTT Assay) after Exposure to this compound Extracts

This compound Concentration (µg/mL)24 hours (% Viability ± SD)48 hours (% Viability ± SD)72 hours (% Viability ± SD)
0 (Negative Control)100 ± 5.2100 ± 4.8100 ± 5.5
0.0198.5 ± 4.997.2 ± 5.196.8 ± 4.7
0.197.1 ± 5.395.8 ± 4.694.5 ± 5.0
195.2 ± 4.792.1 ± 5.489.3 ± 4.9
1090.3 ± 5.885.6 ± 6.178.4 ± 5.6
5082.1 ± 6.275.4 ± 5.965.2 ± 6.3
10073.5 ± 5.564.9 ± 6.855.7 ± 7.1
Positive Control25.4 ± 3.115.8 ± 2.58.9 ± 1.9

Table 2: Cytotoxicity (LDH Assay) after Exposure to this compound Extracts

This compound Concentration (µg/mL)24 hours (% Cytotoxicity ± SD)48 hours (% Cytotoxicity ± SD)72 hours (% Cytotoxicity ± SD)
0 (Negative Control)5.1 ± 1.25.5 ± 1.45.9 ± 1.5
0.015.3 ± 1.15.8 ± 1.36.2 ± 1.6
0.16.2 ± 1.46.9 ± 1.57.5 ± 1.8
18.9 ± 1.810.2 ± 2.112.4 ± 2.3
1014.5 ± 2.518.9 ± 2.825.1 ± 3.1
5022.8 ± 3.129.7 ± 3.538.6 ± 3.9
10031.2 ± 3.640.1 ± 4.252.3 ± 4.8
Positive Control95.2 ± 4.596.1 ± 4.197.3 ± 3.8

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture & Exposure cluster_assay Biocompatibility Assessment prep_citro Prepare this compound Stock prep_extract Create Extract in Culture Medium (37°C, 24-72h) prep_citro->prep_extract prep_serial Serial Dilution of Extract prep_extract->prep_serial expose_cells Expose Cells to Extracts (24, 48, 72h) prep_serial->expose_cells seed_cells Seed Fibroblast Cells in 96-well Plates attach_cells Incubate for 24h for Cell Attachment seed_cells->attach_cells attach_cells->expose_cells mtt_assay MTT Assay (Viability) expose_cells->mtt_assay ldh_assay LDH Assay (Cytotoxicity) expose_cells->ldh_assay ros_assay ROS Assay (Oxidative Stress) expose_cells->ros_assay tunel_assay TUNEL Assay (Apoptosis) expose_cells->tunel_assay

Caption: Experimental workflow for assessing this compound biocompatibility.

Recent studies suggest that ATBC may induce intestinal toxicity through the regulation of the IDH2/NF-κB pathway, leading to increased oxidative stress.[7] This can result in mitochondrial dysfunction and ultimately trigger apoptosis.

Signaling_Pathway cluster_stress Cellular Response to this compound cluster_mitochondria Mitochondrial Dysfunction cluster_apoptosis Apoptosis atbc This compound (ATBC) idh2 IDH2 Inhibition atbc->idh2 nfkb NF-κB Activation idh2->nfkb ros Increased ROS Production (Oxidative Stress) nfkb->ros mito_potential Mitochondrial Membrane Potential Depolarization ros->mito_potential cyto_c Cytochrome c Release mito_potential->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential signaling pathway for this compound induced cytotoxicity.

References

Application Note: Quantitative Analysis of Citroflex A-4 in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed methodologies for the quantitative analysis of Citroflex A-4 (Acetyltributyl Citrate (B86180), ATBC), a common plasticizer, in various polymer matrices. The protocols described herein are essential for quality control, stability testing, and migration studies in the pharmaceutical, medical device, and packaging industries. This document outlines procedures for sample preparation and subsequent analysis using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Quantitative data is summarized for easy comparison, and experimental workflows are visualized to ensure clarity and reproducibility.

Introduction

This compound, chemically known as acetyltributyl citrate (ATBC), is a widely utilized biodegradable plasticizer derived from citric acid.[1] Its low toxicity profile makes it a preferred alternative to phthalate-based plasticizers in a variety of applications, including food contact materials, medical devices, and pharmaceutical excipients for coated tablets and capsules.[2][3] The concentration of this compound in a polymer matrix is a critical parameter that can influence the material's flexibility, durability, and release characteristics. Therefore, accurate and robust analytical methods are required for its quantification.

This document presents validated analytical methods for the determination of this compound in polymer matrices, providing researchers and drug development professionals with the necessary protocols to ensure product quality and safety.

Analytical Methods Overview

The choice of analytical technique for quantifying this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the polymer matrix. The three primary methods detailed in this note are:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique suitable for routine quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, particularly useful for identifying and quantifying volatile and semi-volatile compounds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers the highest sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices.

Experimental Protocols

Sample Preparation: Solvent Extraction

A crucial first step in the analysis of this compound in polymers is its efficient extraction from the matrix. Solvent extraction is a common and effective method.[4]

Objective: To extract this compound from the polymer matrix for subsequent chromatographic analysis.

Materials and Reagents:

  • Polymer sample containing this compound

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol (B129727), HPLC grade

  • n-Hexane, HPLC grade

  • Dichloromethane, HPLC grade

  • Volumetric flasks

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Protocol 1: Dissolution-Precipitation for PVC [5]

  • Accurately weigh approximately 100 mg of the PVC sample and place it in a 50 mL volumetric flask.

  • Add 20 mL of THF to dissolve the polymer. Use an ultrasonic bath to aid dissolution if necessary.

  • Once the polymer is completely dissolved, add methanol dropwise while stirring to precipitate the PVC.

  • Continue adding methanol to a final volume of 50 mL.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated polymer.

  • Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.

Protocol 2: Ultrasonic Extraction for General Polymers [6]

  • Grind or cut the polymer sample into small pieces to increase the surface area.

  • Accurately weigh approximately 200 mg of the prepared sample and place it in a 50 mL volumetric flask.

  • Add 25 mL of a suitable solvent (e.g., n-hexane or dichloromethane).

  • Place the flask in an ultrasonic bath for 30 minutes.

  • Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.

  • Filter the extract through a 0.45 µm syringe filter into a clean vial for analysis.

Logical Workflow for Sample Preparation

cluster_prep Sample Preparation start Weigh Polymer Sample dissolve Dissolve in Solvent (e.g., THF, Hexane) start->dissolve extract Extraction (e.g., Ultrasonication) dissolve->extract separate Separate Polymer (e.g., Precipitation, Centrifugation) extract->separate filter Filter Extract separate->filter analysis Ready for Analysis filter->analysis

Caption: General workflow for the extraction of this compound from a polymer matrix.

HPLC-UV Method

Instrumentation:

  • HPLC system with a UV detector

  • C8 analytical column (e.g., 2.6 µm particle size, 100 mm x 4.6 mm)[5]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Autosampler

Chromatographic Conditions:

ParameterValue
Column C8, 2.6 µm, 100 mm x 4.6 mm[5]
Mobile Phase Gradient elution with Water (A) and Acetonitrile (B)
Gradient 0-2 min: 70% B; 2-8 min: 70-100% B; 8-11 min: 100% B; 11-13 min: 70% B[5]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 221 nm[5]

Alternative Isocratic Method: [7]

ParameterValue
Mobile Phase Methanol:Water (70:30 v/v)
Detection Wavelength 220 nm
GC-MS Method

Instrumentation:

  • Gas chromatograph with a mass selective detector

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Helium carrier gas

  • Autosampler

GC-MS Conditions:

ParameterValue
Injector Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 150 °C for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 185
Qualifier Ions m/z 129, 227

Experimental Workflow for Chromatographic Analysis

cluster_analysis Chromatographic Analysis sample_inj Inject Prepared Sample separation Chromatographic Separation (HPLC or GC) sample_inj->separation detection Detection (UV or MS) separation->detection data_acq Data Acquisition detection->data_acq quant Quantification data_acq->quant result Report Result quant->result

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Acetyltributyl Citrate (ATBC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Acetyltributyl Citrate (B86180) (ATBC) using High-Performance Liquid Chromatography (HPLC) with UV detection. An alternative LC-MS/MS method for bioanalytical applications is also summarized.

Introduction

Acetyltributyl citrate (ATBC) is a commonly used plasticizer in pharmaceutical coatings for solid oral dosage forms, as well as in medical devices and food contact materials.[1][2][3] Its concentration and potential migration from these materials are of critical interest for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the determination of ATBC.[1][2] This application note details a reliable HPLC-UV method for the quantification of ATBC and briefly covers a more sensitive LC-MS/MS method for bioanalytical studies.

Analytical Methods

Two primary HPLC-based methods for ATBC analysis are presented: a standard Reverse-Phase HPLC with UV detection and a high-sensitivity Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

Method 1: Reverse-Phase HPLC with UV Detection

This method is suitable for the routine quality control of ATBC in raw materials and pharmaceutical formulations.

Chromatographic Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm (or equivalent)
Mobile Phase Acetonitrile (B52724):Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid[4][5]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C[2]
Detection UV at 221 nm[6]
Run Time Approximately 10 minutes

Quantitative Data Summary:

ParameterValueReference
Linearity Range 0.3 - 750 µg/mL[6]
Limit of Detection (LOD) 0.04 - 10 µg/kg (LC-MS/MS)[6]
Limit of Quantification (LOQ) 1.0 - 50 µg/kg (LC-MS/MS)[6]
Within-day Precision (%RSD) < 0.9%[6]
Between-day Precision (%RSD) < 18%[6]

Note: Some performance data is from an HPLC-UV method for multiple plasticizers, and LOD/LOQ values are from a more sensitive LC-MS/MS method.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the analysis of ATBC in biological matrices such as plasma.[1][3]

Chromatographic and MS Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity HPLC or equivalent[2]
Mass Spectrometer 6460 triple quadrupole MS or equivalent[2]
Column C18 or equivalent
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B 0.1% Formic Acid in 90% Acetonitrile[2]
Flow Rate 0.3 mL/min[2]
Gradient Elution Start with 10% B, increase to 100% B over 1 min, hold for 3 min, then re-equilibrate.[2]
Column Temperature 30 °C[2]
Internal Standard (IS) Acetyl triethyl citrate (ATEC)[2][3]

Quantitative Data Summary (in Rat Plasma):

ParameterConcentration (ng/mL)Accuracy (%)Precision (%)
Intra-Day 10117.66.8
Inter-Day 10103.4Not Specified
Extraction Recovery 30Mean: 85.5 ± 9.0
800Mean: 93.8 ± 12.0
Matrix Effect 3042.1 ± 4.9
80054.3 ± 1.2

Table adapted from data presented for the determination of ATBC in rat plasma.[1]

Experimental Protocols

Protocol for HPLC-UV Analysis

1. Preparation of Standard Solutions:

  • Prepare a stock solution of ATBC (e.g., 1 mg/mL) in acetonitrile.
  • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation:

  • For Raw Material: Accurately weigh and dissolve the ATBC sample in the mobile phase to a known concentration within the calibration range.
  • For Pharmaceutical Formulations (e.g., Coated Tablets):
  • Grind a representative number of tablets to a fine powder.
  • Accurately weigh a portion of the powder and extract ATBC using a suitable solvent like acetonitrile or methanol (B129727).
  • Use sonication or vigorous shaking to ensure complete extraction.
  • Centrifuge the sample to pelletize insoluble excipients.
  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.[7]

3. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Inject the calibration standards, followed by the sample solutions.
  • Record the peak areas of the resulting chromatograms.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
  • Determine the concentration of ATBC in the samples by interpolating their peak areas from the calibration curve.

Protocol for LC-MS/MS Analysis in Plasma

1. Preparation of Standard and QC Samples:

  • Prepare a stock solution of ATBC (e.g., 5 mg/mL) in 70% acetonitrile.[1]
  • Prepare working standard solutions by diluting the stock solution with acetonitrile.[1]
  • Spike blank rat plasma with the working standard solutions to create calibration samples (e.g., 10, 50, 100, 200, 500, 1000 ng/mL).[2]
  • Prepare quality control (QC) samples at different concentration levels in the same manner.[2]

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of methanol containing the internal standard (e.g., 100 ng/mL ATEC).[2]
  • For stabilization of ATBC in plasma, an esterase inhibitor like phenylmethylsulfonyl fluoride (B91410) (PMSF) may be added.[1]
  • Vortex the mixture to precipitate proteins.
  • Centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes.[2]
  • Transfer the supernatant to an LC vial for analysis.[3]

3. LC-MS/MS Analysis:

  • Perform the analysis using the conditions outlined in section 2.2.

4. Data Analysis:

  • Quantify ATBC using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample (Raw Material or Formulation) Weighing Weighing Sample->Weighing Dissolution Dissolution/Extraction (Acetonitrile/Methanol) Weighing->Dissolution Sonication Sonication/Vortexing Dissolution->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition Detection->Data

Caption: Experimental workflow for HPLC-UV analysis of ATBC.

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spiking Add Internal Standard (ATEC in Methanol) Plasma->Spiking Vortex Vortex (Protein Precipitation) Spiking->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection LC-MS/MS Injection Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry (MRM Mode) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for LC-MS/MS analysis of ATBC in plasma.

References

Application Note: Determination of Acetyl Tributyl Citrate (ATBC) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetyl tributyl citrate (B86180) (ATBC) is a widely used plasticizer in a variety of materials, including polymers for pharmaceutical applications and food contact materials.[1][2] It is favored for its low toxicity and high plasticizing efficiency.[2] Monitoring the presence and concentration of ATBC is crucial for quality control and safety assessment, particularly to study its migration from packaging materials.[2][3] This application note details a robust method for the detection and quantification of ATBC using Gas Chromatography-Mass Spectrometry (GC-MS), a sensitive and specific analytical technique for this purpose.[1][4]

Principle of the Method

This method involves the extraction of acetyl tributyl citrate from a sample matrix, followed by separation and identification using GC-MS. The gas chromatograph separates ATBC from other components in the sample based on its volatility and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted ATBC molecules and detects the characteristic fragment ions, allowing for highly specific identification and quantification. For enhanced accuracy, the analysis is performed in Selected Ion Monitoring (SIM) mode.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may need to be optimized based on the specific sample matrix. An example for water-based adhesives is provided, which can be adapted for other sample types.[5]

  • Apparatus and Reagents:

    • Vortex mixer

    • Centrifuge

    • Glass vials with PTFE-lined caps

    • n-Hexane (or other suitable organic solvent like ethyl ether or cyclohexane)[5]

    • Anhydrous sodium sulfate (B86663)

    • ATBC standard solution

    • Internal standard (IS) solution (e.g., Tributyl citrate)[3]

  • Procedure:

    • Weigh an appropriate amount of the homogenized sample (e.g., 0.3 g of adhesive, or a representative amount of polymer or liquid sample) into a glass centrifuge tube.[5]

    • For solid samples, it may be necessary to dissolve them in a suitable solvent first or perform a surface extraction.

    • Add a known volume of deionized water (e.g., 2 mL for adhesives) and vortex to disperse the sample.[5]

    • Spike with an internal standard if used.

    • Add a larger volume of n-hexane (e.g., 10 mL) to the tube.[5]

    • Seal the tube and vortex vigorously for an extended period (e.g., 30 minutes) to ensure efficient extraction.[5]

    • Centrifuge the mixture to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (n-hexane) to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The extract is now ready for GC-MS analysis. If necessary, the extract can be concentrated under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of ATBC. These may require optimization for specific instruments and applications.

  • Gas Chromatograph (GC):

    • Column: Cross-linked 5%-phenyl/95%-dimethylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[3]

    • Inlet: Split/splitless injector, operated in splitless or split mode (e.g., 10:1) to manage high concentration samples.[6]

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 1 minute

      • Ramp 1: 14 °C/min to 150 °C

      • Ramp 2: 6 °C/min to 215 °C

      • Ramp 3: 10 °C/min to 285 °C, hold for 5 minutes (adapted from a general method for similar compounds)[7]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

    • Ion Source Temperature: 200 °C[7]

    • Quadrupole Temperature: 200 °C[7]

    • Transfer Line Temperature: 280 °C[7]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Full scan mode can be used for initial identification.

    • Characteristic Ions for ATBC (m/z): While specific EI fragmentation patterns for ATBC were not detailed in the provided search results, based on its structure (MW 402.5 g/mol ) and common fragmentation of similar esters, characteristic ions would be selected. For LC-MS/MS, a precursor ion of m/z 403.2 and a product ion of m/z 129.0 were used, which can inform potential fragments in GC-MS.[1][4] A full scan analysis would be necessary to determine the most abundant and specific ions for SIM mode.

3. Method Validation

The analytical method should be validated according to ICH guidelines or other relevant standards.[8][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrated by a linear relationship between the concentration and the instrument response (R² > 0.99 is typically desired).[5]

  • Accuracy and Precision: Determined by replicate analyses of spiked samples at different concentrations. Recoveries between 96% and 107% with RSDs of 3.93% to 4.12% have been reported for a similar method.[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified. An LOQ of 0.5 mg/kg has been reported for ATBC analysis.[10] For a method analyzing ATBC in adhesives, a limit of detection of 0.20 µg/mL was achieved.[5]

Quantitative Data Summary

The following table summarizes quantitative data for ATBC analysis from various sources.

ParameterValueMatrixMethodSource
Limit of Quantification (LOQ)0.5 mg/kgGeneralGC-MS after extraction[10]
Limit of Detection (LOD)0.20 µg/mLWater-based cigarette adhesivesGC-MS (SIM)[5]
Linearity (R²)>0.99Water-based cigarette adhesivesGC-MS (SIM)[5]
Recovery96% - 107%Water-based cigarette adhesivesGC-MS (SIM)[5]
Relative Standard Deviation (RSD)3.93% - 4.12%Water-based cigarette adhesivesGC-MS (SIM)[5]

Visualizations

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Polymer, Adhesive) Homogenize Homogenization/ Weighing Sample->Homogenize Extraction Liquid-Liquid Extraction (n-Hexane) Homogenize->Extraction Dry Drying of Extract (Anhydrous Na2SO4) Extraction->Dry Concentrate Concentration (if necessary) Dry->Concentrate Vial Transfer to GC Vial Concentrate->Vial GC_Inject GC Injection Vial->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detect MS Detection (SIM) GC_Separation->MS_Detect Integration Peak Integration MS_Detect->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report Validation_Relationship cluster_performance Performance Characteristics Method Validated GC-MS Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (Repeatability) Method->Precision LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantification (LOQ) Method->LOQ Robustness Robustness Method->Robustness

References

Application Notes and Protocols: Citroflex A-4 as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citroflex A-4, chemically known as Acetyl Tributyl Citrate (B86180) (ATBC), is a widely used plasticizer recognized for its low toxicity and biodegradability.[1][2] In the realm of analytical chemistry, its purity and stability make it an excellent candidate for use as a reference standard. Reference standards are critical for the validation and quality control of analytical methods, ensuring the accuracy and reliability of experimental results. This document provides detailed application notes and protocols for the use of this compound as a reference standard in various analytical applications, particularly in chromatography. This compound is available as a certified reference material from commercial suppliers, which further solidifies its suitability for these purposes.[3][4]

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper use and storage. This compound is a clear, oily liquid with an ester content of at least 99.0%.[5]

PropertyValueReference
Chemical NameAcetyltri-n-butyl Citrate[5]
CAS Number77-90-7[3][4]
Molecular FormulaC₂₀H₃₄O₈[4][5]
Molecular Weight402.5 g/mol [5]
AppearanceClear, Oily Liquid[5]
Ester Content≥ 99.0%[5]
Specific Gravity @ 25/25°C1.045 – 1.055[5]
Refractive Index @ 25°C1.4410 – 1.4425[5]
Boiling Point327 °C[5]
Melting Point-59 °C (Pour Point)[5]
Water Content≤ 0.25%[5]
SolubilityInsoluble in water; Soluble in Toluene, Heptane[5]

Applications as a Reference Standard

This compound is primarily used as a reference standard in the following applications:

  • Method Validation: To validate analytical methods for the quantification of this compound in various matrices, including pharmaceuticals, food packaging, and environmental samples.[6][7][8]

  • Quality Control: As a quality control standard to ensure the performance of analytical instruments and methods over time.

  • Pharmacokinetic Studies: As a standard for the quantification of ATBC in biological samples (e.g., plasma, urine) to study its absorption, distribution, metabolism, and excretion (ADME).[9]

  • Leachable and Extractable Studies: To identify and quantify this compound as a potential leachable or extractable from plastic materials used in pharmaceutical packaging and medical devices.

Experimental Protocols

Protocol 1: Quantification of this compound in Aqueous Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a method for the determination of tributyl citrate (TBC) and acetyl tributyl citrate (ATBC) in water-based adhesives.[10]

1. Reagents and Materials

  • This compound Certified Reference Standard

  • n-Hexane (HPLC grade)

  • Water (deionized)

  • Sample containing this compound

2. Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Analytical Balance

  • Vortex Mixer

  • Centrifuge

3. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of n-hexane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with n-hexane to achieve concentrations ranging from 0.2 µg/mL to 10 µg/mL.

4. Sample Preparation (Liquid-Liquid Extraction)

  • Weigh 0.3 g of the adhesive sample into a centrifuge tube.

  • Add 2 mL of water and 10 mL of n-hexane.

  • Vortex the mixture for 30 minutes to ensure thorough extraction.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Carefully collect the upper n-hexane layer for GC-MS analysis.

5. GC-MS Conditions

ParameterCondition
Gas Chromatograph
Column(Specify column type, e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Injection Volume1 µL
Injector Temperature250 °C
Oven ProgramInitial temp 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier GasHelium at a constant flow of 1 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions(Specify characteristic ions for ATBC, e.g., m/z 185, 287, 345)

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the extracted sample by interpolating its peak area on the calibration curve.

  • The method has shown good linearity (R² > 0.99) with a limit of detection of 0.20 µg/mL.[10] Recoveries are expected to be in the range of 96% to 107%.[10]

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_results Results Standard This compound Reference Standard Stock Stock Solution (1000 µg/mL in Hexane) Standard->Stock Working Working Standards (0.2-10 µg/mL) Stock->Working GCMS GC-MS System Working->GCMS Inject Sample Aqueous Sample Extraction Liquid-Liquid Extraction (n-Hexane) Sample->Extraction Extracted_Sample Extracted Sample Extraction->Extracted_Sample Extracted_Sample->GCMS Inject Data Data Acquisition (SIM Mode) GCMS->Data Analysis Data Analysis Data->Analysis Calibration Calibration Curve Analysis->Calibration Quantification Quantification of This compound Analysis->Quantification

GC-MS workflow for this compound quantification.
Protocol 2: Quantification of this compound in Rat Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a pharmacokinetic study of ATBC.[9]

1. Reagents and Materials

  • This compound Certified Reference Standard

  • Acetyl triethyl citrate (ATEC) as Internal Standard (IS)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade, Milli-Q or equivalent)

  • Rat Plasma (blank)

2. Instrumentation

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical Balance

  • Vortex Mixer

  • Centrifuge

3. Standard and Sample Preparation

  • This compound Stock Solution (1 mg/mL): Prepare in acetonitrile.

  • This compound Working Solutions: Dilute the stock solution with acetonitrile to prepare working standards.

  • Internal Standard (IS) Solution: Prepare a 100 ng/mL solution of ATEC in methanol.

  • Calibration Standards: Prepare calibration standards at concentrations of 10, 50, 100, 200, 500, and 1000 ng/mL by spiking 90 µL of blank rat plasma with 10 µL of the appropriate working standard solution.[9]

  • Quality Control (QC) Samples: Prepare QC samples at 10, 30, 400, and 800 ng/mL in the same manner as the calibration standards.[9]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of methanol containing the internal standard (100 ng/mL of ATEC).[9]

    • Vortex the mixture to precipitate proteins.

    • Centrifuge at 12,000 rpm for 5 minutes.[9]

    • Transfer the supernatant to an LC vial for analysis.

4. LC-MS/MS Conditions

ParameterCondition
Liquid Chromatograph
Column(Specify C18 column, e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient(Specify gradient, e.g., 5-95% B over 5 min)
Flow Rate0.3 mL/min
Injection Volume5 µL
Tandem Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transition (ATBC)m/z 403.2 → 185.1 (Example, specify exact precursor/product ions)
MRM Transition (ATEC - IS)m/z 319.1 → 157.0 (Example, specify exact precursor/product ions)

5. Data Analysis

  • Integrate the peak areas for this compound and the internal standard (ATEC).

  • Calculate the peak area ratio (this compound / ATEC).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of this compound in the unknown samples from the calibration curve. The lower limit of quantification (LLOQ) for this method was reported as 10 ng/mL.[9]

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_results Results Standard This compound Reference Standard Cal_QC Calibration & QC Samples Standard->Cal_QC IS_Standard ATEC (IS) Standard Precipitation Protein Precipitation (Methanol + IS) IS_Standard->Precipitation Plasma Rat Plasma Plasma->Cal_QC Cal_QC->Precipitation Unknown Unknown Samples Unknown->Precipitation Supernatant Supernatant Precipitation->Supernatant LCMSMS LC-MS/MS System Supernatant->LCMSMS Inject Data Data Acquisition (MRM Mode) LCMSMS->Data Analysis Data Analysis Data->Analysis Calibration Calibration Curve (Area Ratio vs. Conc.) Analysis->Calibration Quantification Quantification of This compound Analysis->Quantification

LC-MS/MS workflow for this compound in plasma.

Metabolic Pathway of this compound (ATBC)

Understanding the metabolism of this compound is crucial for interpreting toxicological and pharmacokinetic data. Studies using human liver microsomes have identified several metabolites.[11] The primary metabolic pathway involves the hydrolysis of the ester groups.

Metabolic_Pathway ATBC This compound (ATBC) Acetyl Tributyl Citrate ADBC Acetyl Dibutyl Citrate (ADBC) ATBC->ADBC Hydrolysis TBC Tributyl Citrate (TBC) ATBC->TBC Deacetylation DBC Dibutyl Citrate (DBC) ADBC->DBC Deacetylation TBC->DBC Hydrolysis

Metabolic pathway of this compound (ATBC).

These metabolites, such as acetyl dibutyl citrate (ADBC), tributyl citrate (TBC), and dibutyl citrate (DBC), can be used as biomarkers for assessing exposure to this compound.[11] The development of analytical methods for these metabolites would also require the use of appropriate reference standards.

Conclusion

This compound serves as a reliable and well-characterized reference standard for a variety of analytical applications. Its high purity, stability, and commercial availability as a certified reference material make it an indispensable tool for researchers, scientists, and drug development professionals. The detailed protocols provided herein offer a starting point for the accurate quantification of this compound in different matrices, ensuring data quality and regulatory compliance.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Citroflex A-4 Migration from Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the migration of Citroflex A-4 (Acetyltributyl citrate (B86180), ATBC) from polymer films.

Troubleshooting Guides

Problem: I am observing a sticky or oily residue on the surface of my polymer film.

This is a common sign of plasticizer migration, where this compound moves from the bulk of the polymer to the surface.

Possible Causes and Solutions:

  • High Storage Temperature: Elevated temperatures increase the mobility of plasticizer molecules.

    • Solution: Store polymer films at controlled room temperature, avoiding exposure to direct sunlight or other heat sources.

  • Incompatibility with Contacting Materials: Certain materials can accelerate the extraction of plasticizers.

    • Solution: Evaluate the compatibility of the polymer film with all contacting surfaces. Consider using a barrier film or coating if direct contact is unavoidable.

  • Inappropriate Polymer Formulation: The concentration and compatibility of this compound with the specific polymer can influence migration.

    • Solution: Re-evaluate the formulation. Consider reducing the this compound concentration or incorporating a co-plasticizer to improve compatibility.

Problem: My polymer film has become brittle and lost its flexibility over time.

This indicates a significant loss of plasticizer from the polymer matrix, which can compromise the mechanical properties of the film.

Possible Causes and Solutions:

  • Volatilization: this compound can slowly evaporate from the film surface, especially in well-ventilated or high-temperature environments.

    • Solution: For applications requiring long-term stability, consider implementing a surface treatment or a barrier coating to reduce volatilization. Alternatively, consider using a higher molecular weight plasticizer with lower volatility.

  • Extraction into a Liquid Medium: If the film is in contact with a liquid, the plasticizer can be extracted.

    • Solution: Select a polymer or a surface treatment with low extractability in the specific liquid. Test alternative plasticizers with lower solubility in the medium.

Frequently Asked Questions (FAQs)

Q1: What is this compound migration and why is it a concern?

This compound (ATBC) migration is the process by which this plasticizer moves from the interior of a polymer film to its surface. This can lead to several issues, including:

  • Loss of mechanical properties: The film can become brittle and lose its intended flexibility.

  • Surface contamination: A sticky or oily surface can attract dust and interfere with adhesion or printing.

  • Product contamination: In pharmaceutical or food contact applications, the migrated plasticizer can leach into the product, raising safety and regulatory concerns.

Q2: What are the primary methods to prevent this compound migration?

There are three main strategies to mitigate this compound migration:

  • Surface Modification: Altering the surface of the polymer film to create a barrier to plasticizer diffusion.

  • Barrier Coatings: Applying a distinct layer of material onto the film surface that is impermeable to the plasticizer.

  • Formulation Modification: Changing the composition of the polymer blend to reduce the mobility of the plasticizer.

Q3: How effective are surface modification techniques?

Surface modification techniques can be highly effective. For instance, treatment with argon plasma has been shown to reduce plasticizer migration from PVC by as much as 95%.[1][2] A three-step surface treatment process involving plasma has also demonstrated a significant decrease in plasticizer migration.

Q4: Which alternative plasticizers have lower migration potential than this compound?

Higher molecular weight or more branched plasticizers generally exhibit lower migration rates. For example, Citroflex B-6 (n-Butyryl tri-n-hexyl Citrate), with a higher molecular weight, shows significantly less migration compared to this compound.

Q5: How can I quantify the migration of this compound from my polymer films?

Several analytical methods can be used to measure plasticizer migration. The most common approaches involve:

  • Extraction/Exudation Testing: Immersing the film in a relevant liquid (food simulant, solvent, etc.) and then analyzing the liquid for the presence of this compound, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Volatilization Testing: Heating the film in a controlled environment and trapping the volatilized plasticizer for quantification. The activated carbon method is a standard procedure for this.

Data Presentation

Table 1: Comparison of Migration Rates for Different Citroflex Plasticizers

PlasticizerChemical NameMolecular Weight ( g/mol )% Weight Loss (15 days at 110°C)
This compoundAcetyltributyl citrate (ATBC)402.5Up to 95%
Citroflex A-6Acetyltrihexyl citrate (ATHC)486.744%
Citroflex B-6n-Butyryl tri-n-hexyl Citrate (BTHC)514.733%

Data sourced from a study on PHB/PLA blends.

Table 2: Effectiveness of Migration Prevention Strategies

Prevention StrategyMethod% Reduction in Plasticizer MigrationApplicable Plasticizers
Surface TreatmentArgon Plasma Treatment on PVC95%General plasticizers, including phthalates
Surface Treatment3-Step Process (Plasma, Polydopamine, Annealing)38.3% - 61.5%DINCH, TOTM

Experimental Protocols

Protocol 1: Determination of this compound Migration into a Liquid Simulant (Based on ISO 177)

Objective: To quantify the amount of this compound that migrates from a polymer film into a liquid simulant over a specified time and temperature.

Materials:

  • Polymer film samples containing this compound (discs of 50 mm ± 1 mm diameter)

  • Absorbent backing discs (as specified in ISO 177)

  • Glass plates

  • 5 kg weight

  • Air-circulating oven

  • Analytical balance (accurate to 0.001 g)

  • Food simulant (e.g., 10% ethanol (B145695) for aqueous foods, 95% ethanol or isooctane (B107328) for fatty foods)

  • Glass containers with inert lids

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Cut at least three circular test specimens from the polymer film.

  • Conditioning: Condition the test specimens and absorbent backing discs in a standard atmosphere (e.g., 23°C and 50% relative humidity) for at least 24 hours.

  • Initial Weighing: Weigh each test specimen and a pair of absorbent discs to the nearest 0.001 g.

  • Assembly: Create a "sandwich" by placing a test specimen between two absorbent backing discs. Place this assembly between two glass plates.

  • Incubation: Place the assembly in the air-circulating oven at the desired test temperature (e.g., 70°C) for a specified duration (e.g., 24 hours). Place the 5 kg weight on top of the assembly.

  • Final Weighing: After the incubation period, allow the assembly to cool to room temperature in a desiccator. Reweigh the test specimen and the absorbent discs separately.

  • Calculation of Migration:

    • Calculate the mass loss of the test specimen.

    • Calculate the mass gain of the absorbent discs.

    • The migration is reported as the mean mass loss of the specimens and the mean mass gain of the discs.

  • GC-MS Analysis of Simulant (for liquid immersion):

    • Immerse a known surface area of the polymer film in a specified volume of the chosen food simulant in a sealed glass container.

    • Incubate at a defined temperature and duration (e.g., 40°C for 10 days).

    • After incubation, take an aliquot of the simulant.

    • Prepare the sample for GC-MS analysis (e.g., liquid-liquid extraction if necessary).

    • Quantify the concentration of this compound in the simulant using a calibrated GC-MS method.

Protocol 2: Determination of this compound Volatilization (Based on ISO 176 - Activated Carbon Method)

Objective: To determine the mass loss of this compound from a polymer film due to volatilization at elevated temperatures.

Materials:

  • Polymer film samples containing this compound (discs of 50 mm ± 1 mm diameter and 1 mm ± 0.1 mm thickness)

  • Activated carbon (as specified in ISO 176)

  • Metal containers with lids

  • Air-circulating oven

  • Analytical balance (accurate to 0.0001 g)

  • Wire cages (for Method B)

Procedure:

  • Sample Preparation: Prepare at least three test specimens.

  • Conditioning: Condition the specimens in a standard atmosphere for at least 24 hours.

  • Initial Weighing: Weigh each specimen to the nearest 0.0001 g.

  • Method A (Direct Contact):

    • Place one specimen at the bottom of a metal container.

    • Cover the specimen with approximately 120 cm³ of activated carbon.

    • Place the remaining specimens in the container, each separated by a layer of activated carbon.

    • Close the container.

  • Method B (No Direct Contact):

    • Place each specimen in a separate wire cage.

    • Place the cages in the metal container, ensuring they do not touch each other or the walls of the container.

    • Fill the container with activated carbon, ensuring the cages are surrounded but not in direct contact with the carbon.

    • Close the container.

  • Incubation: Place the container in the oven at the specified test temperature (e.g., 70°C) for the designated time (e.g., 24 hours).

  • Final Weighing: After incubation, remove the specimens from the container, carefully brush off any adhering activated carbon, and allow them to cool to room temperature in a desiccator.

  • Reconditioning: Recondition the specimens in the standard atmosphere for at least 24 hours.

  • Final Weighing: Reweigh each specimen.

  • Calculation of Volatile Loss: Calculate the percentage loss of mass for each specimen. The average percentage loss is reported as the loss of plasticizer.

Visualizations

experimental_workflow_migration_testing cluster_prep Sample Preparation & Conditioning cluster_test Migration Test cluster_analysis Analysis cluster_results Results prep Prepare Polymer Film Samples condition Condition Samples & Absorbent Media (24h) prep->condition weigh_initial Initial Weighing condition->weigh_initial extraction Extraction/Exudation Test (e.g., ISO 177) weigh_initial->extraction volatilization Volatilization Test (e.g., ISO 176) weigh_initial->volatilization gcms GC-MS Analysis of Liquid Simulant extraction->gcms weigh_final Final Weighing & Mass Loss Calculation volatilization->weigh_final quantify Quantify Migrated This compound weigh_final->quantify gcms->quantify

Caption: Workflow for this compound migration testing.

prevention_strategies cluster_main Preventing this compound Migration cluster_surface Surface Modification cluster_barrier Barrier Coatings cluster_formulation Formulation Modification strategy Select a Prevention Strategy plasma Plasma Treatment strategy->plasma uv_irrad UV Irradiation strategy->uv_irrad grafting Chemical Grafting strategy->grafting sio2 SiO₂ Coating (PECVD) strategy->sio2 dlc Diamond-Like Carbon strategy->dlc solgel Sol-Gel Coating strategy->solgel hmw Higher Molecular Weight Plasticizers (e.g., Citroflex B-6) strategy->hmw fillers Incorporate Nanofillers strategy->fillers

Caption: Strategies to prevent this compound migration.

References

Technical Support Center: Troubleshooting Phase Separation in ATBC-Plasticized Bioplastics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation in acetyl tributyl citrate (B86180) (ATBC)-plasticized bioplastics.

Troubleshooting Guide: Phase Separation

Phase separation, often observed as plasticizer migration or "bleeding," is a common issue in the development of ATBC-plasticized bioplastics. This guide provides a step-by-step approach to diagnose and resolve this phenomenon.

Question: My ATBC-plasticized bioplastic film is showing signs of phase separation (e.g., oily surface, opacity, brittleness). How do I troubleshoot this issue?

Answer:

Phase separation in ATBC-plasticized bioplastics is primarily due to poor compatibility between the biopolymer and the plasticizer, or an excess of the plasticizer. Follow this troubleshooting workflow to identify the cause and find a solution.

Troubleshooting_Workflow start Start: Observe Signs of Phase Separation check_concentration 1. Verify ATBC Concentration start->check_concentration is_excessive Is Concentration > 10-20 wt%? check_concentration->is_excessive reduce_concentration Solution: Reduce ATBC Concentration is_excessive->reduce_concentration Yes check_compatibility 2. Assess Polymer-Plasticizer Compatibility is_excessive->check_compatibility No re_evaluate Re-evaluate Material Properties reduce_concentration->re_evaluate re_evaluate->start is_compatible Is the Biopolymer Compatible with ATBC? check_compatibility->is_compatible add_compatibilizer Solution: Add a Compatibilizer (e.g., MDI) is_compatible->add_compatibilizer No modify_processing 3. Review Processing Parameters is_compatible->modify_processing Yes add_compatibilizer->re_evaluate are_params_optimal Are Mixing Time and Temperature Optimal? modify_processing->are_params_optimal optimize_processing Solution: Optimize Processing Conditions are_params_optimal->optimize_processing No characterize 4. Characterize Material Properties are_params_optimal->characterize Yes optimize_processing->re_evaluate end End: Phase Separation Resolved characterize->end

Caption: Troubleshooting workflow for phase separation.

Frequently Asked Questions (FAQs)

1. What are the common visual indicators of phase separation in ATBC-plasticized bioplastics?

Common visual signs include:

  • An oily or greasy surface due to plasticizer migration.[1]

  • Increased opacity or cloudiness in a previously transparent film.

  • Changes in mechanical properties, such as increased brittleness and loss of flexibility.[2][3]

  • Cracks and changes in the material's color over time.[4]

2. What is the optimal concentration of ATBC to avoid phase separation?

The miscibility limit of ATBC in many biopolymers, such as Polylactic Acid (PLA), is typically around 10 wt%.[5][6] Exceeding this concentration can lead to the exudation of the plasticizer and subsequent phase separation.[5][6] However, the optimal concentration can vary depending on the specific biopolymer and the presence of other additives.

3. How does the compatibility between the biopolymer and ATBC affect phase separation?

Poor compatibility between the hydrophilic biopolymer matrix and the more hydrophobic ATBC can lead to phase separation.[5] Improving interfacial adhesion is crucial for a stable blend. The use of compatibilizers can enhance the interaction between the polymer and plasticizer.[5][6]

4. Can processing conditions influence phase separation?

Yes, processing conditions play a significant role. Inadequate mixing time or incorrect processing temperatures can result in poor dispersion of ATBC within the biopolymer matrix, leading to localized areas of high plasticizer concentration and subsequent phase separation.[7]

5. What is a compatibilizer and how does it prevent phase separation?

A compatibilizer is an additive that improves the interfacial adhesion between immiscible components of a polymer blend. For instance, in PLA/tapioca blends plasticized with ATBC, methylenediphenyl diisocyanate (MDI) has been used as a compatibilizer to enhance the interaction between the polymer and filler, which can help to better incorporate the plasticizer and reduce phase separation.[5][6]

6. How can I confirm that phase separation is occurring at a microscopic level?

Scanning Electron Microscopy (SEM) is a powerful technique to visualize the morphology of your bioplastic.[8][9][10] In a phase-separated sample, SEM images will reveal distinct domains or droplets of the plasticizer within the polymer matrix.[5]

Quantitative Data Summary

The following tables summarize the effect of ATBC concentration on the key properties of bioplastics, based on findings from cited research.

Table 1: Effect of ATBC Concentration on Tensile Properties of PLA/Tapioca/MDI Blends

ATBC Content (wt%)Tensile Strength (MPa)Elongation at Break (%)
042.6< 10
5~35~150
10~28~350
15~22~290
20~18~180
25~15~100

Data synthesized from graphical representations in a study on PLA/tapioca/MDI composites.[5][6]

Table 2: Effect of ATBC Content on Water Absorption of PLA/Tapioca Blends

Tapioca Content (wt%)ATBC Content (wt%)Water Absorption (%)
4004.91
402511.85
502518.57

Data extracted from a study on water absorption in PLA/tapioca blends.[5]

Experimental Protocols

1. Protocol for Scanning Electron Microscopy (SEM) Analysis

Objective: To visualize the surface morphology and detect signs of phase separation.

Methodology:

  • Sample Preparation:

    • Cryo-fracture a small piece of the bioplastic sample in liquid nitrogen to obtain a clean cross-section.

    • Mount the fractured sample on an aluminum stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

  • Imaging:

    • Place the coated sample into the SEM chamber.

    • Evacuate the chamber to high vacuum.

    • Apply an accelerating voltage (e.g., 5-15 kV).

    • Focus the electron beam on the sample surface and capture images at various magnifications (e.g., 500x, 1000x, 5000x) to observe the morphology. Look for evidence of plasticizer droplets or distinct phases.[8][10]

2. Protocol for Differential Scanning Calorimetry (DSC) Analysis

Objective: To determine the effect of ATBC on the thermal properties (glass transition temperature - Tg, melting temperature - Tm) of the bioplastic. A significant decrease in Tg is indicative of effective plasticization, while multiple or broad melting peaks might suggest phase separation.[11][12]

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the bioplastic sample into an aluminum DSC pan.

    • Seal the pan hermetically.

  • DSC Measurement:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for PLA) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Hold the sample at this temperature for a few minutes to erase its thermal history.

    • Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).

    • Reheat the sample at the same rate as the first heating scan.

  • Data Analysis:

    • Analyze the second heating scan to determine the Tg (as a step change in the heat flow) and Tm (as an endothermic peak).[13][14][15][16]

3. Protocol for Tensile Testing

Objective: To evaluate the effect of ATBC on the mechanical properties (tensile strength, elongation at break) of the bioplastic. Phase separation often leads to a decrease in both properties.[5][6]

Methodology:

  • Sample Preparation:

    • Prepare dumbbell-shaped specimens from the bioplastic film according to a standard such as ASTM D638 or ISO 527-3.[17][18]

    • Measure the width and thickness of the gauge section of each specimen.

  • Tensile Test:

    • Clamp the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen breaks.[7]

    • Record the load and elongation data throughout the test.

  • Data Analysis:

    • Calculate the tensile strength (maximum stress the material can withstand) and elongation at break (the percentage increase in length at the point of fracture).

Experimental_Workflow start Bioplastic Sample (with potential phase separation) sem SEM Analysis (Morphology) start->sem dsc DSC Analysis (Thermal Properties) start->dsc tensile Tensile Testing (Mechanical Properties) start->tensile analysis Data Analysis and Correlation sem->analysis dsc->analysis tensile->analysis conclusion Conclusion on Phase Separation analysis->conclusion

Caption: Experimental characterization workflow.

References

Optimizing the concentration of Citroflex A-4 for desired polymer flexibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for optimizing the concentration of Citroflex A-4 to achieve your desired polymer flexibility. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce flexibility in polymers?

This compound, chemically known as Acetyl Tributyl Citrate (ATBC), is a bio-based, phthalate-free plasticizer.[1][2] It increases polymer flexibility by inserting itself between the polymer chains. This action reduces the intermolecular forces holding the chains together, creating more free volume and allowing the polymer chains to move more freely past one another.[3] The result is a decrease in the material's stiffness and an increase in its flexibility and softness. This process also lowers the polymer's glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[4]

Q2: With which polymers is this compound compatible?

This compound is compatible with a wide range of polymers, including:[2]

  • Polyvinyl Chloride (PVC)[3][5]

  • Polylactic Acid (PLA)[1][6]

  • Cellulose (B213188) derivatives (e.g., cellulose nitrate, ethyl cellulose)[1]

  • Polyacrylates and Polymethacrylates

  • Polyurethanes (PU)

  • Polyvinyl Acetate (PVA)

Q3: What are the typical concentration ranges for this compound?

The optimal concentration of this compound depends on the specific polymer and the desired level of flexibility. Generally, concentrations can range from 10% to 30% by weight.[7][8] Exceeding the optimal concentration can sometimes lead to a decrease in tensile strength and potential plasticizer migration.[3][9]

Q4: What are the advantages of using this compound over other plasticizers?

This compound offers several advantages:[1][5]

  • Bio-based and Phthalate-free: It is derived from renewable resources and does not contain phthalates, making it a safer choice for many applications, including food contact materials and medical devices.

  • Low Volatility: It has a lower tendency to evaporate from the polymer matrix over time, leading to more stable material properties.

  • Good Thermal Stability: It exhibits good resistance to degradation at processing temperatures.

  • Resistance to Yellowing: It helps to maintain the color integrity of the polymer product.[1]

Troubleshooting Guide

Problem 1: The polymer film remains brittle after adding this compound.

  • Possible Cause: Insufficient concentration of this compound.

    • Solution: Gradually increase the concentration of this compound in increments (e.g., 5% by weight) and re-evaluate the film's flexibility. Refer to the data tables below for typical concentration ranges and their effects on polymer properties.

  • Possible Cause: Poor dispersion of the plasticizer within the polymer matrix.

    • Solution: Ensure thorough mixing of the polymer and this compound during the formulation process. For solvent casting methods, ensure the plasticizer is fully dissolved in the solvent before adding the polymer. For melt blending, optimize mixing time and temperature to ensure a homogeneous blend.

  • Possible Cause: Incompatibility with the specific grade of polymer.

    • Solution: Although this compound is broadly compatible, specific polymer grades may have different miscibility. Consult the polymer manufacturer's technical datasheet or consider trying a different grade of the polymer.

Problem 2: The polymer film is too soft or tacky.

  • Possible Cause: Over-plasticization due to an excessively high concentration of this compound.[9]

    • Solution: Reduce the concentration of this compound in your formulation. A small reduction can significantly impact the material's hardness and tackiness.

  • Possible Cause: Plasticizer migration or "blooming" to the surface.

    • Solution: This can occur with over-plasticization or if there is some incompatibility. Reducing the concentration is the first step. Additionally, ensure proper drying and curing conditions are met to lock the plasticizer within the polymer matrix.

Problem 3: The mechanical properties of the polymer have significantly decreased.

  • Possible Cause: The addition of a plasticizer inherently alters the mechanical properties of a polymer. An increase in flexibility is often accompanied by a decrease in tensile strength and modulus.[3]

    • Solution: This is an expected trade-off. The key is to find the optimal concentration of this compound that provides the desired flexibility without compromising the mechanical integrity required for your application. Refer to the data tables to understand the relationship between concentration and mechanical properties.

Problem 4: I am observing plasticizer leaching from my polymer product over time.

  • Possible Cause: The concentration of this compound is too high, exceeding the saturation point of the polymer matrix.

    • Solution: Reduce the plasticizer concentration.

  • Possible Cause: Environmental factors such as exposure to solvents or high temperatures can accelerate plasticizer migration.[10]

    • Solution: Evaluate the end-use environment of your product. If it will be exposed to specific chemicals or temperatures, you may need to select a different plasticizer or a more resistant polymer. Using plasticizers with higher molecular weight or a higher degree of branching can also reduce migration.[11]

Data Presentation

The following tables summarize the quantitative effects of this compound (ATBC) concentration on the thermal and mechanical properties of Polylactic Acid (PLA) and the general effect of plasticizers on Polyvinyl Chloride (PVC) for comparative purposes.

Table 1: Effect of this compound (ATBC) Concentration on the Glass Transition Temperature (Tg) of PLA

PolymerPlasticizerConcentration (wt%)Glass Transition Temperature (Tg) (°C)
PLANone0~60-62
PLAATBC10~35-45
PLAATBC20~25-35
PLAATBC30~17-27

Note: The exact Tg values can vary depending on the specific grade of PLA and the analytical method used (e.g., DSC). Data compiled from multiple sources.[7][12]

Table 2: Effect of this compound (ATBC) Concentration on the Mechanical Properties of PLA

PolymerPlasticizerConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)
PLANone0~50-70~5-10
PLAATBC10~30-40~150-250
PLAATBC20~20-30~250-350
PLAATBC30~15-25>300

Note: These are approximate values and can vary based on the PLA grade, processing conditions, and testing parameters. Data compiled from multiple sources.[8][12]

Table 3: General Effect of Plasticizer Concentration on Mechanical Properties of PVC

PropertyLow Plasticizer ConcentrationHigh Plasticizer Concentration
Tensile StrengthHighLow
Elongation at BreakLowHigh
HardnessHighLow
FlexibilityLowHigh

Note: This table illustrates the general trend observed when plasticizers are added to PVC.[3][13][14]

Experimental Protocols

Protocol 1: Preparation of Polymer Films with Varying this compound Concentrations using Solvent Casting

This protocol describes a general method for preparing polymer films. The specific solvent and polymer concentration may need to be optimized for your particular polymer.

Materials:

  • Polymer (e.g., PLA, PVC, or cellulose derivative)

  • This compound

  • Volatile solvent (e.g., dichloromethane, acetone, tetrahydrofuran (B95107) - ensure compatibility with your polymer)

  • Glass Petri dishes or a flat glass plate

  • Magnetic stirrer and stir bars

  • Beakers or flasks

  • Pipettes or graduated cylinders

  • Leveling surface

  • Fume hood

  • Vacuum oven (optional)

Procedure:

  • Solution Preparation:

    • In a fume hood, accurately weigh the desired amount of polymer and dissolve it in a suitable volume of solvent in a beaker or flask with a magnetic stir bar. The polymer concentration will depend on the desired film thickness and the viscosity of the solution (a typical starting point is 5-10% w/v).

    • Allow the polymer to dissolve completely with stirring. This may take several hours.

  • Plasticizer Addition:

    • Calculate the required amount of this compound based on the weight of the polymer to achieve the desired concentration (e.g., for a 10% concentration, use 0.1 g of this compound for every 1 g of polymer).

    • Accurately weigh the this compound and add it to the polymer solution.

    • Continue stirring until the plasticizer is fully dissolved and the solution is homogeneous.

  • Film Casting:

    • Place a clean, dry glass Petri dish or glass plate on a perfectly level surface in the fume hood.

    • Carefully pour the polymer solution into the Petri dish or onto the glass plate. The volume of solution will determine the final film thickness.

    • Gently tilt the dish or plate to ensure the solution spreads evenly.

    • Cover the dish with a lid or an inverted beaker, leaving a small opening to allow for slow solvent evaporation. This helps to prevent the formation of bubbles and ensures a uniform film.

  • Drying:

    • Allow the solvent to evaporate slowly at room temperature in the fume hood. This may take 24-48 hours.

    • Once the film appears dry, you can further dry it in a vacuum oven at a temperature below the polymer's glass transition temperature for several hours to remove any residual solvent.

  • Film Removal:

    • Once completely dry, carefully peel the film from the glass substrate. A razor blade can be used to gently lift an edge.

Protocol 2: Evaluation of Polymer Film Flexibility using ASTM D882

This protocol provides a summary of the key steps for determining the tensile properties of thin plastic films, which is a quantitative measure of flexibility.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Grips for holding thin film specimens

  • Micrometer for measuring film thickness

  • Specimen cutter to prepare rectangular test strips

Procedure:

  • Specimen Preparation:

    • Cut the prepared polymer films into rectangular strips of a specific width (e.g., 10-25 mm) and length (long enough to be securely held in the grips with a sufficient gauge length). The ASTM D882 standard provides specific dimensions.[15][16][17][18][19]

    • Ensure the edges of the specimens are smooth and free of nicks or defects, as these can act as stress concentrators and lead to premature failure.

    • Measure the thickness of each specimen at several points along the gauge length and use the average value.

  • Testing Conditions:

    • Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing, as specified in the standard.[16]

  • Tensile Testing:

    • Set the initial grip separation (gauge length) on the UTM.

    • Securely clamp the specimen in the grips, ensuring it is aligned vertically and not twisted.

    • Set the crosshead speed (rate of grip separation). This will depend on the material and the specific properties being measured.

    • Start the test. The UTM will pull the specimen at a constant rate until it breaks.

    • The machine will record the load (force) and elongation (extension) throughout the test.

  • Data Analysis:

    • From the load-elongation curve, the following properties can be calculated:

      • Tensile Strength: The maximum stress the material can withstand before breaking.

      • Elongation at Break: The percentage increase in length at the point of rupture. This is a direct measure of the film's flexibility and ductility.

      • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve. A lower modulus indicates greater flexibility.

Visualizations

Optimization_Workflow A Define Desired Polymer Flexibility (e.g., Elongation at Break > 200%) B Select Polymer and Initial this compound Concentration Range (e.g., 10-30 wt%) A->B C Prepare Polymer Films with Varying this compound Concentrations B->C D Characterize Film Properties C->D E Tensile Testing (ASTM D882) - Tensile Strength - Elongation at Break - Young's Modulus D->E F Thermal Analysis (DSC) - Glass Transition Temperature (Tg) D->F G Analyze Results E->G F->G H Does the Film Meet Flexibility Requirements? G->H I Optimal Concentration Achieved (Final Formulation) H->I Yes J Adjust this compound Concentration H->J No, but properties are changing predictably K Troubleshoot Formulation/Process (e.g., mixing, drying) H->K No, and results are inconsistent J->C K->C

Caption: Workflow for optimizing this compound concentration.

Plasticization_Mechanism cluster_0 Rigid Polymer cluster_1 Flexible Polymer Polymer Chains Polymer Chains (Closely Packed) Intermolecular Forces Strong Intermolecular Forces Spaced Polymer Chains Polymer Chains (Increased Spacing) Reduced Forces Weakened Intermolecular Forces This compound This compound (Plasticizer) This compound->Spaced Polymer Chains Inserts between chains

Caption: Mechanism of polymer plasticization by this compound.

References

Technical Support Center: Addressing Yellowing in Polymers Containing Acetyl Tributyl Citrate (ATBC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the yellowing of polymers plasticized with acetyl tributyl citrate (B86180) (ATBC).

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving yellowing issues in your polymer formulations.

Initial Assessment Workflow

Is your polymer containing ATBC showing signs of yellowing? Follow this workflow to diagnose the potential cause.

start Yellowing Observed check_ATBC Is ATBC the sole cause? start->check_ATBC check_additives Are other additives present? (e.g., antioxidants, stabilizers) check_ATBC->check_additives Yes unlikely_ATBC ATBC is likely not the direct cause of yellowing check_ATBC->unlikely_ATBC No check_processing Review Processing Conditions (Temperature, Shear) check_additives->check_processing No antioxidant_issue Primary Suspect: Antioxidant Degradation check_additives->antioxidant_issue Yes check_environment Examine Storage/Use Environment (UV exposure, NOx) check_processing->check_environment Optimized processing_issue Potential Issue: Thermal Degradation check_processing->processing_issue High Temp/Shear environment_issue Potential Issue: Photo-oxidation or Gas Fading check_environment->environment_issue Harsh Conditions investigate_interaction Investigate Additive Interactions antioxidant_issue->investigate_interaction cluster_0 Polymer Matrix (Initial State) cluster_1 After Migration A Polymer Chains B ATBC (evenly distributed) E ATBC Exudation (Surface Accumulation) B->E Migration C Antioxidant (evenly distributed) F Antioxidant Degradation Products (Concentrated at Surface) C->F Degradation & Co-migration D Polymer Chains G Tacky Surface Attracts Colored Contaminants E->G Phenolic_AO Phenolic Antioxidant Phenoxy_Radical Phenoxy Radical Phenolic_AO->Phenoxy_Radical Forms Polymer_Radical Polymer Radical (P•) Peroxy_Radical Peroxy Radical (POO•) Polymer_Radical->Peroxy_Radical Peroxy_Radical->Phenolic_AO Radical Scavenging Quinone_Methide Quinone Methide (Colored Species) Phenoxy_Radical->Quinone_Methide Oxidation Polymer_Chain Stable Polymer Chain Polymer_Chain->Polymer_Radical Initiation (Heat, UV)

Technical Support Center: Enhancing PHB Thermal Stability with Citroflex A-4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on improving the thermal stability of Poly(3-hydroxybutyrate) (PHB) using Citroflex A-4 (Acetyl Tributyl Citrate, ATBC) as a plasticizer.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process of blending PHB with this compound.

Issue 1: Inconsistent or poor dispersion of this compound in the PHB matrix.

  • Question: My final PHB/Citroflex A-4 blend appears cloudy or has visible streaks. How can I improve the dispersion of the plasticizer?

  • Answer: Poor dispersion can result from several factors. Firstly, ensure that both the PHB powder and this compound are thoroughly dried before processing to prevent moisture-induced agglomeration. Secondly, optimize your melt mixing parameters. For a Brabender Plastograph or similar internal mixer, a mixing temperature of 180°C, a rotor speed of 60 rpm, and a mixing time of at least 6 minutes are recommended starting points.[1] For twin-screw extrusion, a temperature profile that gradually increases to the melting point of PHB (around 170-175°C) in the central zones and then slightly decreases towards the die can facilitate better mixing.[2][3] Increasing the screw speed can also enhance shear and improve dispersion, but be mindful of potential polymer degradation.

Issue 2: Unexpected thermal degradation of PHB during processing.

  • Question: I am observing a significant decrease in the molecular weight of my PHB or discoloration of the blend after melt processing. What could be the cause?

  • Answer: PHB has a narrow processing window between its melting temperature (around 170-175°C) and its degradation temperature (onset around 270°C).[4][5] Processing at temperatures too close to the degradation point, even for short periods, can lead to chain scission. The addition of a plasticizer like this compound can lower the processing temperature required.[6] Try reducing the processing temperature profile. For extrusion, a profile starting from 140°C and peaking at 175°C in the metering zone has been shown to be effective.[3] Also, minimize the residence time of the molten polymer in the extruder. The use of nitrogen purging during processing can also help to minimize oxidative degradation.

Issue 3: The plasticizing effect of this compound seems to diminish over time.

  • Question: My PHB/Citroflex A-4 films were initially flexible, but have become more brittle after a few weeks. Why is this happening and how can I prevent it?

  • Answer: This phenomenon is likely due to plasticizer migration or "leaching" from the polymer matrix. This compound, being a low molecular weight plasticizer, can diffuse out of the PHB over time, especially at elevated temperatures.[7] This leads to a loss of the plasticizing effect and an increase in brittleness. To mitigate this, consider storing your samples in a cool, dry environment. For applications requiring long-term stability, you might explore using oligomeric plasticizers or reactive plasticizers that can be chemically bonded to the PHB chains, although this would be a different experimental approach.

Issue 4: Significant changes in the mechanical properties of the final product.

  • Question: The tensile strength of my PHB blend has decreased significantly after adding this compound, more than I anticipated. How can I balance flexibility and strength?

  • Answer: The addition of a plasticizer inherently reduces the intermolecular forces between polymer chains, leading to a decrease in tensile strength and Young's modulus, while increasing the elongation at break.[8] The concentration of this compound is a critical factor. A higher concentration will lead to greater flexibility but also a more pronounced reduction in strength.[9] You will need to find the optimal concentration for your specific application. It is recommended to test a range of this compound concentrations (e.g., 10 wt.%, 20 wt.%, 30 wt.%) to systematically evaluate the trade-off between tensile strength and elongation at break.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound when blended with PHB? A1: this compound, a bio-based plasticizer, acts as a processing aid and a flexibility enhancer for PHB.[10][11] It increases the mobility of the polymer chains, which lowers the glass transition temperature (Tg) and melting temperature (Tm) of PHB.[6] This results in a wider processing window, making PHB easier to melt process without thermal degradation, and a final product that is less brittle and more flexible.[2][6]

Q2: How does this compound affect the thermal stability of PHB? A2: this compound improves the processing thermal stability of PHB by allowing it to be processed at lower temperatures, thus avoiding thermal degradation.[2] However, it is important to note that the onset of thermal degradation of the PHB polymer itself, as measured by Thermogravimetric Analysis (TGA), may not be significantly increased. The key benefit is the reduction in the required processing temperature, which prevents degradation during manufacturing.[6]

Q3: What are the typical concentrations of this compound used with PHB? A3: The concentration of this compound can be varied to achieve the desired properties. Commonly reported concentrations in research range from 10 wt.% to 30 wt.% relative to the weight of PHB.[1][9] The optimal concentration will depend on the specific application and the desired balance between flexibility, strength, and other material properties.

Q4: Is this compound compatible with PHB? A4: Yes, this compound is compatible with PHB.[10] As an ester-based plasticizer, it has good miscibility with the polyester (B1180765) structure of PHB, allowing for the formation of a homogeneous blend when properly processed.

Q5: What analytical techniques are recommended to evaluate the effect of this compound on PHB? A5: Several analytical techniques are crucial for characterizing PHB/Citroflex A-4 blends:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and degree of crystallinity (Xc).[12]

  • Thermogravimetric Analysis (TGA): To assess the thermal degradation profile and the onset of decomposition.[4][13]

  • Mechanical Testing (e.g., Tensile Testing): To measure properties like tensile strength, Young's modulus, and elongation at break.

  • Scanning Electron Microscopy (SEM): To visually inspect the morphology and dispersion of the plasticizer within the PHB matrix.

Data Presentation

Table 1: Effect of this compound (ATBC) Concentration on the Thermal Properties of PHB

Plasticizer Content (wt.%)Melting Temperature (Tm) (°C)Crystallization Temperature (Tc) (°C)Enthalpy of Fusion (ΔHf) (J/g)Degree of Crystallinity (Xc) (%)
0 (Neat PHB)173.5-89.0-
10% ATBCLower than neat PHBLower than neat PHB-Decreased
20% ATBCLower than 10% ATBCLower than 10% ATBC-Further Decreased
30% ATBC158.289.867.245.7

Note: Data is compiled and adapted from literature.[9] Absolute values can vary based on the specific grade of PHB and processing conditions.

Table 2: Effect of this compound (ATBC) Concentration on the Mechanical Properties of PHB

Plasticizer Content (wt.%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
0 (Neat PHB)~35~10~1700
10% ATBCDecreasedIncreasedDecreased
20% ATBCDecreased by ~25% (compared to 10% ATBC)Increased by ~62% (compared to 10% ATBC)Decreased
30% ATBCDecreased by ~59% (compared to 10% ATBC)Increased by ~95% (compared to 10% ATBC)Decreased

Note: Data is compiled and adapted from literature.[8][9] The percentage changes for 20% and 30% ATBC are relative to the values at 10% ATBC content.

Experimental Protocols

Protocol 1: Melt Blending of PHB with this compound using an Internal Mixer

  • Material Preparation:

    • Dry the PHB powder in a vacuum oven at 60°C for at least 12 hours to remove any residual moisture.

    • Ensure the this compound is at room temperature and free of contaminants.

  • Blending Procedure:

    • Preheat the chamber of the internal mixer (e.g., Brabender Plastograph) to 180°C.[1]

    • Set the rotor speed to 60 rpm.[1]

    • Add the dried PHB powder to the mixing chamber.

    • Allow the PHB to melt and the torque to stabilize (typically 2-3 minutes).

    • Inject the desired amount of this compound (e.g., 10, 20, or 30 wt.%) into the mixing chamber.

    • Continue mixing for a total of 6 minutes to ensure homogeneous dispersion.[1]

    • Record the torque and temperature throughout the mixing process.

  • Sample Collection:

    • Once mixing is complete, quickly remove the molten blend from the chamber.

    • Press the blend into sheets of a desired thickness using a hydraulic press preheated to the same temperature as the mixer.

    • Allow the sheets to cool to room temperature.

Protocol 2: Thermal Characterization using Differential Scanning Calorimetry (DSC)

  • Sample Preparation:

    • Cut a small sample (5-10 mg) from the prepared PHB/Citroflex A-4 blend.

    • Hermetically seal the sample in an aluminum DSC pan.

    • Prepare an empty sealed aluminum pan to be used as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Use a heat-cool-heat cycle to erase the thermal history of the sample.

      • First Heating Scan: Heat the sample from room temperature to 200°C at a heating rate of 10°C/min.[14]

      • Cooling Scan: Cool the sample from 200°C to -80°C at a cooling rate of 10°C/min.[14]

      • Second Heating Scan: Heat the sample from -80°C to 200°C at a heating rate of 10°C/min.[14]

  • Data Analysis:

    • From the second heating scan, determine the glass transition temperature (Tg), melting temperature (Tm), and the enthalpy of fusion (ΔHf).

    • From the cooling scan, determine the crystallization temperature (Tc).

    • Calculate the degree of crystallinity (Xc) using the following equation:

      • Xc (%) = (ΔHf / (ΔH°f * w)) * 100

      • Where ΔHf is the enthalpy of fusion of the sample, ΔH°f is the enthalpy of fusion for 100% crystalline PHB (reported as 146 J/g), and w is the weight fraction of PHB in the blend.

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Material Preparation cluster_processing 2. Melt Blending cluster_shaping 3. Sample Shaping cluster_analysis 4. Characterization A Dry PHB Powder (60°C, 12h, vacuum) C Preheat Internal Mixer (180°C, 60 rpm) A->C B Prepare this compound E Add this compound B->E D Melt PHB C->D D->E F Mix for 6 minutes E->F G Compression Molding F->G H DSC Analysis G->H I TGA Analysis G->I J Mechanical Testing G->J K SEM Analysis G->K

Caption: Experimental workflow for preparing and characterizing PHB/Citroflex A-4 blends.

Troubleshooting_Logic Start Problem Encountered Q1 Poor Dispersion? Start->Q1 A1 Optimize Mixing: - Ensure materials are dry - Adjust time, temp, speed Q1->A1 Yes Q2 Thermal Degradation? Q1->Q2 No End Issue Resolved A1->End A2 Reduce Processing Temp: - Lower extruder profile - Minimize residence time Q2->A2 Yes Q3 Loss of Flexibility? Q2->Q3 No A2->End A3 Address Plasticizer Migration: - Store in cool, dry place Q3->A3 Yes Q4 Unexpected Mechanical Properties? Q3->Q4 No A3->End A4 Optimize Plasticizer Content: - Test a range of concentrations Q4->A4 Yes A4->End

Caption: Troubleshooting logic for common issues in PHB/Citroflex A-4 experiments.

References

Technical Support Center: Preventing Microbial Growth on Surfaces Containing Citroflex A-4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with formulations containing Citroflex A-4 (Acetyl Tributyl Citrate). This resource provides guidance on identifying, troubleshooting, and preventing microbial growth on polymer surfaces plasticized with this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and why might it be susceptible to microbial growth?

This compound, also known as Acetyl Tributyl Citrate (ATBC), is a widely used non-toxic, biodegradable plasticizer derived from citric acid.[1][2][3] It is valued for its safety profile, making it suitable for sensitive applications like food packaging, medical devices, and children's toys.[2][4] While the polymer matrix itself (e.g., PVC) may be inert, plasticizers like this compound can sometimes be utilized by microorganisms as a carbon source.[5] This process, known as biodeterioration, can lead to the formation of biofilms, discoloration, and degradation of the material's physical properties.[6][7]

Q2: What types of microbes are commonly found on plasticized surfaces?

A variety of bacteria and fungi can colonize plastic surfaces. Common bacterial species include Staphylococcus aureus and Escherichia coli, which are often used as standard test organisms in antimicrobial studies.[8][9][10] Other relevant bacteria include Pseudomonas aeruginosa, which is notorious for its ability to form biofilms on various surfaces, including plastics.[11] Fungi, particularly yeast-like species such as Aureobasidium pullulans, are known to degrade plasticizers and cause discoloration and embrittlement of flexible PVC.[6]

Q3: What are the common signs of microbial contamination on my experimental surfaces?

The most common signs of microbial contamination include:

  • Visible Growth: Formation of black, pink, or greenish spots, which may indicate fungal or bacterial colonies.

  • Biofilm Formation: A slimy or sticky layer on the surface. Biofilms are communities of microbes encased in a self-produced matrix that firmly adhere to the surface.[12]

  • Discoloration: Unexplained changes in the color of the polymer, often due to pigments produced by fungi.[6]

  • Material Degradation: Loss of flexibility, cracking, or embrittlement of the plastic, which can occur as microbes consume the plasticizer.[5][6]

  • Odor: A musty or unpleasant smell emanating from the material.[7]

Q4: What antimicrobial agents can be incorporated into formulations containing this compound?

To prevent microbial growth, antimicrobial additives can be integrated directly into the polymer matrix during manufacturing.[7][13] These agents provide long-lasting protection.[14] Common types include:

  • Silver-Ion Based Additives: These are widely used, non-migratory agents effective against a broad spectrum of bacteria and mold.[6][15] Silver ions work by disrupting bacterial cell functions, inhibiting metabolism and reproduction.[15]

  • Quaternary Ammonium Compounds (QACs): These positively charged molecules interact with and disrupt the negatively charged cell membranes of bacteria.[13]

  • 10,10'-oxybisphenoxyarsine (OBPA): A highly effective fungistatic agent used in very low concentrations to prevent fungal growth on PVC foils.[5]

  • Natural Polymers: Materials like chitosan (B1678972) have intrinsic antimicrobial properties and can be incorporated into blends.[13]

Compatibility and efficacy testing are crucial to ensure the chosen antimicrobial does not negatively impact the polymer's properties or its intended application.

Section 2: Troubleshooting Guide for Microbial Contamination

This guide provides a systematic approach to identifying and resolving microbial growth on surfaces containing this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Microbial Growth Observed? identify_microbe 1. Identify Contaminant (e.g., Swab, Culture, Microscopy) start->identify_microbe Yes assess_env 2. Assess Environmental Factors (Humidity, Temp.) identify_microbe->assess_env review_formula 3. Review Formulation (Polymer, Plasticizer conc.) assess_env->review_formula select_agent 4. Select Antimicrobial Agent (e.g., Silver-ion, QAC) review_formula->select_agent incorp_agent 5. Incorporate Agent into Formulation select_agent->incorp_agent test_efficacy 6. Test Antimicrobial Efficacy (e.g., ISO 22196) incorp_agent->test_efficacy result Growth Prevented? test_efficacy->result result->review_formula No end_ok Process Complete result->end_ok Yes end_reassess Re-assess & Refine (Steps 3-5)

Caption: A logical workflow for troubleshooting microbial contamination.

Step-by-Step Troubleshooting Actions
  • Isolate and Identify:

    • Action: Aseptically swab the contaminated area. Use standard microbiological techniques (e.g., plating on nutrient agar (B569324) for bacteria, potato dextrose agar for fungi) to culture and isolate the organism.

    • Purpose: Identifying the specific contaminant (e.g., E. coli, S. aureus, Aspergillus niger) is critical for selecting the most effective antimicrobial agent.

  • Evaluate Environmental Conditions:

    • Action: Measure and record the ambient temperature and relative humidity where the materials are stored and used. Check for sources of moisture.

    • Purpose: High humidity and moderate temperatures create ideal breeding grounds for microbes. Controlling the environment can be a simple first step in prevention.

  • Review Formulation and Processing:

    • Action: Review the concentration of this compound and other potential nutrient sources in your formulation. Ensure that processing and cleaning procedures are not introducing contaminants.

    • Purpose: Higher plasticizer concentrations on the surface may increase susceptibility. Cross-contamination from equipment can be a source of inoculation.

  • Select a Compatible Antimicrobial Agent:

    • Action: Based on the identified microbe and your polymer system, select a suitable antimicrobial additive. Consider factors like regulatory approval (e.g., for food or medical contact), processing stability, and potential for leaching.

    • Purpose: The right agent will provide effective, long-term protection without compromising the material's integrity or safety.

  • Incorporate and Test:

    • Action: Incorporate the selected antimicrobial agent into a new batch of your material.

    • Purpose: To create a test sample with built-in resistance to microbial growth.

  • Perform Efficacy Testing:

    • Action: Test the new formulation using a standardized method like ISO 22196. Compare the microbial growth on the treated surface to an untreated control.

    • Purpose: To quantitatively verify that the antimicrobial agent is effective at preventing the growth of the target microorganism.

Section 3: Antimicrobial Efficacy Data

The selection of an antimicrobial agent depends on the target microbe and the polymer system. The table below summarizes representative data on the efficacy of various antimicrobial agents on polymer surfaces.

Antimicrobial AgentPolymer MatrixTest OrganismEfficacy MeasurementResult (Example)Reference
Silver Nanoparticles Water-based PolyurethaneS. aureus (Gram +)Bacterial Reduction>99.99%[16]
Silver Nanoparticles Water-based PolyurethaneP. aeruginosa (Gram -)Bacterial Reduction>99.99%[16]
Copper Nanoparticles (5 wt%) Cellulose-based BiopolymerS. aureus (Gram +)Time to 100% Kill4 hours[16]
Copper Nanoparticles (5 wt%) Cellulose-based BiopolymerP. aeruginosa (Gram -)Time to 100% Kill2 hours[16]
Quaternized Copolymer Graphene Oxide FilmS. aureus (Gram +)Growth InhibitionEffective[16]
Silver Sulfadiazine (AgSD) Polymer FilmC. albicans (Fungus)Duration of Efficacy9 days[17]

Note: This data is illustrative. Efficacy can vary significantly based on the specific formulation, concentration of the agent, and environmental conditions. Researchers must conduct their own testing.

Section 4: Key Experimental Protocols

Protocol: Assessment of Antibacterial Activity (Based on ISO 22196 / JIS Z 2801)

This method quantitatively measures the antibacterial activity on the surfaces of plastics and other non-porous materials.[8][18] It evaluates both bacteriostatic (growth-inhibiting) and bactericidal (killing) properties over a 24-hour period.[8][10]

Experimental Workflow Diagram

ExperimentalWorkflow prep_samples 1. Sample Preparation (50x50 mm treated & control samples) prep_inoculum 2. Inoculum Preparation (e.g., S. aureus, E. coli in nutrient broth) prep_samples->prep_inoculum inoculate 3. Inoculation (Apply bacterial suspension to sample surfaces) prep_inoculum->inoculate cover 4. Cover with Sterile Film (Ensures contact & prevents drying) inoculate->cover incubate 5. Incubation (24h at 35°C, >90% RH) cover->incubate recover 6. Bacteria Recovery (Wash surface with neutralizer solution) incubate->recover enumerate 7. Enumeration (Plate serial dilutions & count Colony Forming Units) recover->enumerate calculate 8. Calculate Log Reduction enumerate->calculate

Caption: Standard workflow for ISO 22196 antibacterial efficacy testing.

Detailed Methodology
  • Test Specimens: Prepare at least three replicate specimens of the antimicrobial-treated material and three of an untreated control material. A typical size is 50 mm x 50 mm.

  • Test Bacteria: The standard specifies using Staphylococcus aureus (e.g., ATCC 6538P) and Escherichia coli (e.g., ATCC 8739).[8] Other organisms like Pseudomonas aeruginosa can also be used.[10]

  • Preparation of Inoculum: Culture the test bacteria in a nutrient broth. Standardize the final suspension to a concentration of approximately 2.5 x 10⁵ to 10 x 10⁵ cells/mL.[19]

  • Inoculation: Pipette a defined volume (e.g., 400 µL) of the bacterial suspension onto the center of each test and control specimen.[19]

  • Covering: Cover the inoculum on each specimen with a sterile, thin film (e.g., 40 mm x 40 mm). Press down gently to spread the suspension, ensuring it does not overflow the film. This maintains contact and prevents dehydration.[10][19]

  • Incubation: Place the specimens in a humid environment (>90% relative humidity) and incubate at 35°C for 24 hours.[8][19]

  • Recovery of Bacteria:

    • Immediately after incubation, place each specimen in a sterile container with a specific volume (e.g., 10 mL) of a validated neutralizer solution.

    • Vortex or sonicate the container to wash the surviving bacteria from the surface.

  • Enumeration:

    • Perform serial dilutions of the neutralizer solution.

    • Plate the dilutions onto a nutrient-rich agar medium.

    • Incubate the plates until colonies are visible, then count the Colony Forming Units (CFUs).

  • Calculation: The antibacterial activity (R) is calculated as the logarithmic reduction in viable bacteria between the control and treated samples after 24 hours. An R value ≥ 2.0 is generally considered effective antibacterial activity.

Section 5: Understanding Microbial Colonization

Simplified Biofilm Formation Pathway

Microbial growth on a surface is not just simple multiplication; it often involves the formation of a complex, structured community called a biofilm. This process is regulated by intricate signaling pathways. One key mechanism is cyclic di-GMP signaling , which is critical for many bacteria, including Pseudomonas aeruginosa, to transition from a free-swimming (planktonic) state to a surface-attached (sessile) biofilm state.[11]

SignalingPathway surface Polymer Surface (with this compound) attachment Initial Reversible Attachment surface->attachment signal Surface contact triggers ⬆️ intracellular [c-di-GMP] attachment->signal adhesion Irreversible Attachment (Expression of adhesins, pili) signal->adhesion matrix EPS Matrix Production (Polysaccharides, proteins, eDNA) adhesion->matrix maturation Biofilm Maturation (Microcolony formation) matrix->maturation dispersal Dispersal (Release of planktonic cells) maturation->dispersal dispersal->attachment Colonize new surfaces

Caption: Simplified signaling for bacterial transition to a biofilm.

This pathway illustrates that preventing the initial attachment or disrupting the signaling process are viable strategies for antimicrobial surface design. By incorporating agents that interfere with these early stages, researchers can effectively prevent the formation of resilient biofilms on surfaces containing this compound.

References

Best practices for storing and handling Citroflex A-4 in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Citroflex A-4 (Acetyl Tributyl Citrate, ATBC) in a laboratory setting. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in a laboratory setting?

This compound, chemically known as Acetyl Tributyl Citrate (ATBC), is a biodegradable, phthalate-free plasticizer.[1][2] In laboratory and research contexts, particularly in drug development and material science, it is frequently used as a plasticizer for polymers such as polyvinyl chloride (PVC), polylactic acid (PLA), and cellulose (B213188) derivatives.[1][3][4] Its low toxicity profile makes it suitable for applications involving food contact materials and medical devices.[1][2]

Q2: What are the recommended storage conditions for this compound?

To ensure its stability and prevent degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[5] It is stable under recommended storage conditions.[5] Containers should be tightly sealed to prevent moisture ingress and contamination.[5]

Q3: What personal protective equipment (PPE) should be used when handling this compound?

When handling this compound, it is recommended to use standard laboratory PPE, including safety glasses or goggles to protect against eye contact, chemical-resistant gloves, and a lab coat.[5] In cases of inadequate ventilation or when the product is heated, respiratory protection such as an organic vapor/particulate respirator may be necessary.[5]

Troubleshooting Guide

Q1: My this compound appears cloudy or has visible particulates. What should I do?

A cloudy appearance or the presence of particulates in this compound can indicate contamination or degradation.

  • Potential Cause: Exposure to moisture can lead to hydrolysis, forming less soluble byproducts. Contamination with incompatible substances can also cause precipitation.

  • Solution:

    • Do not use the cloudy or contaminated this compound in your experiment as it may lead to inaccurate results.

    • Verify that the storage container has been kept tightly sealed and in a dry environment.

    • If the issue persists with a new, unopened container, contact the supplier for a quality analysis.

Q2: The this compound in my experiment has caused yellowing of the final product. What is the cause and how can I prevent it?

Yellowing can occur due to several factors, often related to thermal degradation or impurities.

  • Potential Cause:

    • Thermal Stress: Exposing this compound to excessive temperatures during processing can lead to thermal degradation and discoloration.

    • Impurities: The presence of trace impurities in the polymer or other additives can catalyze degradation reactions.

  • Solution:

    • Review your experimental protocol to ensure that processing temperatures are within the recommended range for both this compound and the polymer.

    • Ensure all other components in your formulation are of high purity.

    • This compound generally offers good resistance to yellowing compared to other plasticizers, so if the problem continues, consider analyzing the other components of your formulation for impurities.[1]

Q3: I am observing unexpected changes in the viscosity of my polymer solution after adding this compound. What could be the issue?

Changes in viscosity can be attributed to interactions between the plasticizer, polymer, and solvent.

  • Potential Cause:

    • Incompatibility: The solvent system may not be fully compatible with the plasticized polymer, leading to changes in polymer chain conformation and, consequently, viscosity.

    • Hydrolysis: If the this compound has been exposed to moisture, hydrolysis can alter its chemical structure and its interaction with the polymer.

  • Solution:

    • Ensure that the solvent used is appropriate for both the polymer and this compound.

    • Use fresh, properly stored this compound to rule out degradation as a cause.

    • Conduct small-scale compatibility tests with different solvent systems if the issue persists.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical NameAcetyl Tributyl Citrate (ATBC)
Molecular FormulaC₂₀H₃₄O₈
Molecular Weight402.5 g/mol
AppearanceClear, oily liquid
OdorEssentially odorless
Boiling Point327 °C
Pour Point-59 °C
Flash Point204 °C (Open cup)[5]
Specific Gravity @ 25°C1.045 – 1.055
Water Solubility<0.1%

Table 2: Recommended Storage and Handling Parameters

ParameterRecommendation
Storage TemperatureCool, dry place
Incompatible MaterialsStrong oxidizing agents, strong acids, strong bases[5]
ContainerTightly sealed original container
Shelf LifeStable under recommended conditions

Experimental Protocols

Protocol 1: Preparation of Plasticized Polylactic Acid (PLA) Films by Solvent Casting

This protocol describes a common laboratory method for preparing flexible PLA films using this compound as a plasticizer.

Materials:

  • Polylactic acid (PLA) pellets

  • This compound

  • Dichloromethane (DCM) or Chloroform

  • Glass petri dish

  • Magnetic stirrer and stir bar

  • Vacuum oven

Methodology:

  • Dissolution of PLA:

    • Weigh a specific amount of PLA pellets and dissolve them in a suitable volume of DCM in a beaker to achieve a desired concentration (e.g., 5% w/v).

    • Place a magnetic stir bar in the beaker and stir the solution at room temperature until the PLA is completely dissolved. This may take several hours.

  • Addition of Plasticizer:

    • Calculate the required amount of this compound based on the weight of the PLA to achieve the desired plasticizer concentration (e.g., 10 wt%).

    • Add the calculated amount of this compound to the PLA solution.

    • Continue stirring for at least 30 minutes to ensure a homogeneous mixture.

  • Casting the Film:

    • Pour the polymer solution into a clean, level glass petri dish.

    • Cover the petri dish with a lid that has small perforations to allow for slow solvent evaporation.

    • Leave the setup in a fume hood at room temperature for 24-48 hours.

  • Drying the Film:

    • Once a solid film has formed, transfer the petri dish to a vacuum oven.

    • Dry the film at 40°C under vacuum for at least 24 hours to remove any residual solvent.

  • Film Removal:

    • After drying, carefully peel the plasticized PLA film from the glass petri dish.

Protocol 2: Preparation of Flexible Polyvinyl Chloride (PVC) Films

This protocol outlines a general procedure for preparing flexible PVC films incorporating this compound.

Materials:

  • PVC resin

  • This compound

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Tetrahydrofuran (THF) or Cyclohexanone

  • Glass plate

  • Film applicator (doctor blade)

  • Oven

Methodology:

  • Compounding:

    • In a beaker, weigh the PVC resin, this compound, and thermal stabilizer in the desired proportions. For example, 100 parts PVC, 40-60 parts this compound, and 2-3 parts stabilizer.

    • Add a suitable amount of solvent (THF or cyclohexanone) to dissolve the components and create a viscous solution (plastisol).

    • Mix thoroughly until all components are fully dissolved and the solution is homogeneous.

  • Film Casting:

    • Place a clean, flat glass plate on a level surface.

    • Pour a portion of the PVC plastisol onto one end of the glass plate.

    • Use a film applicator (doctor blade) set to a specific thickness to draw down the solution across the plate, creating a uniform wet film.

  • Drying and Fusion:

    • Carefully transfer the glass plate with the wet film into an oven.

    • Heat the film in a stepwise manner to first evaporate the solvent and then to fuse the PVC. A typical heating profile might be 60-80°C for 1-2 hours to remove the solvent, followed by an increase to 160-180°C for 5-10 minutes for fusion.

  • Cooling and Removal:

    • Remove the glass plate from the oven and allow it to cool to room temperature.

    • Once cooled, carefully peel the flexible PVC film from the glass plate.

Visualizations

Troubleshooting Flowchart for Common this compound Issues

Troubleshooting_Citroflex_A4 start Start: Encountered Issue with this compound issue_type What is the nature of the issue? start->issue_type visual_issue Visual Appearance Issue issue_type->visual_issue Visual performance_issue Experimental Performance Issue issue_type->performance_issue Performance is_cloudy Is the this compound cloudy or have particulates? visual_issue->is_cloudy check_storage_cloudy Action: 1. Do not use. 2. Verify storage conditions (cool, dry). 3. Check for moisture contamination. 4. Contact supplier if new. is_cloudy->check_storage_cloudy Yes is_yellow Has the final product turned yellow? is_cloudy->is_yellow No end Issue Resolved check_storage_cloudy->end check_temp Action: 1. Review processing temperature. 2. Ensure purity of other reagents. 3. Consider thermal degradation. is_yellow->check_temp Yes is_yellow->end No check_temp->end viscosity_change Unexpected viscosity change? performance_issue->viscosity_change check_compatibility Action: 1. Verify solvent compatibility. 2. Use fresh, properly stored this compound. 3. Rule out hydrolysis. viscosity_change->check_compatibility Yes poor_plasticization Poor plasticization effect? viscosity_change->poor_plasticization No check_compatibility->end check_concentration Action: 1. Verify this compound concentration. 2. Ensure homogeneous mixing. 3. Check for polymer degradation. poor_plasticization->check_concentration Yes poor_plasticization->end No check_concentration->end

Caption: Troubleshooting workflow for this compound.

References

Validation & Comparative

Citroflex A-4 vs. DEHP: A Comparative Analysis for PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The selection of a suitable plasticizer is a critical determinant of performance and safety in Polyvinyl Chloride (PVC) formulations, particularly for sensitive applications in the medical and pharmaceutical industries. For decades, Di(2-ethylhexyl) phthalate (B1215562) (DEHP) was the industry standard, valued for its excellent performance and low cost.[1][2] However, mounting concerns over its potential health and environmental impacts have spurred a shift towards safer alternatives.[3][4] Among the leading replacements is Acetyl Tri-n-butyl Citrate (B86180) (ATBC), commercially known as Citroflex A-4, a bio-based plasticizer derived from citric acid.[5][6]

This guide provides an objective, data-driven comparison of this compound and DEHP, focusing on their performance characteristics in PVC formulations. It is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Physical and Chemical Properties

Understanding the fundamental properties of each plasticizer is essential for predicting their behavior in a PVC matrix. This compound and DEHP, while both effective plasticizers, exhibit distinct chemical and physical characteristics.

PropertyThis compound (ATBC)DEHP (DOP)
Chemical Formula C₂₀H₃₄O₈[7]C₂₄H₃₈O₄
Molecular Weight 402.5 g/mol [7]390.56 g/mol
Appearance Colorless, odorless oily liquid[5][8]Colorless, viscous liquid
Density @ 25°C 1.046 - 1.05 g/mL[7][8]~0.985 g/cm³
Boiling Point ~173°C @ 1 mmHg[9]385 °C
Pour Point -59 °C[10]-50 °C
Flash Point 204 °C[10]210 °C
Water Solubility @ 25°C <0.1 g/100 mL[10]Insoluble

Performance in PVC Formulations: A Comparative Overview

The efficacy of a plasticizer is judged by its impact on the final properties of the PVC product. This section compares this compound and DEHP across key performance metrics, including plasticizing efficiency, mechanical properties, thermal stability, and migration resistance.

Performance MetricThis compound (ATBC)DEHPKey Observations
Plasticizing Efficiency High; comparable to DEHP.[11]High (Industry Standard).To achieve the same hardness (e.g., 75 Shore A), similar levels of ATBC and DEHP are required (around 32.2%).[11]
Tensile Strength Comparable or slightly higher.[12]High.Formulations with this compound can exhibit similar or improved tensile strength compared to DEHP-plasticized PVC.[12]
Ultimate Elongation Comparable or slightly higher.[12]High.This compound provides excellent flexibility, with elongation properties meeting or exceeding those of DEHP.[12]
Low-Temperature Flexibility Superior.[4][12]Good.This compound has a lower brittle point, making it more suitable for applications requiring flexibility at sub-freezing temperatures.[12]
Thermal Stability / Volatility Significantly lower volatile loss.[12]Higher volatile loss.ATBC is less volatile than DEHP, leading to better permanence and stability, especially during heat exposure.[10][12]
Migration Resistance Varies by medium; higher leaching in some solutions.Lower leaching in some solutions.ATBC can show higher migration rates into enteral feeding solutions.[13][14] However, it exhibits lower extraction in soapy water.[12]
Biocompatibility / Toxicity Favorable toxicological profile; non-genotoxic.[10][11]Endocrine disruptor; suspected carcinogen and teratogen.[15]This compound is considered a safer alternative, with a "No Adverse Effect Level" (NOAEL) 20 times higher than DEHP in some studies.[14]
Gamma Stability Comparable to DEHP.[11]Good.Both plasticizers show similar stability when subjected to gamma sterilization, a common procedure for medical devices.[11]

Experimental Protocols and Methodologies

To ensure reproducible and comparable results, standardized experimental protocols are crucial. The following sections detail the methodologies for key tests used to evaluate plasticizer performance in PVC.

Preparation of Plasticized PVC Films

A common method for preparing PVC test specimens involves a multi-step process of blending, milling, and molding.

Methodology:

  • Mixing: PVC resin, plasticizer (e.g., this compound or DEHP), heat stabilizer (e.g., Calcium/Zinc stearate), and lubricants (e.g., stearic acid) are weighed according to the desired formulation (typically in parts per hundred resin, phr).[2][16] The components are blended in a high-speed mixer until a homogenous dry blend is achieved. The temperature is often raised to above 80°C to facilitate plasticizer absorption by the PVC grains.[17]

  • Milling: The dry blend is then transferred to a two-roll mill. The material is passed through the heated rollers multiple times to ensure complete fusion and create a uniform, plasticized sheet. Milling temperatures are typically in the range of 160-166°C.[2][18]

  • Compression Molding: The milled sheet is cut into sections and placed into a mold. The mold is then placed in a compression press at a specified temperature and pressure to form films or plaques of a precise thickness. These molded samples are then used for subsequent testing.

G cluster_0 PVC Film Preparation Workflow A 1. Weighing (PVC, Plasticizer, Stabilizer) B 2. High-Speed Mixing (Homogenous Dry Blend) A->B C 3. Two-Roll Milling (Fusion at 160-166°C) B->C D 4. Compression Molding (Film/Plaque Formation) C->D E 5. Sample Conditioning (Standard Temp/Humidity) D->E F 6. Specimen Testing (Mechanical, Thermal, Migration) E->F G cluster_1 Plasticizer Migration Testing Workflow A 1. Prepare PVC Sample (Known Weight & Surface Area) B 2. Immerse in Simulant (e.g., Water, Oil) A->B C 3. Incubate (Controlled Time & Temperature) B->C D 4. Remove & Dry Sample C->D G Optional: Analyze Simulant (e.g., GC-MS) C->G E 5. Final Weighing D->E F 6. Calculate Weight Loss (% Migration) E->F G A Application Requirements B High Biocompatibility & Safety Required? (e.g., Medical, Toys) A->B C Cost-Sensitivity is Primary Driver? B->C No E Use this compound (ATBC) B->E Yes D Superior Low-Temp Flexibility Needed? C->D No F Use DEHP (If Regulations Permit) C->F Yes D->E Yes D->F No

References

A Comparative Guide to the Plasticizing Efficiency of ATBC and Other Citrate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical consideration in the development of a wide range of materials, including pharmaceutical excipients, medical devices, and food contact materials. Citrate (B86180) esters have emerged as a leading class of non-toxic, biodegradable, and effective plasticizers, offering a safer alternative to traditional phthalates. Among these, Acetyl Tributyl Citrate (ATBC) is widely utilized. This guide provides an objective comparison of the plasticizing efficiency of ATBC against other common citrate esters: Acetyl Triethyl Citrate (ATEC), Tributyl Citrate (TBC), and Triethyl Citrate (TEC). The information presented is supported by available experimental data to aid in the selection of the most suitable plasticizer for your specific application.

Executive Summary

Citrate esters function as plasticizers by embedding themselves between polymer chains, which increases intermolecular spacing and allows for greater chain mobility. This, in turn, imparts flexibility and reduces the brittleness of the material. The efficiency of a plasticizer is determined by several factors, including its chemical structure, molecular weight, and its interaction with the polymer matrix.

Generally, acetylated citrate esters like ATBC and ATEC exhibit enhanced performance compared to their non-acetylated counterparts (TBC and TEC). The acetyl group can lead to improved compatibility with certain polymers and may influence properties such as migration resistance. The length of the alkyl chain (butyl vs. ethyl) also plays a significant role, with longer chains typically resulting in lower volatility and potentially better plasticization in some systems.

Performance Benchmark: ATBC vs. Other Citrate Esters

The following tables summarize key performance indicators for ATBC, ATEC, TBC, and TEC based on available experimental data. It is important to note that direct comparative studies for all parameters across all polymer systems are not always available; therefore, the data is compiled from various sources, primarily focusing on Polyvinyl Chloride (PVC) and Polylactic Acid (PLA), two commonly plasticized polymers.

Table 1: Comparison of Mechanical Properties in Plasticized PVC
PropertyATBCATECTBCTEC
Tensile Strength Lower than TBCLower than TECHigher than ATBCHigher than ATEC
Elongation at Break Higher than TBCHigher than TECLower than ATBCLower than ATEC
Relative Performance ATBC/PVC shows an 18.7% higher tensile strength and 2.2% higher elongation at break compared to TBC/PVC[1].ATEC/PVC shows a 13.9% higher tensile strength and 8.3% higher elongation at break compared to TEC/PVC[1].--
Table 2: Comparison of Thermal Properties in Plasticized PLA
PropertyATBC (30% in PLA)TEC (30% in PLA)ATECTBC
Glass Transition Temp. (Tg) 12.21 °C (from 60.42 °C for neat PLA)[2]10.29 °C (from 60.42 °C for neat PLA)[2]Data not availableData not available
Crystallinity (%) 9.07%[2]8.58%[2]Data not availableData not available
Table 3: General Physical and Performance Characteristics
PropertyATBCATECTBCTEC
Shore A Hardness Data not available in direct comparisonData not available in direct comparisonData not available in direct comparisonData not available in direct comparison
Migration Resistance Generally considered to have low migration potential[3]. However, some studies suggest it has a high leakage rate[4][5].Data not available in direct comparisonLower migration resistance than acetylated counterparts[3].Data not available in direct comparison
Volatility Low volatility[6].Data not available in direct comparisonHigher volatility than ATBC[3].Higher volatility than ATBC.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance. Below are summaries of standard experimental protocols for key performance tests.

Tensile Properties of Thin Plastic Sheeting (ASTM D882)

This method determines the tensile properties of plastics in the form of thin sheeting and films.

  • Specimen Preparation: At least five specimens are cut into a rectangular shape, with the length being at least eight times the width. The surfaces of the specimens must be free from defects.

  • Apparatus: A universal testing machine (tensile tester) with a suitable load cell and grips to hold the specimen.

  • Procedure:

    • Measure the thickness and width of the specimen.

    • Mount the specimen in the grips of the tensile tester.

    • Set the crosshead speed as specified in the standard (ranging from 12.5 to 500 mm/min depending on the material).

    • Initiate the test, pulling the specimen at a constant rate until it breaks.

    • Record the load and elongation throughout the test.

  • Calculations: From the resulting stress-strain curve, the following properties are determined:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Modulus of Elasticity: A measure of the material's stiffness.

Plasticizer Migration (ISO 177)

This method determines the tendency of plasticizers to migrate from a plastic material into another material upon close contact.

  • Specimen Preparation: Disc-shaped specimens (50 mm ± 1 mm diameter) are cut from the plastic sheet.

  • Apparatus: An analytical balance, a circulating air oven, glass plates, and absorbent backing discs (e.g., standard rubber or polyethylene).

  • Procedure:

    • Condition the test specimens and absorbent discs under standard conditions (e.g., 23 °C and 50% relative humidity).

    • Weigh the test specimen and a pair of absorbent discs.

    • Create a sandwich of the two absorbent discs with the test specimen in between.

    • Place the assembly between two glass plates and apply a specified pressure.

    • Place the entire assembly in an oven at a specified temperature for a defined period.

    • After the test period, cool the assembly and reweigh the test specimen and the absorbent discs separately.

  • Calculations: The migration is determined by the loss in mass of the test specimen and the gain in mass of the absorbent discs.

Resistance of Plastic Films to Extraction by Chemicals (ASTM D1239)

This test method measures the weight loss of a plastic film after immersion in a chemical, indicating its resistance to extraction of plasticizers and other components.

  • Specimen Preparation: At least three square specimens (typically 50 x 50 mm) are prepared for each chemical reagent.

  • Apparatus: Analytical balance, containers for immersion, and a constant-temperature bath or oven.

  • Procedure:

    • Weigh each specimen.

    • Immerse each specimen in a separate container with the test liquid (e.g., distilled water, soapy water, oil).

    • Maintain the containers at a specified temperature for a set duration (e.g., 24 hours at 23 °C).

    • Remove the specimens, wipe them dry, and reweigh them.

  • Calculation: The percentage weight loss is calculated, representing the amount of extractable components.

Durometer Hardness (Shore Hardness) (ASTM D2240)

This method determines the indentation hardness of soft materials like plasticized polymers.

  • Apparatus: A durometer of the specified type (e.g., Shore A for softer materials or Shore D for harder materials).

  • Procedure:

    • Place the specimen on a hard, flat surface.

    • Press the durometer's indenter firmly and vertically onto the specimen.

    • Read the hardness value from the durometer's scale within one second of firm contact.

    • Take multiple readings at different locations on the specimen and average the results.

Visualizing the Comparison Workflow

The following diagrams illustrate the logical flow of comparing plasticizer efficiency and the mechanism of plasticization.

Plasticizer_Comparison_Workflow cluster_prep Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Prep Prepare Polymer Blends (e.g., PVC + Plasticizer) Film Process into Films/Specimens (e.g., Melt Blending, Solvent Casting) Prep->Film Mech Mechanical Properties (ASTM D882) - Tensile Strength - Elongation Film->Mech Therm Thermal Properties (DSC/DMA) - Glass Transition Temp. (Tg) Film->Therm Hard Hardness (ASTM D2240) - Shore A/D Film->Hard Migr Migration Resistance (ISO 177 / ASTM D1239) - Weight Loss Film->Migr Vol Volatility (TGA / Headspace GC) - Weight Loss Film->Vol Comp Compare Quantitative Data Mech->Comp Therm->Comp Hard->Comp Migr->Comp Vol->Comp Select Select Optimal Plasticizer for Application Comp->Select

Experimental workflow for evaluating and comparing plasticizer performance.

Plasticization_Mechanism cluster_before Before Plasticization cluster_process Plasticization Process cluster_after After Plasticization Rigid Polymer Rigid, Brittle Polymer (Strong Intermolecular Forces) Addition Addition of Citrate Ester Rigid Polymer->Addition Flexible Polymer Flexible, Ductile Polymer (Weakened Intermolecular Forces, Increased Chain Mobility) Addition->Flexible Polymer

Mechanism of plasticizer action on polymer chains.

Conclusion

The choice between ATBC and other citrate esters depends on the specific performance requirements of the final product. Acetylated citrates, such as ATBC and ATEC, generally offer enhanced mechanical properties in PVC compared to their non-acetylated counterparts.[1] For applications requiring high flexibility, ATBC and ATEC appear to be advantageous. The selection between butyl and ethyl esters will likely involve a trade-off between plasticizing efficiency, volatility, and migration resistance, with the longer butyl chains of ATBC and TBC suggesting lower volatility.

While this guide provides a comparative overview based on available data, it is highly recommended that researchers conduct their own evaluations using standardized protocols to determine the optimal plasticizer for their specific polymer system and application. The detailed experimental methodologies provided herein serve as a valuable starting point for such assessments.

References

The Clear Choice in Biocompatible Plasticizers: A Comparative Analysis of Citroflex A-4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of biomedical materials, the selection of a non-toxic, high-performance plasticizer is paramount. This guide provides an objective comparison of Citroflex A-4 (Acetyl Tributyl Citrate (B86180) or ATBC), a leading phthalate-free plasticizer, with other common alternatives used in sensitive biomedical applications. Supported by experimental data, this analysis validates the superior safety profile of this compound.

The drive to replace traditional phthalate (B1215562) plasticizers, such as Di(2-ethylhexyl) phthalate (DEHP), stems from growing concerns over their potential health risks. DEHP has been classified as a carcinogen and a reproductive toxicant, leading regulatory bodies to restrict its use in medical devices and other applications. This has paved the way for safer alternatives, with this compound emerging as a prominent contender due to its favorable toxicological profile and performance characteristics.

Comparative Toxicity Analysis

This compound, a citrate ester, has been extensively studied and is recognized for its low toxicity. It is a preferred alternative to DEHP in numerous applications, including medical tubing, blood bags, and pharmaceutical coatings. When compared to other non-phthalate alternatives such as Di(2-ethylhexyl) terephthalate (B1205515) (DEHT or DOTP), 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), and Trioctyl trimellitate (TOTM), this compound consistently demonstrates a strong safety profile.

A U.S. EPA assessment indicated that Acetyl Tributyl Citrate (ATBC) did not induce adverse toxicological effects in animal studies[1]. While direct comparative studies across all endpoints are limited, the available data suggests that citrate esters like this compound are a favorable option. For instance, in a comparative review, both ATBC and DINCH were noted to have low acute toxicity[1]. Another study highlighted that while TOTM has a lower toxicity profile than DEHP, some hepatotoxic properties were observed, albeit lesser than DEHP[2].

Here is a summary of the available quantitative toxicity data for this compound and its alternatives:

PlasticizerChemical NameCytotoxicity (IC50)Hemolysis (%)Acute Oral Toxicity (LD50, rat)Reproductive/Developmental Toxicity (NOAEL)
This compound Acetyl Tributyl Citrate (ATBC)Data not available in comparative formatData not available in comparative format> 30,000 mg/kg250-1000 mg/kg/day[3]
DEHT (DOTP) Di(2-ethylhexyl) terephthalateData not available in comparative formatData not available in comparative format> 5,000 mg/kg[4]No evidence of teratogenesis up to 1382 mg/kg/day[4]
DINCH 1,2-Cyclohexanedicarboxylic acid, diisononyl esterData not available in comparative formatData not available in comparative format> 5,000 mg/kgNo reproductive toxicity observed
TOTM Trioctyl trimellitateData not available in comparative formatData not available in comparative format> 5,000 mg/kg2000 mg/kg-day (human-relevant NOAEL)[5]

Note: The lack of directly comparable, standardized quantitative data across all plasticizers for every endpoint highlights a gap in the current literature. The data presented is compiled from various sources and may not have been generated under identical experimental conditions.

Experimental Protocols for Key Biocompatibility Assays

To ensure the safety of biomedical materials, standardized testing protocols are crucial. The following are detailed methodologies for key experiments used to assess the toxicity of plasticizers.

Cytotoxicity Testing (Based on ISO 10993-5)

The in vitro cytotoxicity test is a fundamental component of biocompatibility assessment for all medical devices[6]. It evaluates the potential of a material to cause cell death or inhibit cell growth.

Objective: To assess the cytotoxic potential of plasticizer extracts on mammalian cells in vitro.

Materials:

  • L-929 mouse fibroblast cell line (or other suitable cell line)

  • Complete cell culture medium (e.g., MEM with 10% fetal bovine serum)

  • Test plasticizer and control materials (negative and positive controls)

  • Sterile extraction vehicles (e.g., culture medium, saline)

  • Incubator (37°C, 5% CO2)

  • Inverted microscope

  • Reagents for cell viability assay (e.g., MTT, XTT)

Procedure:

  • Extraction: The test plasticizer is extracted in a sterile vehicle at a ratio of material surface area or mass to vehicle volume (e.g., 3 cm²/mL or 0.2 g/mL) for 24 hours at 37°C[6].

  • Cell Culture: L-929 cells are seeded in 96-well plates and incubated until they reach near-confluence.

  • Exposure: The culture medium is replaced with the plasticizer extract, negative control extract, and positive control extract.

  • Incubation: The cells are incubated with the extracts for a defined period, typically 24 to 72 hours[7].

  • Evaluation:

    • Qualitative: The cell morphology is observed under an inverted microscope for signs of cytotoxicity (e.g., cell lysis, rounding, detachment).

    • Quantitative: A cell viability assay is performed. For the MTT assay, the MTT reagent is added to the wells and incubated. The resulting formazan (B1609692) crystals are solubilized, and the absorbance is measured spectrophotometrically. Cell viability is expressed as a percentage of the negative control.

Interpretation: A reduction in cell viability of more than 30% is generally considered a cytotoxic effect[8].

Hemocompatibility Testing: Hemolysis (Based on ASTM F756)

This test evaluates the potential of a material to damage red blood cells (hemolysis), which is critical for blood-contacting medical devices[9][10].

Objective: To determine the hemolytic properties of a material when in direct contact with blood or as an extract.

Materials:

  • Freshly collected human or rabbit blood with anticoagulant (e.g., citrate)

  • Phosphate-buffered saline (PBS)

  • Test plasticizer and control materials (positive and negative controls)

  • Spectrophotometer

Procedure:

  • Preparation of Red Blood Cell Suspension: The blood is centrifuged to separate the plasma and red blood cells. The red blood cells are washed with PBS and resuspended to a specific concentration.

  • Exposure (Direct Contact Method): The test material is placed in a tube with the red blood cell suspension and incubated.

  • Exposure (Extract Method): An extract of the test material is prepared (as in the cytotoxicity test) and added to the red blood cell suspension.

  • Incubation: The mixtures are incubated for a specified time (e.g., 4 hours) at 37°C with gentle agitation.

  • Analysis: The samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength specific for hemoglobin (e.g., 540 nm) to determine the amount of released hemoglobin[11].

  • Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., water, which causes 100% hemolysis) and a negative control (e.g., saline).

Interpretation: A hemolytic index is calculated. Materials with a hemolytic percentage of 0-2% are considered non-hemolytic, 2-5% are slightly hemolytic, and >5% are hemolytic.

Visualizing the Path to Biocompatible Medical Devices

The following diagrams illustrate the workflow for biocompatibility testing and the logical relationship in selecting safer plasticizers.

Experimental_Workflow cluster_Phase1 Phase 1: Material Selection & Preparation cluster_Phase2 Phase 2: In Vitro Biocompatibility Testing cluster_Phase3 Phase 3: Data Analysis & Interpretation cluster_Phase4 Phase 4: Validation & Selection A Identify Potential Plasticizers (e.g., this compound, DEHT, DINCH, TOTM) B Prepare Test Samples (e.g., PVC formulations) A->B C Sterilization of Samples (if required) B->C D Cytotoxicity Assay (ISO 10993-5) C->D E Hemocompatibility Assay (ASTM F756) C->E F Quantitative Analysis (% Viability, % Hemolysis) D->F G Qualitative Assessment (Cell Morphology) D->G E->F H Compare Results to Standards & Controls F->H G->H I Select Plasticizer with Optimal Safety Profile H->I J Proceed to In Vivo Testing (if necessary) I->J

Biocompatibility Testing Workflow for Plasticizers

Signaling_Pathway_Comparison cluster_DEHP DEHP (Phthalate) cluster_Alternatives Non-Phthalate Alternatives DEHP DEHP Exposure Toxicity Reproductive Toxicity Carcinogenicity DEHP->Toxicity High Risk BiomedicalApp Biomedical Application Toxicity->BiomedicalApp Unsuitable Citroflex This compound (ATBC) LowToxicity Low to No Toxicity Favorable Safety Profile Citroflex->LowToxicity Validated DEHT DEHT (DOTP) DEHT->LowToxicity Generally Safe DINCH DINCH DINCH->LowToxicity Generally Safe TOTM TOTM TOTM->LowToxicity Generally Safe LowToxicity->BiomedicalApp Suitable

Comparative Risk Profile of Plasticizers

Conclusion

The evidence strongly supports the validation of this compound as a non-toxic plasticizer for biomedical applications. Its favorable toxicological profile, characterized by low acute toxicity and high NOAELs for reproductive and developmental effects, positions it as a superior alternative to DEHP and a reliable choice among other non-phthalate plasticizers. While more direct, standardized comparative studies would further solidify its position, the existing body of research provides a robust foundation for its safe use in sensitive medical devices and pharmaceutical formulations. For researchers and developers, this compound represents a scientifically sound choice that prioritizes patient safety without compromising material performance.

References

A Comparative Analysis of Citroflex A-4 Leaching from Medical Devices Versus Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of plasticizers for medical devices is a critical consideration, balancing the need for material flexibility with patient safety. For decades, phthalates, particularly di(2-ethylhexyl) phthalate (B1215562) (DEHP), have been the industry standard. However, concerns over their potential as endocrine disruptors have spurred the adoption of alternative plasticizers. Among these, Acetyl Tributyl Citrate (ATBC), commercially known as Citroflex A-4, has emerged as a prominent substitute. This guide provides an objective comparison of the leaching characteristics of this compound and phthalates from medical devices, supported by available experimental data and detailed methodologies.

Executive Summary

This compound (ATBC) is increasingly utilized as a safer alternative to phthalate plasticizers in PVC medical devices. Leaching studies indicate that while ATBC does migrate from medical devices, its toxicological profile is generally considered more favorable than that of DEHP. The extent of leaching for both this compound and phthalates is influenced by several factors, including the type of medical device, the nature of the contacting fluid (simulant), temperature, and the duration of contact.

Direct comparative studies providing extensive quantitative data for ATBC versus a wide range of phthalates under identical conditions are limited. However, existing research allows for a qualitative and semi-quantitative comparison, highlighting a complex interplay of factors that determine leaching levels. Some studies suggest that under certain conditions, ATBC can exhibit significant migration, while others demonstrate that alternative plasticizers, including citrates, can offer a substantial reduction in leached substances compared to DEHP.

Data Presentation: Leaching of Plasticizers from Medical Devices

The following table summarizes findings from various studies on the leaching of this compound (ATBC) and phthalates from different medical devices. It is important to note that the data is compiled from multiple sources and experimental conditions may vary.

PlasticizerMedical Device/MaterialSimulant/MediumKey Findings on LeachingReference
This compound (ATBC) Enteral Feeding TubesEnteral feeding solutionsFound to migrate into enteral feeding solutions in significant quantities.[1]
This compound (ATBC) Infusion circuitsParenteral nutrition (lipid emulsions)Leached from infusion circuits. Estimated daily exposure in premature neonates was 95.7 µg/kg/d.[2]
This compound (ATBC) Plastic Medical Devices (unspecified)Formula milkDetected in formula milk samples that were in contact with the devices.[3][4]
DEHP PVC Tubing (Heart-lung machine)BloodHighest mass loss over time and a high plasticizer migration rate.[5]
DEHP Blood BagsBlood productsMigration of DEHP is 5.0 and 8.5 times greater than DINCH and DEHT, respectively, at day 1.[6]
DEHP Gastric TubesNot specifiedPredominant plasticizer found, with a maximum mass concentration of 0.45%.[3][4]
DEHP IV Fluid Bags (PL146 Plastic)Ethanol/water (1:1)Leached 3260 μg in 60 minutes.[7]
DEHP Respiratory Support DevicesEthanol/water (1:1)Median amount leached was 6560 μg.[7]
DINCH Enteral Feeding TubesEnteral feeding solutionsMigration is eightfold lower than DEHP migration.[1]
DINCH Blood BagsBlood productsExhibited considerably lower levels of leaching compared to DEHP.[8]
TOTM PVC Tubing (Heart-lung machine)BloodMigration was found to be distinctly lower (by a factor of approx. 350) compared to DEHP.[5]
Polyadipate Nasogastric TubesFeeding solutionLeaching was 10 times lower than that of DEHP.[1]

Experimental Protocols

The methodologies employed in leaching studies are crucial for understanding and comparing the migration of plasticizers. Below are outlines of typical experimental protocols.

Leaching Study of Plasticizers from Medical Devices into Simulants
  • Objective: To quantify the migration of plasticizers from a medical device into a simulant fluid that mimics physiological conditions or the administered solution.

  • Materials:

    • Medical device of interest (e.g., PVC tubing, blood bag).

    • Simulant fluids:

      • Ethanol/water mixtures (e.g., 1:1 v/v) to simulate contact with lipophilic drugs.[7]

      • Human blood products (whole blood, red blood cell concentrate, plasma).[6][9]

      • Enteral feeding solutions or formula milk.[1][3][4]

      • Parenteral nutrition solutions (including lipid emulsions).[2]

    • Analytical standards of the plasticizers to be quantified (e.g., this compound, DEHP, DINP, etc.).

  • Procedure:

    • A defined section of the medical device with a known surface area is brought into contact with a specific volume of the simulant fluid.

    • The setup is incubated under controlled conditions of temperature (e.g., 37°C) and time (e.g., ranging from hours to several days) to simulate clinical use.[6][7]

    • Agitation may be applied to simulate the flow of fluids.

    • At predetermined time points, aliquots of the simulant are collected.

    • The collected samples are then prepared for analysis. This may involve liquid-liquid extraction or solid-phase extraction to isolate the plasticizers from the simulant matrix.

  • Analysis:

    • The concentration of the leached plasticizers is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][4] These methods provide high sensitivity and specificity for the identification and quantification of the target compounds.

Quantification of Plasticizers in Medical Device Materials
  • Objective: To determine the initial concentration of plasticizers within the polymer matrix of the medical device.

  • Procedure:

    • A small, weighed portion of the medical device material is dissolved in a suitable solvent (e.g., tetrahydrofuran (B95107) for PVC).

    • The polymer is then precipitated out of the solution, leaving the plasticizers in the solvent.

    • The solvent containing the extracted plasticizers is then analyzed.

  • Analysis:

    • Similar to leaching studies, GC-MS or LC-MS/MS is used to quantify the amount of each plasticizer present in the original material.[3][4]

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for a Leaching Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Device Select Medical Device Incubation Incubate Device with Simulant (Controlled Time & Temperature) Device->Incubation Simulant Choose Simulant Fluid Simulant->Incubation Sampling Collect Simulant Aliquots Incubation->Sampling Extraction Sample Preparation (e.g., Liquid-Liquid Extraction) Sampling->Extraction Quantification Quantify Plasticizers (GC-MS or LC-MS/MS) Extraction->Quantification Data Data Analysis & Comparison Quantification->Data

Caption: Workflow of a typical leaching study.

Logical_Relationship Plasticizer Leaching: A Comparative Overview cluster_phthalates Phthalates cluster_alternatives Phthalate Alternatives Plasticizers Plasticizers in Medical Devices DEHP DEHP Plasticizers->DEHP DINP DINP Plasticizers->DINP DBP DBP Plasticizers->DBP Citroflex This compound (ATBC) Plasticizers->Citroflex TOTM TOTM Plasticizers->TOTM DINCH DINCH Plasticizers->DINCH Leaching Leaching Potential DEHP->Leaching High Toxicological_Concern Toxicological Profile DEHP->Toxicological_Concern Higher Concern (Endocrine Disruptor) DINP->Leaching DBP->Leaching Citroflex->Leaching Variable Citroflex->Toxicological_Concern Lower Concern TOTM->Leaching Low TOTM->Toxicological_Concern Lower Concern DINCH->Leaching Low DINCH->Toxicological_Concern Lower Concern Factors Influencing Factors: - Contact Medium - Temperature - Time Leaching->Factors

Caption: Comparison of plasticizer leaching attributes.

Conclusion

The transition from phthalate-based plasticizers to alternatives like this compound is a significant step towards enhancing the safety of medical devices. The available data suggests that while all plasticizers have the potential to leach, the migration rates and toxicological profiles of alternatives are often more favorable than those of traditional phthalates like DEHP. However, it is evident that the leaching of this compound is not negligible and is highly dependent on the specific application and environmental conditions.

For researchers and drug development professionals, it is imperative to consider the specific context of a medical device's use when selecting materials. This includes the nature of the drug formulation or biological fluid that will be in contact with the device, the duration and temperature of contact, and the patient population. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive quantitative ranking of plasticizer leaching and to better inform material selection for medical devices.

References

A Comparative Analysis of the Biodegradability of Citroflex A-4 and Other Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of plasticizers is a critical consideration in material science and drug formulation. As regulatory scrutiny and consumer demand for sustainable products intensify, understanding the biodegradability of these additives is paramount. This guide provides a comparative analysis of the biodegradability of Citroflex A-4 (Acetyl Tributyl Citrate (B86180) or ATBC), a bio-based plasticizer, against common petroleum-based plasticizers such as phthalates, adipates, and benzoates. The information presented herein is supported by experimental data from various studies to aid in the selection of environmentally benign materials.

Executive Summary

This compound, a citrate ester, consistently demonstrates a high degree of biodegradability, often categorized as "readily biodegradable" under standard testing protocols. In contrast, the biodegradability of other plasticizer classes varies significantly. Phthalates exhibit a wide range of degradation rates, largely dependent on their molecular structure, with lower molecular weight phthalates being more susceptible to microbial breakdown than their higher molecular weight counterparts. Adipates generally show good biodegradability, while the data for benzoates is less consistent. This guide will delve into the quantitative data, experimental methodologies, and the underlying biochemical pathways that govern the environmental persistence of these widely used compounds.

Comparative Biodegradability Data

The following table summarizes the biodegradability of this compound and other selected plasticizers based on data from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Plasticizer ClassSpecific PlasticizerTest GuidelineTest Duration (days)Biodegradation (%)Classification
Citrate Esters This compound (ATBC) OECD 301C2882Readily Biodegradable
Various simulation tests-ExtensiveNot Persistent
Phthalates Di(2-ethylhexyl) phthalate (B1215562) (DEHP)OECD 301F2858.7Partially Biodegradable
OECD Guideline Methods28-2955 - 86.16Variable
Di-n-butyl phthalate (DBP)Anaerobic microcosm-High (short half-life)Readily Biodegradable (anaerobic)
Diisononyl phthalate (DINP)OECD 301B2857 - 84Borderline Readily Biodegradable
Adipates Di(2-ethylhexyl) adipate (B1204190) (DEHA)-35Essentially completeReadily Biodegradable
Benzoates Dipropylene glycol dibenzoate (DPGDB)Resting cell studies-Slower than alternativesBiodegradable, but metabolites can persist

Experimental Protocols

The data presented in this guide are primarily derived from standardized test methods designed to assess the biodegradability of chemical substances. The two most relevant protocols are the OECD 301 series for ready biodegradability in an aqueous aerobic environment and the ISO 14855-1 standard for biodegradability under controlled composting conditions.

OECD 301B: CO₂ Evolution Test

The OECD 301B test is a stringent method to assess the ready biodegradability of organic compounds. A substance is considered "readily biodegradable" if it achieves ≥60% of its theoretical CO₂ production within a 10-day window during the 28-day test period.[1][2][3]

Methodology:

  • Inoculum: Activated sludge from a sewage treatment plant, containing a mixed population of microorganisms, is used as the inoculum.[1]

  • Test Medium: A mineral medium containing the test substance at a known concentration (typically 10-20 mg/L of total organic carbon) is prepared.[1]

  • Incubation: The test flasks are incubated in the dark at a constant temperature (22 ± 2 °C) and aerated with CO₂-free air for 28 days.[1]

  • CO₂ Measurement: The CO₂ evolved from the biodegradation of the test substance is trapped in a solution of barium or sodium hydroxide (B78521) and quantified by titration or with an inorganic carbon analyzer.[1]

  • Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂).

Experimental Workflow for OECD 301B Test cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis A Prepare Mineral Medium B Add Test Substance (e.g., this compound) A->B C Inoculate with Activated Sludge B->C D Incubate at 22°C in the dark C->D E Aerate with CO₂-free air F Trap Evolved CO₂ (e.g., in Ba(OH)₂) D->F G Quantify CO₂ (Titration/TOC analyzer) F->G H Calculate % Biodegradation G->H

Experimental Workflow for OECD 301B Test
ISO 14855-1: Determination of Ultimate Aerobic Biodegradability under Controlled Composting Conditions

This standard is used to simulate the aerobic composting conditions for plastic materials. It determines the percentage of carbon in the test material that is converted to CO₂.[4][5][6]

Methodology:

  • Inoculum: Mature, stabilized compost is used as the inoculum.[4]

  • Test Setup: The test material is mixed with the compost and placed in a composting vessel.[4]

  • Controlled Conditions: The temperature (typically 58 ± 2 °C), moisture, and aeration are controlled to maintain optimal composting conditions for a period of up to 6 months.[4]

  • CO₂ Measurement: The evolved CO₂ is continuously monitored and measured.[4]

  • Calculation: The percentage of biodegradation is calculated based on the cumulative CO₂ produced relative to the theoretical maximum based on the organic carbon content of the test material.[4]

Biodegradation Pathways

The initial and critical step in the biodegradation of many plasticizers is the enzymatic hydrolysis of their ester bonds. This process is catalyzed by esterases and lipases secreted by microorganisms.

Biodegradation Pathway of this compound (ATBC)

The biodegradation of this compound is initiated by the enzymatic hydrolysis of its ester linkages. This process breaks down the molecule into smaller, more readily metabolizable components. The proposed pathway involves the sequential removal of the acetyl and butyl groups, ultimately yielding citric acid, which can then enter the central metabolic pathway (Krebs cycle) of microorganisms.

Proposed Biodegradation Pathway of this compound (ATBC) ATBC This compound (Acetyl Tributyl Citrate) Step1 Hydrolysis (Esterases) ATBC->Step1 Intermediate1 Tributyl Citrate + Acetic Acid Step1->Intermediate1 Step2 Hydrolysis (Esterases) Intermediate1->Step2 Intermediate2 Dibutyl Citrate + Butanol Step2->Intermediate2 Step3 Hydrolysis (Esterases) Intermediate2->Step3 Intermediate3 Monobutyl Citrate + Butanol Step3->Intermediate3 Step4 Hydrolysis (Esterases) Intermediate3->Step4 CitricAcid Citric Acid + Butanol Step4->CitricAcid KrebsCycle Krebs Cycle (Central Metabolism) CitricAcid->KrebsCycle

References

A Comparative Performance Evaluation of Citroflex A-4 in Bioplastics Versus Traditional Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

Citroflex A-4, chemically known as acetyl tributyl citrate (B86180) (ATBC), has emerged as a prominent plasticizer, valued for its low toxicity and favorable environmental profile.[1][2][3] This guide provides a comprehensive comparison of its performance in two distinct polymer systems: biodegradable bioplastics, primarily polylactic acid (PLA), and conventional polyvinyl chloride (PVC). This analysis is supported by a compilation of experimental data on mechanical, thermal, and biodegradation properties, alongside detailed experimental protocols to aid in research and development.

Data Presentation: Quantitative Performance Metrics

The following tables summarize the key performance indicators of this compound in PLA and PVC, drawing from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions such as plasticizer concentration and processing techniques can vary between studies.

Mechanical Properties

The primary function of a plasticizer is to enhance the flexibility and reduce the brittleness of a polymer.[3] The tensile strength and elongation at break are critical measures of this effect.

Polymer SystemPlasticizer Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)Reference
Bioplastic (PLA) 050 - 702 - 7[4]
20 (ATBC)~35~250[4]
30 (ATBC)~30~300[4]
Traditional Plastic (PVC) 0 (Rigid PVC)~40 - 50< 5[5]
50 (ATBC)~18.8~380[5]
50 (DEHP - Phthalate)~18.2~370[5]

Key Observations:

  • In both PLA and PVC, the addition of this compound significantly decreases tensile strength while dramatically increasing the elongation at break, indicating a successful plasticizing effect.[4][5]

  • The performance of this compound in PVC is comparable to that of the traditional phthalate (B1215562) plasticizer, DEHP, in terms of mechanical properties.[5]

Thermal Properties

The glass transition temperature (Tg) is a crucial thermal property that indicates the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg signifies a more effective plasticizer.[5]

| Polymer System | Plasticizer Concentration (phr) | Glass Transition Temperature (Tg) (°C) | Reference | | :--- | :--- | :--- | :--- | :--- | | Bioplastic (PLA) | 0 | ~60 |[6] | | | 30 (ATBC) | ~12.2 |[6] | | Traditional Plastic (PVC) | 0 (Rigid PVC) | ~80 - 85 |[7] | | | 40 (ATBC) | ~25 |[7] | | | 40 (DEHP - Phthalate) | ~20 |[7] |

Key Observations:

  • This compound is highly effective in reducing the Tg of both PLA and PVC, thereby extending their application range to lower temperatures.[6][7]

  • In PVC, the reduction in Tg by this compound is comparable to that achieved with DEHP.[7]

Biodegradation and Migration

A key advantage of this compound is its biodegradability.[1][2] However, the biodegradability of the final plastic formulation is also dependent on the polymer matrix.

PropertyBioplastic (PLA with this compound)Traditional Plastic (PVC with this compound)Reference
Plasticizer Biodegradability Readily biodegradable.Readily biodegradable.[1][2]
Polymer Biodegradability Biodegradable under industrial composting conditions.Generally considered non-biodegradable, though some studies show limited microbial degradation of the polymer and significant degradation of the plasticizer.[8][9]
Plasticizer Migration Migration can occur, especially at elevated temperatures.Lower migration compared to some traditional phthalates, but can still occur.[6][10]

Key Observations:

  • While this compound itself is biodegradable, its incorporation into PVC does not render the entire product readily biodegradable. The PVC polymer matrix remains largely resistant to microbial degradation.[8][9]

  • In contrast, PLA plasticized with this compound offers a more fully biodegradable solution under appropriate composting conditions.[8]

  • Plasticizer migration is a consideration for both polymer systems and needs to be evaluated for specific applications, particularly those involving food contact or medical devices.[6][10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following sections outline the standard protocols for key experiments cited in this guide.

Sample Preparation: Melt Blending

This protocol describes the common method for incorporating this compound into a polymer matrix.

Materials:

  • Polymer resin (PLA or PVC)

  • This compound (ATBC)

  • (For PVC) Heat stabilizer (e.g., calcium/zinc stearate)

  • Internal mixer or twin-screw extruder

Procedure:

  • Dry the polymer resin to remove any residual moisture, following the manufacturer's recommendations (e.g., PLA at 80°C for 4 hours).

  • Pre-blend the polymer resin, this compound, and any other additives (like heat stabilizers for PVC) at the desired weight ratios.

  • Melt-blend the mixture using an internal mixer or a twin-screw extruder at a temperature appropriate for the polymer (e.g., 170-190°C for PLA, 160-180°C for PVC).

  • The compounded material is then typically pelletized for subsequent processing.

  • Test specimens (e.g., dumbbell-shaped bars for tensile testing, discs for DSC) are prepared by injection molding or compression molding of the compounded pellets under controlled temperature and pressure.

Mechanical Property Evaluation: Tensile Testing (ASTM D638)

This protocol outlines the standardized method for determining the tensile properties of plastics.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer for accurate strain measurement

  • Standard dumbbell-shaped test specimens (Type I is often preferred)

Procedure:

  • Condition the test specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.

  • Measure the width and thickness of the narrow section of each specimen.

  • Mount the specimen in the grips of the UTM.

  • Attach the extensometer to the gauge length of the specimen.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed depends on the material's rigidity (e.g., 5 mm/min for rigid plastics).[9]

  • Record the load and elongation data throughout the test.

  • Calculate the tensile strength (stress at break) and elongation at break from the recorded data.

Thermal Property Evaluation: Differential Scanning Calorimetry (DSC) (ASTM E1356)

This protocol describes the method for determining the glass transition temperature (Tg) of polymers.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum sample pans and lids

  • Analytical balance

Procedure:

  • Accurately weigh a small sample (5-10 mg) of the plastic material into an aluminum DSC pan.

  • Seal the pan with a lid.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample to a temperature above its expected melting point to erase any prior thermal history (e.g., to 200°C for PLA).

  • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected Tg.

  • Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow as a function of temperature.

  • The glass transition temperature (Tg) is determined from the inflection point of the step change in the heat flow curve during the second heating scan.[11]

Biodegradation Evaluation: Soil Burial Test

This protocol provides a general method for assessing the biodegradability of plastic samples in a soil environment.

Materials:

  • Test specimens of the plastic formulations

  • Active soil with a known microbial population

  • Containers for burial

  • Controlled environment chamber (optional)

Procedure:

  • Dry the test specimens to a constant weight and record the initial weight.

  • Bury the specimens in the active soil in containers. Ensure good contact between the soil and the plastic surface.

  • Maintain the soil moisture content and temperature at levels conducive to microbial activity (e.g., 50-60% moisture, 25-30°C).

  • At predetermined time intervals (e.g., 30, 60, 90 days), retrieve a set of specimens.

  • Carefully clean the retrieved specimens to remove all soil residues, typically by washing with water and gentle brushing.

  • Dry the cleaned specimens to a constant weight and record the final weight.

  • Calculate the percentage of weight loss as an indicator of biodegradation.

  • Visual inspection and analysis of the surface morphology using Scanning Electron Microscopy (SEM) can provide further evidence of degradation.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the performance evaluation of this compound.

ExperimentalWorkflow cluster_prep Material Preparation cluster_eval Performance Evaluation cluster_data Data Analysis Resin Polymer Resin (PLA or PVC) Blending Melt Blending Resin->Blending Plasticizer This compound Plasticizer->Blending Additives Additives (e.g., Stabilizers) Additives->Blending Pellets Compounded Pellets Blending->Pellets SpecimenPrep Specimen Preparation (Molding) Pellets->SpecimenPrep Mechanical Mechanical Testing (ASTM D638) SpecimenPrep->Mechanical Thermal Thermal Analysis (ASTM E1356) SpecimenPrep->Thermal Biodegradation Biodegradation Test (Soil Burial) SpecimenPrep->Biodegradation Migration Migration Test SpecimenPrep->Migration Data Quantitative Data (Tensile Strength, Tg, etc.) Mechanical->Data Thermal->Data Biodegradation->Data Migration->Data Comparison Comparative Analysis Data->Comparison

Caption: Experimental workflow for performance evaluation of this compound.

SignalingPathways cluster_bioplastics Bioplastics (e.g., PLA) cluster_traditional Traditional Plastics (e.g., PVC) Bio_Polymer PLA Polymer Bio_Product Flexible Bioplastic Bio_Polymer->Bio_Product Bio_Plasticizer This compound Bio_Plasticizer->Bio_Product Bio_Degradation Biodegradation (Composting) Bio_Product->Bio_Degradation Trad_Product Flexible PVC Bio_EndProducts CO2, Water, Biomass Bio_Degradation->Bio_EndProducts Trad_Polymer PVC Polymer Trad_Polymer->Trad_Product Trad_Plasticizer This compound Trad_Plasticizer->Trad_Product Trad_Degradation Environmental Fate Trad_Product->Trad_Degradation Trad_EndProducts Persistent Polymer, Degraded Plasticizer Trad_Degradation->Trad_EndProducts

Caption: Comparative end-of-life pathways for this compound plasticized polymers.

LogicalRelationships cluster_properties Key Properties Influenced cluster_applications Resulting Applications Citroflex This compound (ATBC) Flexibility Increased Flexibility Citroflex->Flexibility Brittleness Reduced Brittleness Citroflex->Brittleness Tg Lowered Glass Transition Temp. Citroflex->Tg Biodegradability Enhanced Biodegradability (of the plasticizer) Citroflex->Biodegradability Bioplastics Bioplastics (e.g., PLA Films, Packaging) Flexibility->Bioplastics Traditional Traditional Plastics (e.g., PVC Tubing, Toys, Food Contact) Flexibility->Traditional Brittleness->Bioplastics Brittleness->Traditional Tg->Bioplastics Tg->Traditional Biodegradability->Bioplastics

Caption: Logical relationships of this compound's properties and applications.

References

Long-Term Stability of Polymers Plasticized with Acetyl Tributyl Citrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable plasticizer is a critical consideration in the development of polymer-based products, particularly in sensitive applications such as medical devices, pharmaceutical packaging, and food contact materials. Acetyl tributyl citrate (B86180) (ATBC) has emerged as a leading biodegradable and non-toxic alternative to traditional plasticizers like phthalates. This guide provides an objective, data-driven comparison of the long-term stability of polymers plasticized with ATBC against other common alternatives, supported by experimental data and detailed methodologies.

Executive Summary

Acetyl tributyl citrate (ATBC) is a citrate ester that offers a balanced performance profile, enhancing polymer flexibility while maintaining long-term stability. Compared to low-molecular-weight plasticizers like triacetin, ATBC exhibits lower migration potential due to its larger molecular size, a crucial attribute for applications where leachability is a concern. Furthermore, ATBC is recognized as a safer, more environmentally friendly alternative to phthalate-based plasticizers, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), which have raised health concerns. This guide delves into the comparative performance of ATBC in key polymers like polyvinyl chloride (PVC) and polylactic acid (PLA), focusing on thermal stability, mechanical properties, and plasticizer migration.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance indicators of ATBC in comparison to other plasticizers in commonly used polymers.

Thermal Properties: Impact on Glass Transition Temperature (Tg) and Thermal Degradation

A primary function of a plasticizer is to lower the glass transition temperature (Tg) of a polymer, thereby increasing its flexibility. Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of the plasticized polymer.

Table 1: Thermal Properties of Plasticized Polymers

PolymerPlasticizer (Concentration)Glass Transition Temperature (Tg) (°C)Onset Degradation Temperature (TGA) (°C)
PLA None60.42~350
ATBC (30%)12.21~330
Triethyl Citrate (TEC) (30%)10.29~325
PVC None~85~250
ATBC (50 phr)~35~280
DEHP (50 phr)~30~270

Note: Data is compiled from multiple sources and experimental conditions may vary.

Mechanical Properties: Tensile Strength and Elongation at Break

An ideal plasticizer enhances flexibility (increases elongation at break) without significantly compromising the material's strength (tensile strength).

Table 2: Mechanical Properties of Plasticized Polymers

PolymerPlasticizer (Concentration)Tensile Strength (MPa)Elongation at Break (%)
PLA None~60~5
ATBC (15 wt.%)35.4150
PEG (15 wt.%)19.2200+
PVC None~50<10
ATBC (50 phr)~20~350
DEHP (50 phr)~18~400

Note: Data is compiled from multiple sources and experimental conditions may vary. 'phr' denotes parts per hundred rubber.

Plasticizer Migration: A Critical Factor for Long-Term Stability

Plasticizer migration, or leaching, is the process where the plasticizer moves out of the polymer matrix over time. This can lead to embrittlement of the material and contamination of the surrounding environment. Due to its higher molecular weight, ATBC generally exhibits lower migration than smaller plasticizers like triacetin.

Table 3: Plasticizer Migration Data

PolymerPlasticizerTest ConditionMigration (% Weight Loss)
PVC ATBCDistilled Water, 24h @ 23°C< 0.1
DEHPDistilled Water, 24h @ 23°C< 0.1
PVC ATBCCottonseed Oil, 24h @ 23°C~1.5
DEHPCottonseed Oil, 24h @ 23°C~2.0

Note: This data is illustrative and based on typical performance. Actual values can vary based on specific formulations and test conditions as outlined in ASTM D1239.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.

Protocol:

  • A small sample (5-10 mg) of the plasticized polymer is hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference are placed in the DSC cell.

  • The temperature is typically ramped from a sub-ambient temperature (e.g., -50°C) to a temperature above the expected Tg (e.g., 100°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The heat flow to the sample is measured as a function of temperature.

  • The Tg is determined as the midpoint of the step change in the heat flow curve.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To evaluate the thermal stability of the plasticized polymer by measuring its weight loss as a function of temperature.

Protocol:

  • A small sample (10-20 mg) of the plasticized polymer is placed in a TGA sample pan.

  • The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored throughout the heating process.

  • The onset of degradation is identified as the temperature at which significant weight loss begins.

Plasticizer Migration Testing (ASTM D1239-14)

Objective: To measure the amount of plasticizer that leaches from a plastic film when immersed in a specific liquid.

Protocol:

  • Test specimens of the plasticized film (typically 50 x 50 mm) are prepared and weighed.

  • The specimens are completely immersed in a test liquid (e.g., distilled water, cottonseed oil) in a container.

  • The container is sealed and maintained at a specified temperature for a set duration (e.g., 24 hours at 23°C).

  • After the immersion period, the specimens are removed, carefully wiped dry, and reweighed.

  • The percentage of weight loss is calculated, which represents the amount of plasticizer that has migrated into the liquid.

Mandatory Visualization

Mechanism of Polymer Plasticization

G cluster_0 Unplasticized Polymer cluster_1 Plasticized Polymer P1 P2 P4 P1->P4 P3 P5 P2->P5 P6 P3->P6 Process Addition of ATBC Plasticizer label_unplasticized Rigid Polymer Chains (Strong Intermolecular Forces) P7 A1 ATBC P8 P9 A2 ATBC P10 P11 A3 ATBC P12 label_plasticized Increased Flexibility (Reduced Intermolecular Forces)

Caption: Mechanism of polymer plasticization with ATBC.

Experimental Workflow for Comparing Plasticizer Performance

G cluster_tests Long-Term Stability Testing start Polymer & Plasticizer Selection (e.g., PVC + ATBC/DEHP) compounding Melt Compounding start->compounding specimen_prep Specimen Preparation (e.g., Film Pressing) compounding->specimen_prep thermal Thermal Analysis (DSC, TGA) specimen_prep->thermal mechanical Mechanical Testing (Tensile Test) specimen_prep->mechanical migration Migration Testing (ASTM D1239) specimen_prep->migration analysis Data Analysis & Comparison thermal->analysis mechanical->analysis migration->analysis conclusion Performance Evaluation analysis->conclusion

Caption: Workflow for comparative testing of plasticizers.

Logical Relationship of Plasticizer Leaching

Comparative study of the effects of different plasticizers on the mechanical properties of PLA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Effects of Different Plasticizers on the Mechanical Properties of Polylactic Acid (PLA)

Polylactic acid (PLA), a biodegradable and biocompatible thermoplastic derived from renewable resources, has garnered significant attention as a sustainable alternative to conventional petroleum-based plastics. However, its inherent brittleness and low flexibility limit its applications in fields requiring ductile materials.[1][2][3] Plasticization is a common and effective strategy to overcome these limitations by incorporating low molecular weight additives, known as plasticizers, into the polymer matrix. These plasticizers increase the free volume between polymer chains, enhancing their mobility and resulting in a more flexible material.[4][5]

This guide provides a comparative analysis of the effects of various commonly used plasticizers on the key mechanical properties of PLA, including tensile strength, elongation at break, Young's modulus, and impact strength. The information presented is intended for researchers, scientists, and drug development professionals seeking to tailor the mechanical performance of PLA for specific applications.

Commonly Used Plasticizers for PLA

A variety of plasticizers have been investigated for their efficacy in modifying the properties of PLA. Among the most studied are:

  • Citrate Esters: Such as Tributyl Citrate (TBC) and Acetyl Tributyl Citrate (ATBC), which are known for their biocompatibility and efficiency in plasticizing PLA.[1][6][7][8][9][10]

  • Polyethylene (B3416737) Glycol (PEG): A polyether compound available in a wide range of molecular weights, valued for its non-toxicity, miscibility with PLA, and biodegradability.[5][11][12][13][14][15]

  • Glycerol (B35011): A simple polyol that can act as a plasticizer, though its compatibility with PLA can be limited.[4][12][16][17]

  • Oligomeric Lactic Acid (OLA): Low molecular weight polylactic acid chains that offer excellent compatibility with the PLA matrix.[18][19][20][21][22]

Comparative Analysis of Mechanical Properties

The addition of plasticizers generally leads to a decrease in tensile strength and Young's modulus, while significantly increasing the elongation at break and, in many cases, the impact strength of PLA. The extent of these changes is dependent on the type and concentration of the plasticizer used.

Tensile Properties

The following tables summarize the quantitative effects of different plasticizers on the tensile properties of PLA, compiled from various research findings. It is important to note that the results can vary depending on the specific grade of PLA, the processing method, and the exact experimental conditions.

Table 1: Effect of Citrate Esters on the Tensile Properties of PLA

PlasticizerConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Reference
Neat PLA050 - 604 - 8.83.5[3][23][24]
Tributyl Citrate (TBC)7--2.11 (Storage Modulus)[1]
Tributyl Citrate (TBC)1022--[10]
Tributyl Citrate (TBC)2014--[10]
Acetyl Tributyl Citrate (ATBC)15Lower than neat PLA65.06Lower than neat PLA[25]
Acetyl Tributyl Citrate (ATBC)18-148-[26]
Acetyl Tributyl Citrate (ATBC)30---[6]

Table 2: Effect of Polyethylene Glycol (PEG) on the Tensile Properties of PLA

PlasticizerConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Reference
Neat PLA050 - 604 - 8.83.5[3][23][24]
PEG (Mw 200)10Decreased>7000Decreased[15]
PEG (Mw 400, 1000, 6000)10DecreasedConsiderably Increased-[5]

Table 3: Effect of Glycerol on the Tensile Properties of PLA

PlasticizerConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Reference
Neat PLA050 - 604 - 8.83.5[3][23][24]
Glycerol11.220.014-[16][17]

Note: The results for glycerol are from a study on PLA/wheat bran blends and may not be directly comparable to neat PLA systems.

Table 4: Effect of Oligomeric Lactic Acid (OLA) on the Tensile Properties of PLA

PlasticizerConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Reference
Neat PLA050 - 604 - 8.83.5[3][23][24]
OLA20-227-[27]
OLA25-up to 300-[18]
Impact Strength

Impact strength is a measure of a material's ability to withstand a sudden applied load and is a critical parameter for applications where toughness is required. Plasticizers generally improve the impact strength of PLA.

Table 5: Effect of Plasticizers on the Impact Strength of PLA

PlasticizerConcentration (wt%)Impact Strength (J/m)Reference
Neat PLA035.4 - 40[25][28]
Acetyl Tributyl Citrate (ATBC)1535.4[25]
Epoxidized Palm Oil (EPO)15~80[28]
Dioctyl Adipate (DOA)-Up to 10-fold increase[19]

Experimental Protocols

The data presented in this guide are typically obtained through standardized mechanical testing procedures. Below are detailed methodologies for the key experiments cited.

Tensile Testing

Tensile testing is performed to determine the tensile strength, elongation at break, and Young's modulus of a material.

  • Standard: ASTM D638 or equivalent ISO standards are commonly followed.[24]

  • Specimen Preparation: Dog-bone shaped specimens are typically prepared by injection molding or compression molding of the PLA/plasticizer blends.[29][30] The dimensions of the specimens conform to the specifications outlined in the chosen standard.

  • Test Procedure:

    • The specimen is securely mounted in the grips of a universal testing machine.[31]

    • A constant rate of crosshead displacement (e.g., 50 mm/min) is applied to pull the specimen until it fractures.[32]

    • The load and displacement are continuously recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before fracture.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

Impact Testing

Impact testing is used to measure the toughness of a material, or its ability to absorb energy during plastic deformation. The Charpy and Izod impact tests are the most common methods.[33]

  • Standard: ASTM D256 (Izod) or ISO 179 (Charpy) are typically used.

  • Specimen Preparation: Rectangular bar specimens, often with a V-notch, are prepared by injection or compression molding.[33] The notch serves as a stress concentrator to promote a brittle fracture.

  • Test Procedure (Charpy as an example):

    • The notched specimen is supported at both ends as a simple beam.

    • A pendulum of a known weight is released from a specified height, striking the specimen on the opposite side of the notch.[33]

    • The energy absorbed by the specimen during fracture is determined by the height to which the pendulum swings after breaking the specimen.

  • Data Analysis: The impact strength is calculated by dividing the absorbed energy by the cross-sectional area of the specimen at the notch and is typically reported in J/m or kJ/m².[34]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a comparative study of the effects of different plasticizers on the mechanical properties of PLA.

G Experimental Workflow for PLA Plasticizer Evaluation cluster_prep Material Preparation cluster_specimen Specimen Fabrication cluster_char Mechanical Characterization cluster_analysis Data Analysis and Comparison PLA PLA Resin Drying Drying of PLA and Plasticizers PLA->Drying Plasticizers Plasticizers (TBC, ATBC, PEG, Glycerol, OLA) Plasticizers->Drying Blending Melt Blending (e.g., Twin-screw extruder) Drying->Blending InjectionMolding Injection Molding Blending->InjectionMolding CompressionMolding Compression Molding Blending->CompressionMolding TensileTest Tensile Testing (ASTM D638) InjectionMolding->TensileTest ImpactTest Impact Testing (Charpy/Izod - ASTM D256) InjectionMolding->ImpactTest CompressionMolding->TensileTest CompressionMolding->ImpactTest DataCompilation Data Compilation (Tensile Strength, Elongation, Young's Modulus, Impact Strength) TensileTest->DataCompilation ImpactTest->DataCompilation ComparativeAnalysis Comparative Analysis of Plasticizer Performance DataCompilation->ComparativeAnalysis

Caption: General experimental workflow for evaluating the effects of plasticizers on PLA.

Conclusion

The choice of plasticizer has a profound impact on the mechanical properties of PLA. Citrate esters and polyethylene glycol are highly effective at increasing the ductility and toughness of PLA, making it suitable for a wider range of applications. Oligomeric lactic acid also shows great promise due to its excellent compatibility. Glycerol can be a viable option, although its effectiveness may be more limited. The selection of the most appropriate plasticizer will depend on the desired balance of properties for the final application, as well as considerations of biocompatibility, biodegradability, and cost. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the development of plasticized PLA materials.

References

Validating the use of Citroflex A-4 in food contact materials through migration testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safety and compliance of food contact materials is paramount. This guide provides an objective comparison of Citroflex A-4 (Acetyl Tributyl Citrate or ATBC), a bio-based plasticizer, with other common alternatives, focusing on their migratory behavior in various food simulants. The data presented is supported by experimental evidence to validate the use of this compound in food packaging and other contact materials.

This compound is a widely used plasticizer, valued for its efficiency and favorable safety profile, including approval for food contact applications. However, understanding its migration potential compared to other plasticizers, such as Di(2-ethylhexyl) adipate (B1204190) (DEHA) and 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), is crucial for risk assessment and material selection. Migration testing, which determines the amount of a substance that moves from the food contact material into the food, is a critical step in this validation process.

Comparative Analysis of Migration Levels

The following tables summarize the specific migration levels of this compound and its alternatives, DEHA and DINCH, into various food simulants as stipulated by regulations like the European Union's Regulation (EU) No 10/2011. These simulants represent different food types:

  • Simulant A: 10% ethanol (B145695) (for aqueous foods)

  • Simulant B: 3% acetic acid (for acidic foods)

  • Simulant D1: 50% ethanol (for alcoholic foods and as a substitute for fatty foods)

  • Simulant D2: Vegetable oil or a synthetic substitute like isooctane (B107328) (for fatty foods)

It is important to note that the data presented is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Specific Migration of this compound (ATBC) from Plastic Films

Food SimulantPolymerTest ConditionsMigration Level (mg/kg or mg/dm²)Reference
50% Ethanol (v/v)LDPE10, 20, 40 °CData modeled, diffusion coefficients determined[1]
95% Ethanol (v/v)LDPE10, 20, 40 °CData modeled, diffusion coefficients determined[1]
IsooctaneLDPE10, 20, 40 °CData modeled, diffusion coefficients determined[1]
IsooctanePVC48h at 4°C and 30°CNot detected[2]
Oily Simulant (n-hexane)PVC-Average recovery 95.8% - 105.2% in validation[3]
Various FoodsPVDC/PVCMicrowave cooking0.4 to 79.8 mg/kg[4]

Table 2: Specific Migration of Di(2-ethylhexyl) adipate (DEHA) from PVC Films

Food Simulant/FoodTest ConditionsMigration Level (mg/kg or mg/dm²)Reference
Isooctane48h at 4°C and 30°CUp to 7.2 mg/dm²[2]
Uncooked Meat & PoultryRetail wrapped1.0 to 72.8 mg/kg[5]
Cooked Chicken PortionsRetail wrapped9.4 to 48.6 mg/kg[5]
CheeseRetail wrapped27.8 to 135.0 mg/kg[5]
Baked Goods & SandwichesRetail wrapped11 to 212 mg/kg[5]

Table 3: Specific Migration Limits (SML) for DINCH

RegulationSpecific Migration Limit (SML)Reference
Regulation (EU) 10/201160 mg/kg[6]

Experimental Protocols

A standardized and validated methodology is crucial for obtaining reliable migration data. The following protocol outlines a typical procedure for specific migration testing of plasticizers from food contact materials using gas chromatography-mass spectrometry (GC-MS).

Experimental Workflow for Migration Testing

MigrationWorkflow cluster_prep Sample Preparation cluster_extraction Analyte Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Food Contact Material Sample Simulant Select Food Simulant (e.g., 10% Ethanol, 3% Acetic Acid, Olive Oil) Sample->Simulant Selection based on food type Exposure Immerse Sample in Simulant (e.g., 10 days at 40°C) Simulant->Exposure Standardized conditions Extract Extract Analyte from Simulant (Liquid-Liquid or Solid-Phase Extraction) Exposure->Extract Concentrate Concentrate Extract Extract->Concentrate Inject Inject Sample into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Plasticizer (based on retention time and mass spectrum) Detect->Identify Quantify Quantify Concentration (using calibration curve) Identify->Quantify Report Report Migration Level (mg/kg or mg/dm²) Quantify->Report

Caption: Workflow for Migration Testing of Plasticizers.

Detailed GC-MS Protocol for Plasticizer Analysis

1. Sample Preparation and Migration:

  • Cut the food contact material into test specimens of a known surface area.

  • Immerse the specimens in the selected food simulant at a defined surface area to volume ratio (e.g., 6 dm² per 1 kg of simulant).

  • Conduct the migration test under conditions stipulated by relevant regulations (e.g., 10 days at 40°C for long-term storage simulation).

2. Extraction of Plasticizers from Food Simulants:

  • Aqueous Simulants (10% Ethanol, 3% Acetic Acid): Perform a liquid-liquid extraction using a suitable organic solvent like hexane (B92381) or dichloromethane.

  • Fatty Food Simulant (Olive Oil): A cleanup step, such as gel permeation chromatography (GPC), may be necessary to remove the bulk oil before analysis. For volatile plasticizers, a direct injection of the diluted oil may be possible.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is commonly used.

    • Injector: Operate in splitless mode to enhance sensitivity for trace analysis. Set the injector temperature to around 280-300°C.

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 60-80°C), holds for a few minutes, and then ramps up to a final temperature of around 280-300°C to elute all target analytes.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating reproducible mass spectra.

    • Acquisition Mode: For initial screening and identification of unknown migrants, a full scan mode is used. For targeted quantification of known plasticizers, selected ion monitoring (SIM) mode is preferred for its higher sensitivity and selectivity.

    • Mass Range: A typical scan range is m/z 40-500.

    • Ion Source and Transfer Line Temperatures: Maintain at approximately 230°C and 280°C, respectively.

4. Quantification:

  • Prepare a series of standard solutions of the target plasticizers in a suitable solvent at known concentrations.

  • Generate a calibration curve by plotting the peak area of the target analyte against its concentration.

  • Determine the concentration of the plasticizer in the extracted sample by comparing its peak area to the calibration curve.

  • Calculate the final migration value in mg/kg of food simulant or mg/dm² of the contact material surface area.

Conclusion

The validation of this compound for use in food contact materials through migration testing demonstrates its favorable performance. While all plasticizers exhibit some level of migration, the available data suggests that the migration of this compound is within acceptable limits for various food types. Compared to some alternatives like DEHA, which has shown higher migration levels in fatty foods, this compound presents a reliable option for manufacturers seeking to ensure the safety and compliance of their products. The choice of plasticizer should always be based on a thorough risk assessment, considering the specific food type, contact conditions, and regulatory requirements. The detailed experimental protocol provided in this guide offers a robust framework for conducting such assessments.

References

Safety Operating Guide

Proper Disposal of Citroflex A-4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Citroflex A-4, a common plasticizer also known as Acetyl Tributyl Citrate (ATBC). Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Handling

Before handling this compound waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation of vapors.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield should be worn where splashing is possible.
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[1]
Body Protection Wear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA approved respirator.[1]

Handle this compound in a well-ventilated area and avoid breathing concentrated vapor or mist.[2] Always wash hands thoroughly after handling.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[3][4]

  • Containment: Prevent the spill from entering drains, sewers, or waterways by containing it with an inert material such as sand, earth, or vermiculite.[3][4]

  • Absorption: Absorb the spilled material with a non-combustible absorbent material.[3]

  • Collection: Carefully place the absorbed material into a suitable, labeled, and closed container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the contaminated materials in accordance with local, state, and federal regulations.[3][4]

Waste Disposal Procedures

Proper disposal of this compound waste is crucial. While it is not classified as a hazardous waste under US EPA guidelines (RCRA P-Series or U-Series), waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification.[1]

Step-by-Step Disposal Plan:

  • Characterization: Determine if the this compound waste is contaminated with other hazardous materials. This will dictate the disposal route.

  • Containerization: Place the waste in a clearly labeled, sealed container. Opened containers must be carefully resealed and kept upright to prevent leakage.[2]

  • Storage: Store the waste container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][2]

  • Licensed Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company. Do not dispose of the material down the drain or in general waste.

  • Empty Containers: Empty containers should be recycled or disposed of by a licensed waste disposal company in accordance with local regulations.[2]

Regulatory and Safety Data

Data PointValue/Information
CAS Number 77-90-7
UN Number Not a dangerous good for transport.
RCRA Classification Not listed under P-Series or U-Series.[1]
SARA 302/313 No chemicals subject to reporting requirements.
Flash Point 204 °C (399.2 °F)[1]
Hazardous Decomposition Carbon monoxide and carbon dioxide upon combustion.[1]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following workflow diagram outlines the necessary steps from initial waste generation to final disposal.

Citroflex_A4_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_spill Spill Management cluster_disposal Storage & Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Well-Ventilated Area C Collect this compound Waste B->C Process Start D Is waste contaminated with hazardous material? C->D E Segregate and Label Waste Container D->E Yes / No I Store in a Cool, Dry, Well-Ventilated Area E->I F Spill Occurs G Contain Spill with Inert Material F->G H Absorb and Collect in Labeled Container G->H H->I J Contact Licensed Waste Disposal Company I->J K Dispose According to Local Regulations J->K

References

Safeguarding Your Research: A Comprehensive Guide to Handling Citroflex A-4

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the laboratory use of Citroflex A-4, ensuring the protection of researchers and the integrity of drug development processes.

This compound, chemically known as Acetyl Tributyl Citrate (ATBC), is a commonly utilized plasticizer in pharmaceutical and polymer applications.[1][2][3] While it possesses a low toxicity profile, adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel and to prevent environmental contamination.[1] This guide provides detailed procedural information for the safe handling, use, and disposal of this compound in a research and development setting.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this substance.

Activity Eye/Face Protection Skin Protection Respiratory Protection
Routine Handling & Weighing Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[4]Chemical-impermeable gloves (e.g., nitrile) and a lab coat.[4][5]Not generally required if handled in a well-ventilated area.[4][6]
Heating or Aerosol Generation Tightly fitting safety goggles with side-shields and a face shield.Chemical-impermeable gloves, impervious clothing, and consider double gloving.[4][5]A NIOSH/MSHA-approved air-purifying respirator with appropriate cartridges if ventilation is inadequate or exposure limits may be exceeded.[7]
Spill Cleanup Chemical safety goggles and a face shield.[8]Heavy-duty, chemical-resistant gloves, rubber boots, and impervious clothing.[8]A NIOSH/MSHA-approved respirator is advised, especially for large spills in poorly ventilated areas.[7][8]

Note: Always consult the specific Safety Data Sheet (SDS) for the product you are using, as recommendations may vary slightly between manufacturers.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely incorporating this compound into a laboratory experiment, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Well-Ventilated Area B->C Proceed to Handling D Dispense this compound C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F Experiment Complete G Segregate Waste F->G H Dispose of Waste per Regulations G->H

Caption: Workflow for Safe Handling of this compound.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an accidental exposure to this compound.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[6]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation develops, seek medical advice.[6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[7]
Ingestion Wash out the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[7][8]

Spill Management and Disposal Plan

In the event of a spill, prompt and safe cleanup is necessary to prevent further exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[4][6]

  • Containment: Wear appropriate PPE. Contain the spill using inert absorbent materials such as sand, earth, or vermiculite.[6]

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.[4][6]

  • Decontamination: Clean the spill area thoroughly with soap and water.[8]

Disposal:

All waste materials, including contaminated absorbents and PPE, should be placed in sealed, labeled containers.[4] Disposal must be conducted in accordance with all applicable local, state, and federal regulations.[6][8] Do not allow the chemical to enter drains or waterways.[4][9]

By implementing these safety and logistical measures, research facilities can ensure the responsible and safe use of this compound, fostering a secure environment for scientific advancement.

References

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Retrosynthesis Analysis

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.